molecular formula C11H11N3S B1269342 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23714-53-6

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269342
CAS No.: 23714-53-6
M. Wt: 217.29 g/mol
InChI Key: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
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Description

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZMYUZPQLFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971126
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23714-53-6, 5575-41-7
Record name 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23714-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecular structures, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of a specific, high-interest derivative: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The primary synthetic route detailed herein involves the reaction of a key acylhydrazide with an appropriate isothiocyanate, followed by a base-catalyzed intramolecular cyclodehydration—a robust and widely adopted method for this class of heterocycles.[2][3]

Foundational Principles: Synthetic Strategy and Rationale

The synthesis of 5-substituted-4-substituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step sequence. This approach offers high yields and operational simplicity, making it a preferred method in both academic and industrial laboratories.

  • Formation of an Acylthiosemicarbazide Intermediate: The initial step involves the nucleophilic addition of a carboxylic acid hydrazide to an isothiocyanate.[4] For our target molecule, this translates to the reaction between benzohydrazide and allyl isothiocyanate . The N-2 nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic central carbon of the isothiocyanate group.[4][5] This reaction is typically regioselective and proceeds efficiently under mild conditions.

  • Base-Catalyzed Cyclodehydration: The resulting 1-acyl-4-substituted-thiosemicarbazide is then subjected to cyclization in an alkaline medium.[2][3][6] The base (commonly NaOH or KOH) facilitates an intramolecular nucleophilic attack, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring. This cyclization is a critical, irreversible step that drives the reaction to completion.

This strategic pathway is favored due to the ready availability of starting materials and the generally clean conversion to the desired triazole, minimizing the formation of complex side products that can complicate purification.

Overall Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Benzohydrazide Benzohydrazide Acylthiosemicarbazide 1-Benzoyl-4-allyl- thiosemicarbazide Benzohydrazide:e->Acylthiosemicarbazide:w Step 1 (Nucleophilic Addition) Solvent (e.g., Ethanol) Reflux AllylIsothiocyanate Allyl Isothiocyanate AllylIsothiocyanate:e->Acylthiosemicarbazide:w Triazole 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Acylthiosemicarbazide:e->Triazole:w Step 2 (Cyclodehydration) Aq. NaOH Reflux, then Acidification

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of a crystalline solid at each stage provides a checkpoint for proceeding to the next step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reactant and Reagent Data
CompoundFormulaMW ( g/mol )Molar Eq.Role
BenzohydrazideC₇H₈N₂O136.151.0Starting Nucleophile
Allyl IsothiocyanateC₄H₅NS99.151.0Starting Electrophile
Ethanol (95%)C₂H₅OH46.07-Solvent
Sodium HydroxideNaOH40.00~2-3Base Catalyst
Hydrochloric Acid (conc.)HCl36.46-Neutralizing Agent
Part A: Synthesis of 1-Benzoyl-4-allylthiosemicarbazide (Intermediate)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add benzohydrazide (13.6 g, 0.1 mol) and 100 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.

  • Initiation: Add allyl isothiocyanate (9.9 g, 0.1 mol) to the solution dropwise at room temperature. The addition is typically exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with two portions of cold ethanol (2x20 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high (85-95%).

Part B: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Final Product)
  • Setup: Place the dried 1-benzoyl-4-allylthiosemicarbazide (23.5 g, 0.1 mol) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Cyclization Medium: Add 200 mL of an 8% aqueous sodium hydroxide solution (w/v).

  • Reaction: Heat the suspension to reflux. The solid will gradually dissolve as the reaction proceeds. Maintain reflux for 4-6 hours until a clear, homogeneous solution is obtained. This visual cue is a primary indicator that the cyclization is complete.

  • Work-up (Precipitation): Cool the reaction mixture to room temperature. Carefully and slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring. Monitor the pH with litmus paper or a pH meter.

  • Product Isolation: As the solution becomes acidic (pH ~5-6), the target triazole will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the washings are neutral to pH paper. This step is critical to remove residual salts.

  • Final Drying: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain a pure, crystalline solid. Dry the final product in a vacuum oven.

Mechanistic Insights and Causality

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Mechanism of Base-Catalyzed Cyclization

The conversion of the acylthiosemicarbazide intermediate to the triazole ring is the most critical transformation.

Caption: Key steps in the base-catalyzed cyclodehydration.

  • Causality of Base: The hydroxide ion is a strong enough base to deprotonate the amide nitrogen adjacent to the carbonyl group. This creates a potent nucleophile.

  • Intramolecular Advantage: The resulting anion is perfectly positioned for an intramolecular attack on the electrophilic carbonyl carbon, forming a five-membered ring. Intramolecular reactions are kinetically favored over intermolecular alternatives.

  • Irreversibility: The final dehydration step, which forms the stable aromatic triazole ring system, is thermodynamically highly favorable and essentially irreversible, driving the equilibrium towards the product.

Authoritative Grounding and Verification

The described synthetic methodology is a well-established and frequently cited procedure in heterocyclic chemistry. The ring closure of acylthiosemicarbazides in an alkaline medium is a recognized method for synthesizing 1,2,4-triazoles.[2][3] The structures of the synthesized compounds are typically confirmed through standard analytical techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry, with spectral data compared against established literature values to ensure authenticity.[1][2]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

  • The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the... ResearchGate. [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Sci-Hub. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2]. The incorporation of an allyl group at the N-4 position and a phenyl group at the C-5 position of the triazole ring, along with the presence of a thiol group at the C-3 position, suggests a molecule with unique reactivity and potential for further functionalization. This guide will detail the synthesis, spectroscopic characterization, and key chemical attributes of this compound, providing a foundational resource for its application in drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in the design of bioactive molecules. Its unique structural features, including the presence of three nitrogen atoms, contribute to its ability to engage in various biological interactions. The thiol substituent at the C-3 position introduces a nucleophilic center and the potential for tautomerism, further expanding its chemical versatility. The phenyl group at the C-5 position can be readily modified to modulate the compound's steric and electronic properties, influencing its biological target affinity and pharmacokinetic profile. The N-4 allyl group, an unsaturated alkyl chain, provides a reactive handle for further synthetic transformations and can play a crucial role in the molecule's interaction with biological targets.

Derivatives of 1,2,4-triazole-3-thiones have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents[1].

Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the target compound is a multi-step process that begins with the formation of the core 5-phenyl-4H-1,2,4-triazole-3-thiol, followed by the selective N-allylation.

Synthesis of the Precursor: 5-phenyl-4H-1,2,4-triazole-3-thiol

A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide derivative. This process can be achieved through the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization[3][4].

An alternative and robust method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE)[3]. This two-step, one-pot synthesis proceeds through an acylation intermediate, which then undergoes cyclodehydration to form the triazole ring.

Experimental Protocol: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol [3]

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (dry)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Acylation: In a hydrothermal reaction vessel, thoroughly mix benzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq). Add dry chloroform and a magnetic stir bar. With stirring, add polyphosphate ester (PPE). Seal the vessel and heat at 90 °C for 11 hours.

  • Cyclization and Purification: After cooling, the resulting mixture (which may be a precipitate or a resinous mass) is separated from the chloroform. Suspend the material in water and adjust the pH to 9-10 with a 2 M KOH solution. Heat the mixture at 90 °C for 9 hours, maintaining the pH with periodic additions of KOH.

  • Isolation: Cool the reaction mixture and treat with activated charcoal. Filter the solution and acidify the filtrate to pH ~2 with 0.5 M HCl. The resulting precipitate is the desired 5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Washing and Drying: Filter the precipitate and wash with a water/methanol mixture. Dry the product under vacuum.

Selective N-Allylation

The alkylation of 5-phenyl-4H-1,2,4-triazole-3-thiol presents a regioselectivity challenge, as alkylation can occur at the N-2, N-4, or S-1 positions. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the outcome. While S-alkylation is often favored under neutral or mildly basic conditions, selective N-alkylation can be achieved under specific conditions.

Proposed Experimental Protocol: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Materials:

  • 5-phenyl-4H-1,2,4-triazole-3-thiol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Allylation: Add allyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the triazole ring, facilitating nucleophilic attack on the allyl bromide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Regioselectivity: While a mixture of N- and S-alkylated products is possible, the use of a polar aprotic solvent and a carbonate base can favor N-alkylation. The separation of isomers can be achieved through chromatography.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Triazole Core cluster_step2 Step 2: N-Allylation A Benzoic Acid + Thiosemicarbazide B Acylation with PPE in Chloroform A->B C Cyclization with KOH B->C D 5-phenyl-4H-1,2,4-triazole-3-thiol C->D E 5-phenyl-4H-1,2,4-triazole-3-thiol F Allyl Bromide, K₂CO₃, DMF E->F G Purification F->G H 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol G->H

Caption: Synthetic pathway for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Physicochemical Properties and Spectroscopic Characterization

The precise physicochemical properties of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol are not extensively reported in the literature. However, based on the properties of similar compounds, the following can be inferred:

PropertyExpected Value/Characteristic
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point.
Solubility Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and insoluble in water.
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the phenyl, allyl, and triazole protons.

    • Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm).

    • Allyl Protons:

      • A multiplet for the vinyl proton (-CH=) around δ 5.8-6.0 ppm.

      • Two doublets of doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.3 ppm.

      • A doublet for the methylene protons (-CH₂-) attached to the nitrogen around δ 4.5-4.8 ppm.

    • Thiol Proton (SH): A broad singlet in the downfield region (δ 13-14 ppm), which is exchangeable with D₂O. The position of this peak can be concentration and solvent dependent.

    Note: The ¹H NMR data for the closely related 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole shows the N-allyl methylene protons at δ 4.54-4.65 ppm and the vinyl proton at δ 5.86-6.05 ppm, which supports the expected chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.

    • Phenyl Carbons: Signals in the aromatic region (δ 125-135 ppm).

    • Allyl Carbons:

      • Vinyl carbons around δ 115-135 ppm.

      • Methylene carbon attached to nitrogen around δ 45-50 ppm.

    • Triazole Carbons: Signals for C3 and C5 of the triazole ring in the region of δ 150-170 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • N-H stretching: A broad band around 3100-3300 cm⁻¹ (if tautomerism is present).

    • C=N stretching: A sharp band around 1600-1650 cm⁻¹.

    • C=C stretching (allyl): A band around 1640 cm⁻¹.

    • S-H stretching: A weak band around 2550-2600 cm⁻¹.

    • C-S stretching: A band in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is dictated by the interplay of its functional groups.

  • Thiol Group: The thiol group is nucleophilic and can undergo various reactions, including alkylation, acylation, and oxidation to form disulfides. This provides a handle for attaching other molecular fragments.

  • Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions and can participate in cycloaddition reactions. It also offers a site for polymerization or cross-linking.

  • Triazole Ring: The triazole ring is generally stable but can undergo reactions at the nitrogen atoms, although the N-4 position is already substituted.

Diagram of Potential Reactions:

Reactivity A 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol B S-Alkylation/Acylation A->B R-X or R-COCl C Oxidation (Disulfide formation) A->C [O] D Addition to Allyl Group A->D E+ E Cycloaddition at Allyl Group A->E Diene

Caption: Potential reaction sites of the target molecule.

Potential Biological Activities and Drug Development Implications

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore in many antifungal and antimicrobial agents[1][2]. The presence of the lipophilic phenyl group and the reactive allyl group could enhance its interaction with microbial targets.

  • Anticancer Activity: Many 1,2,4-triazole derivatives have been investigated for their anticancer properties. The ability of the thiol group to coordinate with metal ions in enzymes and the potential for the allyl group to act as a Michael acceptor after isomerization could be explored for anticancer drug design.

  • Enzyme Inhibition: The triazole and thiol moieties can act as ligands for metal ions in the active sites of various enzymes, leading to their inhibition. This makes the compound a candidate for screening against a range of enzymatic targets.

The synthesis of a library of derivatives based on this core structure, by modifying the phenyl ring and reacting at the thiol and allyl positions, would be a logical next step in exploring its full therapeutic potential.

Conclusion

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and chemical properties, based on established chemical principles and data from related compounds. The synthetic routes are accessible, and the molecule offers multiple points for further functionalization, making it an attractive scaffold for the development of new therapeutic agents. Further research into its biological activities is highly warranted and is expected to unveil novel applications for this versatile compound.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a detailed, field-proven synthetic protocol, thorough characterization methodologies, and a discussion of its potential applications in drug development, grounded in the extensive biological activities exhibited by the 1,2,4-triazole scaffold.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the design and development of novel therapeutic agents.[1][2] Its unique structural features, including hydrogen bonding capabilities, dipole character, and metabolic stability, allow for high-affinity interactions with a wide range of biological targets.[1] This has led to the successful development of numerous drugs incorporating this moiety, spanning a wide array of therapeutic areas, from antifungal and antiviral to anticancer and anti-inflammatory agents.[1][2]

The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a class of compounds known as 1,2,4-triazole-3-thiols. These derivatives have demonstrated a particularly broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[3][4] The specific compound of focus in this guide, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, combines the established therapeutic potential of the phenyl-triazole-thiol core with an allyl group at the N4 position, a functional group known to modulate lipophilicity and receptor binding, making it a compelling candidate for further investigation in drug discovery programs.

Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be efficiently achieved through the cyclization of a key intermediate, 4-allyl-1-benzoylthiosemicarbazide. This intermediate can be prepared via the reaction of benzohydrazide with allyl isothiocyanate. The subsequent base-catalyzed intramolecular cyclization yields the desired triazole. This approach is a well-established and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5][6]

Experimental Protocol

Materials:

  • Benzohydrazide

  • Allyl isothiocyanate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Step 1: Synthesis of 4-allyl-1-benzoylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve benzohydrazide (0.1 mol) in 100 mL of absolute ethanol with gentle warming and stirring.

  • To this clear solution, add allyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The white precipitate of 4-allyl-1-benzoylthiosemicarbazide that forms is collected by filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol and dry it in a desiccator.

Step 2: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the dried 4-allyl-1-benzoylthiosemicarbazide (0.05 mol) in 100 mL of a 2N aqueous sodium hydroxide solution in a 250 mL round-bottom flask.

  • Reflux the mixture with vigorous stirring for 6-8 hours. During this time, the solid will dissolve, and the solution will become clear.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The white precipitate of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol that forms is collected by filtration.

  • Wash the product thoroughly with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure white crystals.

  • Determine the melting point and calculate the yield.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization Benzohydrazide Benzohydrazide Reflux1 Reflux (4-6h) Benzohydrazide->Reflux1 AllylIsothiocyanate Allyl Isothiocyanate AllylIsothiocyanate->Reflux1 Ethanol Ethanol (Solvent) Ethanol->Reflux1 Intermediate 4-allyl-1-benzoylthiosemicarbazide Reflux1->Intermediate Reflux2 Reflux (6-8h) Intermediate->Reflux2 Intermediate from Step 1 NaOH 2N NaOH (aq) NaOH->Reflux2 HCl Conc. HCl (Acidification) Reflux2->HCl Product 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol HCl->Product

Caption: Synthetic pathway for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Structural Elucidation and Characterization

The confirmation of the structure of the synthesized 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations
FTIR (KBr, cm⁻¹) ~3100-3000 (Ar C-H str.), ~2950-2850 (Aliphatic C-H str.), ~2600-2550 (S-H str.), ~1600 (C=N str.), ~1500 (C=C str.)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), ~7.5-7.8 (m, 5H, Ar-H), ~5.8-6.0 (m, 1H, -CH=CH₂), ~5.0-5.2 (m, 2H, -CH=CH₂), ~4.5 (d, 2H, N-CH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~155 (C-phenyl), ~132 (-CH=), ~130-128 (Ar-C), ~118 (=CH₂), ~48 (N-CH₂)
Mass Spectrometry (m/z) Calculated for C₁₁H₁₁N₃S: 217.07. Found: [M+H]⁺ 218.08

Note: The exact chemical shifts in NMR spectroscopy may vary slightly depending on the solvent and concentration. The characteristic downfield signal for the thiol proton in ¹H NMR is a key indicator of the thione tautomer in the solid state and in DMSO solution.[7][8]

Characterization Workflow

CharacterizationWorkflow Start Synthesized Product Purification Recrystallization (Ethanol) Start->Purification Physical Melting Point Determination Purification->Physical Structural Spectroscopic Analysis Purification->Structural Final Confirmed Structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Physical->Final FTIR FTIR Spectroscopy Structural->FTIR NMR ¹H & ¹³C NMR Spectroscopy Structural->NMR MassSpec Mass Spectrometry Structural->MassSpec FTIR->Final NMR->Final MassSpec->Final

Caption: Workflow for the characterization of the synthesized compound.

Potential Applications in Drug Development

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the allyl and phenyl groups in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol suggests several potential avenues for therapeutic applications.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[3] The proposed mechanism for some antifungal triazoles involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site, leading to inhibition. The lipophilic phenyl and allyl groups in the target molecule may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial and antifungal efficacy.

Anticancer Activity

The 1,2,4-triazole core is present in several anticancer drugs. The biological activity of these compounds is often attributed to their ability to inhibit various enzymes involved in cancer cell proliferation, such as kinases or histone deacetylases. The planar phenyl ring and the reactive allyl group could facilitate interactions with biological targets relevant to cancer progression.

Antioxidant Properties

Some 1,2,4-triazole-3-thiol derivatives have been reported to possess antioxidant activity.[4] The thiol group can act as a hydrogen donor, neutralizing free radicals and reducing oxidative stress, which is implicated in a variety of diseases, including neurodegenerative disorders and cardiovascular diseases.

Conclusion

This technical guide has provided a comprehensive overview of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, from its rational synthesis to its characterization and potential therapeutic applications. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development. The promising biological activities associated with the 1,2,4-triazole scaffold, coupled with the unique structural features of the title compound, underscore its potential as a lead molecule for the development of novel therapeutic agents. Further biological evaluation of this compound is warranted to fully elucidate its pharmacological profile.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

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  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The subject of this guide, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, is a specialized derivative of the well-documented compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. As of the latest literature review, a specific CAS number for the 4-allyl derivative has not been identified, suggesting its status as a novel or less-catalogued entity. Consequently, this guide synthesizes established data for the parent compound and related N-substituted triazoles to provide a comprehensive and predictive technical overview. All experimental protocols and characterization data should be approached as informed projections, pending empirical validation.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are known for their metabolic stability and capacity for hydrogen bonding, which enhances their interaction with biological targets.[2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a diverse range of pharmacological activities.

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents.[4][5] The focus of this guide, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, introduces an allyl group at the 4-position, a modification that can significantly influence the compound's lipophilicity, steric profile, and ultimately, its biological activity. The phenyl group at the 5-position further contributes to the molecule's potential for π-π stacking interactions with biological receptors.

This document provides a projected pathway for the synthesis of this novel compound, outlines its expected physicochemical and spectral properties based on analogous structures, and explores its potential therapeutic applications by drawing on the rich body of research surrounding the 1,2,4-triazole-3-thiol scaffold.

Proposed Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the target compound is envisioned as a two-stage process, beginning with the well-established synthesis of the precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, followed by a selective N-allylation.

Stage 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 22706-11-2)

This synthesis follows a reliable and frequently cited multi-step procedure.[6][7]

Experimental Protocol:

  • Synthesis of Benzoic Acid Hydrazide: Benzoic acid is esterified to methyl benzoate, which is then reacted with hydrazine hydrate to yield benzoic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt: The synthesized benzoic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. This reaction forms a potassium dithiocarbazinate salt.[8]

  • Cyclization to the Triazole Core: The potassium salt is then refluxed with an excess of hydrazine hydrate. The cyclization process is monitored for the cessation of hydrogen sulfide evolution. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the crude 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[7]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture, to yield a white to off-white solid.

Causality in Experimental Choices:

  • The use of a strong base like potassium hydroxide is crucial for the deprotonation of the hydrazide, facilitating the nucleophilic attack on carbon disulfide.

  • Hydrazine hydrate serves a dual role in the cyclization step: as a nucleophile to attack the dithiocarbazinate intermediate and as a source of nitrogen for the triazole ring formation.

  • Acidification is necessary to protonate the thiol group and precipitate the final product from the aqueous solution.

Diagram of Synthesis Pathway (Stage 1):

synthesis_stage1 cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate Esterification cs2 Carbon Disulfide hydrazine Hydrazine Hydrate benzoic_hydrazide Benzoic Acid Hydrazide methyl_benzoate->benzoic_hydrazide + Hydrazine Hydrate k_salt Potassium Dithiocarbazinate Salt benzoic_hydrazide->k_salt + CS2, KOH amino_triazole 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol k_salt->amino_triazole + Hydrazine Hydrate, Reflux, then H+

Caption: Synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precursor.

Stage 2: N-Allylation to Yield 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The introduction of the allyl group onto the 4-amino substituent is a critical step. While direct literature for this specific reaction is sparse, general principles of N-alkylation of 4-amino-1,2,4-triazoles can be applied.[9]

Experimental Protocol:

  • Deprotonation of the Amino Group: The starting material, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the 4-amino group. The choice of a non-nucleophilic base is to avoid competing reactions.

  • Allylation: Allyl bromide or allyl chloride is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Causality in Experimental Choices:

  • A polar aprotic solvent is chosen to dissolve the starting material and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • The use of a base is essential to generate the more nucleophilic amide anion from the 4-amino group, which then readily attacks the allyl halide.

  • Column chromatography is the preferred method for purification to separate the desired N-allyl product from any unreacted starting material, potential O- or S-allylated byproducts, and other impurities.

Diagram of Synthesis Pathway (Stage 2):

synthesis_stage2 cluster_reactants Starting Materials cluster_product Product amino_triazole 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol allyl_triazole 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol amino_triazole->allyl_triazole + Allyl Halide, Base in DMF allyl_halide Allyl Halide (e.g., Allyl Bromide) allyl_halide->allyl_triazole base Base (e.g., NaH) base->allyl_triazole

Caption: Proposed N-allylation to form the target compound.

Predicted Physicochemical and Spectral Properties

The properties of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol are predicted based on the known data for its 4-amino precursor and general knowledge of the effects of N-allylation.

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C11H11N4SBased on the addition of an allyl group (C3H5) to the 4-amino precursor (C8H8N4S) with the loss of one hydrogen.
Molecular Weight ~231.30 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solidSimilar to the 4-amino precursor.
Melting Point Expected to be lower than the 4-amino precursor (195-215 °C) due to the disruption of intermolecular hydrogen bonding from the N-H group.The replacement of a hydrogen on the amino group with an allyl group will reduce hydrogen bonding capabilities.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols and acetone. Poorly soluble in water.The introduction of the nonpolar allyl group may slightly decrease polarity compared to the 4-amino precursor. Triazoles generally exhibit good solubility in polar aprotic solvents.[2]
LogP Expected to be higher than the 4-amino precursor.The addition of the hydrocarbon allyl group increases the lipophilicity of the molecule.[10]

Predicted Spectral Data:

Spectroscopic TechniquePredicted Salient Features
¹H NMR - Aromatic protons (phenyl group): Multiplet around δ 7.4-7.8 ppm. - Allyl protons: A multiplet for the -CH= proton around δ 5.8-6.0 ppm, and two multiplets for the =CH2 protons around δ 5.1-5.3 ppm. A doublet for the -N-CH2- protons around δ 4.0-4.2 ppm. - Thiol proton (SH): A broad singlet in the downfield region, potentially around δ 13-14 ppm, characteristic of triazole-thiols.[11] - NH proton: A singlet that would be present in the 4-amino precursor (around δ 5.8 ppm) will be absent.[8]
¹³C NMR - Aromatic carbons: Signals in the δ 125-135 ppm region. - Triazole carbons: Two signals, one for C=S (thiol tautomer) around δ 160-170 ppm and one for the other ring carbon. - Allyl carbons: Signals for the -CH2- carbon around δ 45-55 ppm, and two signals for the alkene carbons around δ 115-135 ppm.
FT-IR (cm⁻¹) - N-H stretch: The characteristic N-H stretching bands of the primary amine in the precursor (around 3300-3400 cm⁻¹) will be absent or shifted. - C=N stretch (triazole ring): Around 1600-1620 cm⁻¹. - C=C stretch (allyl group): Around 1640-1660 cm⁻¹. - S-H stretch: May be weak and broad around 2550-2600 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M+): Expected at m/z corresponding to the molecular weight of C11H11N4S. - Fragmentation Pattern: Expect to see fragments corresponding to the loss of the allyl group and fragmentation of the triazole ring.

Potential Therapeutic Applications and Biological Activity

The introduction of the N-allyl group is anticipated to modulate the biological activity profile of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold. Based on the extensive research on related compounds, the following therapeutic areas are of high interest for investigation:

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole-3-thiol derivatives exhibit potent activity against a range of bacteria and fungi.[5][12] The increased lipophilicity from the allyl group may enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.

  • Anticancer Activity: The 1,2,4-triazole core is present in several anticancer drugs. Derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[13] The N-allyl moiety could influence the compound's interaction with specific cellular targets involved in cancer progression.

  • Anticonvulsant and CNS Activity: N-substituted 1,2,4-triazoles have been investigated for their effects on the central nervous system, including anticonvulsant properties. The modulation of lipophilicity by the allyl group could be critical for blood-brain barrier penetration.

  • Anti-inflammatory Activity: The anti-inflammatory potential of 1,2,4-triazole derivatives is well-documented.[7] The target compound should be evaluated in relevant in vitro and in vivo models of inflammation.

Logical Framework for Biological Evaluation:

biological_evaluation cluster_compound Target Compound cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development allyl_triazole 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol antimicrobial Antimicrobial Assays (Bacteria & Fungi) allyl_triazole->antimicrobial anticancer Anticancer Cell Line Screening allyl_triazole->anticancer cns CNS Activity Models (e.g., Anticonvulsant) allyl_triazole->cns anti_inflammatory Anti-inflammatory Assays allyl_triazole->anti_inflammatory moa Mechanism of Action Studies antimicrobial->moa anticancer->moa cns->moa anti_inflammatory->moa sar Structure-Activity Relationship (SAR) Studies moa->sar in_vivo In Vivo Efficacy and Toxicity sar->in_vivo adme ADME/Tox Profiling in_vivo->adme

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

While 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol remains a novel chemical entity, a robust framework for its synthesis and characterization can be confidently proposed based on established chemical principles and data from analogous compounds. The predictive data presented in this guide offer a solid foundation for initiating research into this promising molecule.

The true value of this compound will be unlocked through its empirical synthesis and rigorous biological evaluation. The diverse pharmacological activities associated with the 1,2,4-triazole-3-thiol scaffold suggest that this N-allyl derivative is a compelling candidate for drug discovery programs, particularly in the areas of infectious diseases and oncology. Future research should focus on the validation of the proposed synthetic route, comprehensive spectroscopic characterization, and a broad-based screening approach to elucidate its full therapeutic potential.

References

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. Available from: [Link]

  • Plech, T., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6979. Available from: [Link]

  • Al-Obaidy, F. K., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Medical and Biological Sciences, 1(1), 1-10. Available from: [Link]

  • Kadhum, A. A. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. Available from: [Link]

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  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed. Available from: [Link]

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A-Z Guide to Thione-Thiol Tautomerism in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Synthesis, Spectroscopic Analysis, and Field Implications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric features.[1][2] These heterocycles are integral to a wide array of clinically approved drugs.[2][3] A critical, yet often nuanced, aspect of 3-mercapto-1,2,4-triazole derivatives is their existence in a dynamic equilibrium between thione and thiol tautomeric forms. This prototropic tautomerism can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile.[1][4] This guide provides an in-depth examination of the thione-thiol tautomerism in a specific, functionally rich derivative: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. We will detail a robust synthetic protocol, elucidate the causality behind key analytical choices for characterizing the tautomeric equilibrium—including spectroscopic (NMR, FT-IR) and computational methods—and discuss the implications of this phenomenon for drug development professionals.

Introduction: The Significance of Tautomerism in Drug Design

The 1,2,4-triazole ring system is a privileged structure in drug discovery, largely due to its unique electronic characteristics, stability, and its capacity for hydrogen bonding.[1][2] When substituted with a thiol group at the C3 position, the molecule can exist in two interconverting isomeric forms: the thione (amide-like) form and the thiol (enol-like) form (Figure 1).

The position of this equilibrium is not fixed; it is influenced by factors such as the electronic nature of substituents on the triazole ring, the solvent environment, temperature, and the physical state (solid vs. solution).[5] Understanding and controlling this equilibrium is paramount, as the two tautomers present different pharmacophores to a biological target. The thione form has a hydrogen bond donor (N-H) and a C=S group, whereas the thiol form has a potentially ionizable S-H group, which is a key feature for metal chelation or nucleophilic attack. Most studies suggest that the thione form is the predominant species in both solid state and neutral solutions.[3]

This guide focuses on 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a model compound. The phenyl group at C5 and the allyl group at N4 are common moieties in bioactive molecules, making this a relevant case study for researchers in antiviral, antifungal, and anticancer drug development.[6][7]

Synthesis and Characterization

A reliable and scalable synthesis is the foundation of any chemical investigation. The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established and typically proceeds via the cyclization of a thiosemicarbazide precursor.[8][9]

Experimental Protocol: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a validated, two-step process starting from benzoyl chloride and allyl isothiocyanate.

Step 1: Synthesis of 1-Benzoyl-4-allylthiosemicarbazide

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium thiocyanate (KSCN) (0.12 mol, 11.6 g) in 100 mL of acetone.

  • Acyl Isothiocyanate Formation: Cool the solution to 0-5°C in an ice bath. Add benzoyl chloride (0.1 mol, 14.0 g) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir for an additional 1 hour at room temperature.

  • Thiosemicarbazide Formation: To the resulting suspension of benzoyl isothiocyanate, add a solution of allylhydrazine (0.1 mol, 7.2 g) in 50 mL of acetone dropwise.

  • Reaction & Isolation: Stir the reaction mixture at room temperature for 2 hours. Pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 1-benzoyl-4-allylthiosemicarbazide.

Step 2: Alkaline Cyclization to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the dried thiosemicarbazide from Step 1 (0.05 mol) in 100 mL of a 2 M aqueous sodium hydroxide solution.

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., Ethyl Acetate:Hexane 1:1).

  • Workup: After cooling to room temperature, carefully acidify the clear solution with concentrated hydrochloric acid (HCl) to pH ~5-6.

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry. Recrystallize from an ethanol/water mixture to obtain the final product as a crystalline solid.

Workflow Visualization

G cluster_0 Step 1: Thiosemicarbazide Synthesis cluster_1 Step 2: Triazole Cyclization A Benzoyl Chloride + KSCN in Acetone B Benzoyl Isothiocyanate (in situ) A->B Formation C Allylhydrazine Addition B->C Reaction D 1-Benzoyl-4-allylthiosemicarbazide C->D Precipitation & Recrystallization E Thiosemicarbazide in 2M NaOH D->E Input for Step 2 F Reflux (4-6h) E->F Heating G Acidification (HCl) F->G Workup H 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol G->H Precipitation & Recrystallization

Caption: Synthetic workflow for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Investigating the Tautomeric Equilibrium

The core of this guide is the multi-faceted approach required to confidently characterize the thione-thiol equilibrium. No single technique provides a complete picture; therefore, a combination of spectroscopic and computational methods is essential.

Spectroscopic Evidence

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for this investigation in solution. The key is to identify diagnostic signals for each tautomer.

  • ¹H NMR: The most telling signal is the proton on the heteroatom. The thione form exhibits a broad signal for the N-H proton, typically in the range of 13-14 ppm in DMSO-d₆.[3] Conversely, the thiol form would show a sharper signal for the S-H proton at a much higher field, around 1.1-1.4 ppm .[3] The large downfield shift of the N-H proton is due to its acidic nature and involvement in hydrogen bonding with the C=S group and the solvent.

  • ¹³C NMR: The carbon atom at the C3 position is a clear indicator. In the thione form, this carbon is part of a thiocarbonyl group (C=S ) and resonates significantly downfield, typically around 169 ppm .[3][10] In the thiol form, this carbon becomes part of a C-S single bond within an aromatic-like system (N=C-SH ), shifting its resonance upfield.

Self-Validating Protocol: NMR Analysis in DMSO-d₆

  • Sample Prep: Prepare a ~10-20 mg/mL solution of the synthesized compound in high-purity DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 13-15 ppm. The presence of a broad, exchangeable singlet here is strong evidence for the thione tautomer.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the signal at 13-14 ppm confirms it is an exchangeable N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the 165-175 ppm range strongly indicates the C=S carbon of the thione form.

Table 1: Expected NMR Chemical Shifts (δ) for Tautomeric Forms in DMSO-d₆

Tautomer Diagnostic Signal Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Thione N-H Proton 13.0 - 14.5 (broad s) -
Thione C=S Carbon - 168.0 - 172.0
Thiol S-H Proton 1.0 - 2.0 (sharp s) -

| Thiol | C-SH Carbon | - | 145.0 - 155.0 |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy, particularly in the solid state (KBr pellet or ATR), provides complementary evidence. The vibrational frequencies of the key functional groups are distinct for each tautomer.

  • Thione Form: Characterized by a strong N-H stretching vibration (3100-3400 cm⁻¹) and a C=S stretching band (1250-1340 cm⁻¹).[3]

  • Thiol Form: Would be identified by the absence of a strong N-H stretch and the appearance of a weak but sharp S-H stretching band around 2550-2650 cm⁻¹.[3]

In practice, for most 1,2,4-triazole-3-thiols, the spectra are dominated by the features of the thione form, confirming its stability in the solid state.[3]

The Influence of Solvent

The tautomeric equilibrium can be shifted by changing the solvent. This provides another layer of evidence and insight into the system's behavior.[5]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can hydrogen bond with both the N-H and C=S groups, generally stabilizing the thione form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are excellent hydrogen bond acceptors and strongly solvate the N-H proton, also favoring the thione form.

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In less polar environments, the equilibrium might slightly shift. However, the inherent stability of the thione form often means it still predominates.

A detailed analysis would involve running NMR in various deuterated solvents (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) and observing changes in the relative integrals of any identifiable tautomer-specific peaks, though often only the thione form is observed.[11]

Computational Chemistry: A Predictive Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers.[12] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in different solvent models (e.g., using the SMD model), one can predict the equilibrium constant.[4]

Computational Workflow:

  • Structure Optimization: Build the 3D structures of both the thione and thiol tautomers.

  • Energy Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G(d,p)) for both tautomers.[12]

  • Stability Comparison: Compare the calculated total energies. The tautomer with the lower energy is the more stable form. Computational studies consistently show the thione form to be more stable in the gas phase and in solution.[12]

G cluster_equilibrium Tautomeric Equilibrium cluster_properties Key Properties Thione Thione Tautomer Thiol Thiol Tautomer Thione->Thiol H⁺ Transfer Thione_Props N-H Donor C=S Group More Polar Thione->Thione_Props Thiol_Props S-H Donor (Acidic) Aromatic-like Ring Less Polar Thiol->Thiol_Props

Caption: The dynamic equilibrium between thione and thiol tautomers.

Implications for Drug Development

The predominance of the thione tautomer has significant consequences for drug design and development:

  • Receptor Interactions: The pharmacophore presented to a biological target is that of the thione: a hydrogen bond donor (N-H) and a thiocarbonyl group. This is crucial for computational docking studies and structure-activity relationship (SAR) analysis.[1] Modeling the wrong tautomer will lead to inaccurate predictions.

  • Physicochemical Properties: The thione form is generally more polar and has a higher melting point than the hypothetical thiol form. This affects solubility, crystal packing, and membrane permeability.[13]

  • Acidity/Basicity (pKa): The N-H proton of the thione is weakly acidic and can be deprotonated under basic conditions to form a resonance-stabilized thiolate anion. This anion is a potent nucleophile and can be important for covalent inhibitor design or for coordinating to metal ions in metalloenzymes.

Conclusion

References

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Recent Advances in Drug Delivery and Formulation. Available at: [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). Journal of Molecular Modeling. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]

  • Pharmacological significance of triazole scaffold. (2014). Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). Molecules. Available at: [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. (2025). ResearchGate. Available at: [Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). ACS Publications. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • Complexes of heterocyclic thiones and Group 12 metals. (2001). Inorganica Chimica Acta. Available at: [Link]

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). The Journal of Physical Chemistry A. Available at: [Link]

  • Species-specific thiol-disulfide equilibrium constants of ovothiol A and penicillamine with glutathione. (2019). Organic & Biomolecular Chemistry. Available at: [Link]

  • Click and shift: the effect of triazole on solvatochromic dyes. (2021). ChemRxiv. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool To Characterize Redox Transitions of Biological Importance. (2015). The Journal of Physical Chemistry B. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Chemistry. Available at: [Link]

  • The thione‐thiol tautomerism in 1,2,4‐triazoles. (2022). ResearchGate. Available at: [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2007). Molecules. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Available at: [Link]

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Spectroscopic data of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-triazole scaffold.[1] This document will delve into the interpretation of its key spectroscopic characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on the structural elucidation of this class of compounds.

Introduction: The Significance of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a phenyl group at the 5-position and an allyl group at the 4-position of the triazole ring, along with a thiol group at the 3-position, is expected to modulate the compound's pharmacokinetic and pharmacodynamic properties. The allyl group, in particular, can serve as a handle for further chemical modification or may be involved in specific binding interactions with biological targets.

Accurate structural characterization is paramount in the drug discovery process. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity, purity, and detailed structural features of newly synthesized molecules. This guide will, therefore, provide a detailed walkthrough of the expected spectroscopic data for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, drawing upon established principles and data from closely related analogues.

Synthesis Pathway and Its Implications on Spectroscopic Analysis

While the direct synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not extensively documented in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1][2] Understanding the synthesis is crucial as it informs the potential impurities that might be observed in the spectra.

A likely multi-step synthesis would begin with benzoyl chloride, which is converted to benzohydrazide. The benzohydrazide is then reacted with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. This salt is subsequently cyclized with allylhydrazine to yield the final product.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Benzoyl_Chloride Benzoyl Chloride Benzohydrazide Benzohydrazide Benzoyl_Chloride->Benzohydrazide + Hydrazine Hydrazine Hydrazine Carbon_Disulfide Carbon Disulfide Allylhydrazine Allylhydrazine Dithiocarbazinate_Salt Potassium Dithiocarbazinate Salt Benzohydrazide->Dithiocarbazinate_Salt + CS2, KOH Target_Molecule 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Dithiocarbazinate_Salt->Target_Molecule + Allylhydrazine, Reflux

Caption: Plausible synthetic workflow for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Thiol-Thione Tautomerism: A Key Structural Feature

A critical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent, temperature, and pH. The spectroscopic data will reflect the predominant tautomer under the experimental conditions.

Tautomerism cluster_0 Thiol Tautomer cluster_1 Thione Tautomer Thiol Thiol Thione Thione Thiol->Thione Equilibrium

Caption: Thiol-Thione tautomerism in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is expected to show distinct signals for the protons of the phenyl, allyl, and triazole moieties. The spectrum of the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol shows aromatic protons in the range of 7.51-8.05 ppm, an NH₂ signal at 5.83 ppm, and a thiol (SH) proton at a significantly downfield shift of 13.97 ppm.[1]

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenyl-H7.5 - 8.1Multiplet5HThe exact splitting pattern depends on the electronic environment.
Allyl-CH=5.8 - 6.0Multiplet1HComplex splitting due to coupling with adjacent CH₂ protons.
Allyl-=CH₂5.0 - 5.3Multiplet2HTwo distinct signals are expected for the two vinyl protons.
Allyl-NCH₂4.5 - 4.8Doublet2HCoupling to the adjacent vinyl proton.
SH/NH13.5 - 14.0Singlet (broad)1HThe chemical shift is highly dependent on the solvent and concentration. This proton is exchangeable with D₂O. The broadness is due to quadrupolar relaxation and exchange.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • To confirm the SH/NH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The SH/NH peak should disappear or significantly diminish.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm) Notes
C=S (Thione)165 - 175This is a key indicator of the thione tautomer.
C-S (Thiol)150 - 160This signal corresponds to the carbon attached to the sulfur in the thiol form.
Triazole C5145 - 155The carbon atom of the triazole ring attached to the phenyl group.
Phenyl C (quaternary)125 - 135The carbon of the phenyl ring attached to the triazole.
Phenyl CH128 - 132Aromatic carbons.
Allyl-CH=130 - 135
Allyl-=CH₂115 - 120
Allyl-NCH₂45 - 50
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the 4-amino analogue shows characteristic peaks for N-H, S-H, and C=N bonds.[2]

Expected FT-IR Data:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (triazole)3100 - 3300Medium, broadPresent in the thione tautomer.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000MediumFrom the allyl group.
S-H stretch (thiol)2550 - 2600WeakA key indicator of the thiol tautomer. Often broad and can be difficult to identify.
C=N stretch (triazole)1600 - 1650Medium to strong
C=C stretch (aromatic)1450 - 1600Medium
C=C stretch (alkene)1640 - 1680MediumFrom the allyl group.
C=S stretch1050 - 1250MediumPresent in the thione tautomer.

Experimental Protocol for FT-IR:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The expected molecular weight of C₁₁H₁₁N₃S is 217.29 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 217.

  • Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of about 4.4% relative to the M⁺ peak is expected due to the natural abundance of the ³⁴S isotope.

  • Key Fragmentation Patterns:

    • Loss of the allyl group (C₃H₅, 41 Da) leading to a fragment at m/z = 176.

    • Loss of the phenyl group (C₆H₅, 77 Da) resulting in a fragment at m/z = 140.

    • Cleavage of the triazole ring can lead to various smaller fragments.

Experimental Protocol for MS:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. Schiff bases derived from the 4-amino analogue show absorption peaks around 213-227 nm, 259 nm, and 307-374 nm.[3]

Expected UV-Vis Data:

Transition Expected λmax (nm) Solvent
π → π200 - 280Ethanol or Methanol
n → π> 280Ethanol or Methanol

Experimental Protocol for UV-Vis:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a blank.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The interplay of ¹H and ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy allows for an unambiguous determination of its chemical structure. The characteristic signals of the phenyl, allyl, and triazole-thiol moieties, along with the evidence of thiol-thione tautomerism, are key identifiers. This detailed spectroscopic guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the characterization and advancement of novel 1,2,4-triazole-based therapeutic agents.

References

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(3), 244-252. Available at: [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • Karabacak, M., et al. (2012). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 526-538. Available at: [Link]

  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • Lesyk, R., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(10), 2673. Available at: [Link]

Sources

An In-depth Technical Guide on the Synthesis, Characterization, and Structural Elucidation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, spectroscopic characterization, and a detailed exploration of the probable crystal structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage data from closely related analogs to provide a robust and scientifically grounded analysis.

The Significance of 1,2,4-Triazole-3-thiol Scaffolds in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of intermolecular interactions.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to numerous therapeutic agents.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a diverse library of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[3][4] The sulfur-containing triazoles, in particular, have garnered significant interest for their potent and broad-spectrum antimicrobial and antifungal activities.[3]

Synthesis of the Core Triazole Structure

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The general pathway involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[3] While the synthesis of the specific 4-allyl derivative is not explicitly detailed in the surveyed literature, a reliable synthetic route can be extrapolated from the well-documented synthesis of the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[2][3]

Proposed Synthetic Pathway

The synthesis of the title compound would likely proceed as follows:

Caption: Proposed synthetic pathway for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol (for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)

This protocol is adapted from established methods for the synthesis of the 4-amino analog.[1][3]

Step 1: Synthesis of Potassium 3-benzoyl dithiocarbazinate

  • Dissolve benzoyl hydrazide (0.1 mol) in a chilled solution of potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) with continuous stirring.[1]

  • To this solution, add carbon disulfide (0.19 mol) dropwise over 30 minutes.[1]

  • Continue stirring the reaction mixture at room temperature for 12 hours.[1]

  • The precipitated potassium dithiocarbazinate is collected by filtration, washed with anhydrous ether, and dried. This salt is typically used in the next step without further purification.[1]

Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium 3-benzoyl dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) for 4-6 hours.[2]

  • During the reaction, hydrogen sulfide gas will evolve.

  • Upon completion, the reaction mixture is cooled and acidified with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.[2]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol would exhibit characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amino)3452, 3298Stretching vibrations of the amino group.[2]
S-H (thiol)2595Stretching vibration of the thiol group.[2]
C=N (triazole)1635Stretching vibration of the imine bond in the triazole ring.[2]
C-H (aromatic)3105Stretching vibrations of the phenyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is crucial for elucidating the structure of these compounds. For 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in DMSO-d₆, the following signals are expected:

ProtonsChemical Shift (ppm)MultiplicityDescription
-NH₂5.83SingletProtons of the amino group.[1]
-SH13.97SingletProton of the thiol group.[1]
Aromatic-H7.51-8.05MultipletProtons of the phenyl ring.[1]

The significant downfield shift of the thiol proton is a key diagnostic feature.[5]

Crystal Structure Analysis (Inferred from Analogs)

While the crystal structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not available, we can infer its key structural features from the published crystal structure of a closely related compound, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.[6]

Probable Crystallographic Data

Based on the analysis of the aforementioned analog, the title compound is likely to crystallize in a monoclinic system.

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c or similar
a (Å)~5.7
b (Å)~7.8
c (Å)~14.9
β (°)~91.1
V (ų)~664
Z4

Data inferred from the crystal structure of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.[6]

Molecular Geometry and Intermolecular Interactions

The triazole ring is expected to be essentially planar. The phenyl and allyl substituents will be positioned out of the plane of the triazole ring. The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds, primarily involving the thiol group as a hydrogen bond donor and the nitrogen atoms of the triazole ring as acceptors. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules may further contribute to the stability of the crystal lattice.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Triazole Triazole Ring A_Phenyl Phenyl Ring B_Phenyl Phenyl Ring A_Phenyl->B_Phenyl π-π Stacking A_Allyl Allyl Group A_Thiol Thiol Group (S-H) B_Triazole Triazole Ring A_Thiol->B_Triazole Hydrogen Bonding (S-H···N)

Caption: Probable intermolecular interactions in the crystal lattice.

Potential Applications in Drug Development

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial and antioxidant activities.[2][3] The introduction of an allyl group at the N4 position may modulate these biological properties, potentially enhancing efficacy or altering the spectrum of activity. The lipophilicity introduced by the allyl group could influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Further investigation into the biological activities of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and probable crystal structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. By leveraging data from closely related analogs, we have constructed a scientifically rigorous framework for understanding the chemical and physical properties of this compound. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the insights provided herein should serve as a valuable resource for researchers in this field.

References

  • Gümrükçüoğlu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]

  • Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]

  • Hassan, A. A., & Al-Dulaimi, A. M. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo, 1(1), 1-1. [Link]

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  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3169. [Link]

  • Janes, T., & Grdadolnik, J. (2018). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Zeitschrift für Kristallographie-New Crystal Structures, 233(4), 661-663. [Link]

  • Kinfe, H. H., & Belay, A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6954. [Link]

  • Pelech, R., & Goreshnik, E. (2021). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank, 2021(4), M1291. [Link]

  • Gümrükçüoğlu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Gökce, H., Öztürk, N., Taşan, M., Alpaslan, Y. B., & Alpaslan, G. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 49(3), 167-179. [Link]

  • Kinfe, H. H., & Belay, A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6954. [Link]

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Solubility Profile of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation success. This guide provides a comprehensive technical overview of the solubility characteristics of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical principles governing its solubility, grounded in molecular structure and intermolecular forces. A detailed, field-proven protocol for solubility determination using the equilibrium shake-flask method coupled with UV-Vis spectrophotometric quantification is presented. This document is designed to equip researchers with the necessary knowledge to accurately measure, interpret, and predict the solubility of this compound and its analogs in a variety of solvent systems, thereby accelerating drug discovery and development workflows.

Introduction: The Significance of Triazoles and Solubility

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol combines this potent core with functional groups—allyl, phenyl, and thiol—that modulate its physicochemical properties and biological target interactions.

Understanding the solubility of this molecule is a non-trivial, yet fundamental, step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and lead to unreliable results in biological assays. Conversely, a well-characterized solubility profile across a range of solvents informs purification strategies, enables robust formulation development, and provides critical data for biopharmaceutical classification.[3] This guide provides the theoretical and practical framework for establishing such a profile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle "like dissolves like," which is a practical expression of the underlying intermolecular forces at play.[4]

For 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, the key structural features influencing solubility are:

  • Polar Functional Groups: The triazole ring, with its three nitrogen atoms, the exocyclic thiol group (-SH), and the N-H tautomer of the thiol group, are all capable of acting as hydrogen bond donors and acceptors.[5][6]

  • Non-Polar Moieties: The phenyl ring and the allyl group constitute non-polar, hydrophobic regions of the molecule.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon forming new solute-solvent interactions.[7]

  • In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in strong hydrogen bonding with the triazole's polar groups, promoting dissolution.[8] However, the non-polar phenyl and allyl groups can disrupt the solvent's own hydrogen-bonding network, which can limit solubility, especially as the non-polar character of the molecule increases.[9]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They are highly effective at solvating the entire molecule, including the polar groups, leading to generally high solubility. The compound's excellent solubility in DMSO for NMR analysis is a testament to this.[2]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. They are poor at solvating the highly polar triazole-thiol core, resulting in predictably low solubility.

Experimental Determination of Solubility

The following section details a robust, self-validating methodology for determining the equilibrium solubility of the title compound.

Materials and Equipment
  • Test Substance: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, solid, >97% purity.[10]

  • Solvents: A range of HPLC-grade or higher purity solvents should be used.[11] A suggested list includes:

    • Purified Water (Type I)

    • Ethanol

    • Methanol

    • 2-Propanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Toluene

    • n-Hexane

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Scintillation vials or screw-cap tubes (e.g., 20 mL)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer and quartz cuvettes

Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[12]

Scientist's Tip: The goal is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid solute. This ensures you are measuring the true thermodynamic solubility, not a supersaturated or kinetic value.[13]

Step-by-Step Methodology:

  • Preparation: Add an excess of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to a vial. A general rule is to add approximately 5-10 mg of the compound to 2-5 mL of the chosen solvent. The key is to ensure solid material remains visible at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).[3]

  • Time to Equilibrium: Allow the samples to shake for a minimum of 24 hours. For novel compounds, it is crucial to validate the time to equilibrium. This is done by taking measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial for analysis. This step is critical to prevent solid particles from artificially inflating the concentration measurement.

  • Dilution: Accurately dilute the filtrate with the same solvent used for the solubility test to bring its concentration within the linear range of the analytical method. Record the dilution factor precisely.

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Analysis A Add excess solute to solvent in vial B Shake at constant T & speed (e.g., 24-48h) A->B C Confirm equilibrium (sample at multiple time points) B->C Validation Step D Settle or Centrifuge to pellet excess solid C->D E Withdraw supernatant with syringe D->E F Filter through 0.22µm syringe filter E->F G Dilute filtrate for UV-Vis analysis F->G G Solute 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol DMSO DMSO (Polar Aprotic) Solute->DMSO Strong H-bond Acceptor High Solubility Ethanol Ethanol (Polar Protic) Solute->Ethanol H-bond Donor & Acceptor Good Solubility Hexane Hexane (Non-Polar) Solute->Hexane Weak van der Waals Forces Low Solubility

Caption: Solute-solvent interactions influencing solubility.

Conclusion

This guide has outlined the theoretical basis and a practical, robust methodology for determining the solubility of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The combination of the equilibrium shake-flask method and UV-Vis spectrophotometry provides a reliable means of generating a comprehensive solubility profile. The data generated from such studies are indispensable for guiding medicinal chemists in lead optimization, aiding chemical engineers in process development, and empowering formulation scientists to design effective drug delivery systems. A thorough understanding of solubility, achieved through the rigorous application of the principles and protocols described herein, is a cornerstone of successful drug development.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis and spectral characterization of new 1, 2, 4-triazole-3-thiol containing tellurium. Journal of Organometallic Chemistry, 794, 134-138. (Note: This is a representative citation for synthesis; a direct URL is not available from the search results, but the journal and article details are provided for lookup.)
  • Danish, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Hussein, D. A., & Ahmed, I. K. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Kadhim, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]

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  • Chemistry For Everyone. (2024). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectrophotometry. Available at: [Link]

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  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

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  • Clackamas Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Journal of Medical and Health Sciences. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

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The Expanding Therapeutic Landscape of 1,2,4-Triazole-3-Thiol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving pursuit of novel therapeutic agents, the 1,2,4-triazole nucleus has consistently emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, render it a highly versatile core for the design of bioactive molecules.[1] Among its numerous derivatives, those incorporating a thiol group at the 3-position have garnered significant attention, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and structure-activity relationships of 1,2,4-triazole-3-thiol derivatives, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this promising class of compounds.

I. The Synthetic Keystone: Cyclization of Thiosemicarbazides

The cornerstone of synthesizing the 1,2,4-triazole-3-thiol core lies in the intramolecular cyclization of thiosemicarbazide precursors.[2][3] This robust and versatile method allows for the introduction of a wide array of substituents, paving the way for extensive structure-activity relationship (SAR) studies. A generalized synthetic workflow is presented below.

Generalized Synthetic Protocol: From Thiosemicarbazide to 1,2,4-Triazole-3-thiol
  • Acylation of Thiosemicarbazide: The synthesis typically commences with the acylation of a thiosemicarbazide with a carboxylic acid or its derivative (e.g., acid chloride). This step forms the key N-acylthiosemicarbazide intermediate.

  • Cyclodehydration: The N-acylthiosemicarbazide is then subjected to cyclodehydration under alkaline conditions (e.g., using aqueous potassium hydroxide). The basic medium facilitates the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the elimination of a water molecule to yield the 1,2,4-triazole-3-thiol ring.[2]

  • Purification: The resulting product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final 1,2,4-triazole-3-thiol derivative.

Experimental Workflow: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Thiosemicarbazide Thiosemicarbazide Acylation Acylation Thiosemicarbazide->Acylation Carboxylic_Acid Carboxylic Acid/Derivative Carboxylic_Acid->Acylation Cyclodehydration Cyclodehydration (Alkaline Medium) Acylation->Cyclodehydration Intermediate: N-acylthiosemicarbazide Triazole_Thiol 1,2,4-Triazole-3-thiol Derivative Cyclodehydration->Triazole_Thiol

Caption: Generalized synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

II. A Spectrum of Biological Activities: From Microbes to Malignancies

The true power of the 1,2,4-triazole-3-thiol scaffold lies in its extensive range of biological activities. The following sections delve into the key therapeutic areas where these derivatives have shown significant promise.

A. Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-Triazole-3-thiol derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[4]

Mechanism of Action: The antimicrobial and antifungal effects of these compounds are often attributed to their ability to inhibit key microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The presence of the triazole ring and associated functional groups allows for crucial binding interactions within the enzyme's active site.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Selected Antimicrobial and Antifungal Activities of 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Phenylpiperazine-triazole-fluoroquinolone hybridE. coli0.125 - 64[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeStaphylococcus aureusSuperior to streptomycin[4]
5-aryl-substituted-4H-1,2,4-triazole-3-thiolCandida albicans0.1 - 0.2 mg/mL[3]
B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a paramount focus of modern drug discovery.[5] 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[3][5][6]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[6] Some derivatives have been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole-3-thiol derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 3-[4-(2-pyridyl)piperazino]propyl sulfideU937 and HL-601.05 ± 0.02[3]
1,2,3-triazole phosphonate derivativeHT-108015.13[6]

Signaling Pathway: Induction of Apoptosis by 1,2,4-Triazole-3-thiol Derivatives

Apoptosis_Pathway Triazole 1,2,4-Triazole-3-thiol Derivative Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibition Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified pathway of apoptosis induction by 1,2,4-triazole-3-thiol derivatives.

C. Anti-inflammatory Activity: Targeting Key Enzymes in Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-Triazole-3-thiol derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Mechanism of Action: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. By inhibiting these enzymes, 1,2,4-triazole-3-thiol derivatives can effectively reduce the production of these pro-inflammatory mediators.

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-2 and 5-LOX enzymes are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the respective enzyme.

  • Substrate Addition: Arachidonic acid, the natural substrate for both enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandins (for COX-2) or leukotrienes (for 5-LOX) is measured using commercially available ELISA kits or by spectrophotometric methods.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

D. Antioxidant Activity: Quenching Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. 1,2,4-Triazole-3-thiol derivatives have shown promising antioxidant activity.

Mechanism of Action: The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The thiol group and the aromatic substituents on the triazole ring play a crucial role in this radical scavenging activity.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • DPPH Assay: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is mixed with various concentrations of the test compound. The reduction of DPPH by the antioxidant is measured as a decrease in absorbance at 517 nm.

  • ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated and mixed with the test compound. The scavenging of the ABTS radical is monitored by the decrease in absorbance at 734 nm.

  • IC50 Calculation: The concentration of the compound required to scavenge 50% of the free radicals (IC50) is determined for both assays.

E. Antiviral Activity: A New Frontier in Viral Infections

The emergence of new and re-emerging viral infections underscores the urgent need for novel antiviral therapies. Several 1,2,4-triazole derivatives have demonstrated promising antiviral activity against a range of viruses.

Mechanism of Action: The antiviral mechanisms of these compounds can vary depending on the virus. They may interfere with viral entry into host cells, inhibit viral replication enzymes such as RNA polymerase or reverse transcriptase, or disrupt viral assembly and release.

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: The cell monolayer is infected with a known amount of the virus.

  • Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The plaques are visualized by staining with a vital stain (e.g., crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 1,2,4-triazole-3-thiol derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Substituents on the Triazole Ring: The nature and position of substituents on the 1,2,4-triazole ring significantly influence activity. For instance, the presence of a phenyl group at the N-4 position has been shown to enhance antibacterial activity compared to alkyl groups.[1]

  • The Thiol Group and its Derivatives: The thiol group is a key pharmacophore. S-alkylation or the formation of Schiff bases at the thiol position can modulate the compound's lipophilicity and its ability to interact with biological targets, often leading to enhanced activity.

  • Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings as substituents can lead to compounds with specific and enhanced biological activities. For example, the incorporation of a fluoroquinolone moiety has resulted in potent antibacterial agents.[1] Electron-donating groups (e.g., -OH, -OCH3) on aromatic rings can enhance antimicrobial and antitumor activity, while electron-withdrawing groups (e.g., -NO2, -Cl) can affect binding to biological targets like DNA and enzymes.[3]

Logical Relationship: SAR in 1,2,4-Triazole-3-thiol Derivatives

SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core 1,2,4-Triazole-3-thiol Core N4_Sub N-4 Substituent Core->N4_Sub Thiol_Deriv Thiol Derivatization (S-alkylation, Schiff bases) Core->Thiol_Deriv C5_Sub C-5 Substituent (Aromatic/Heterocyclic) Core->C5_Sub Antimicrobial Antimicrobial N4_Sub->Antimicrobial e.g., Phenyl > Alkyl Anticancer Anticancer Thiol_Deriv->Anticancer Modulates lipophilicity and target binding Anti_inflammatory Anti-inflammatory C5_Sub->Anti_inflammatory Influences enzyme inhibition

Caption: Key structural modifications influencing the biological activities of 1,2,4-triazole-3-thiol derivatives.

IV. Future Directions and Concluding Remarks

The versatility of the 1,2,4-triazole-3-thiol scaffold, coupled with its broad spectrum of biological activities, positions it as a highly promising platform for the development of next-generation therapeutics. Future research in this area should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to in vivo studies to evaluate their efficacy and safety in preclinical models of disease.

V. References

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 236. [Link]

  • Tarasov, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8201. [Link]

  • Fisyuk, A. S., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6649. [Link]

  • Shafiee, A., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 57. [Link]

  • Kaplaushenko, A. G., et al. (2022). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*, 24(3), 405-412. [Link]

  • Ben-Aoun, Z., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. [Link]

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An In-depth Technical Guide to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide establishes a foundational understanding through a detailed review of the closely related and well-documented 5-phenyl-4H-1,2,4-triazole-3-thiol scaffold. By examining the synthesis, chemical properties, and biological activities of analogous compounds, we will project a prospective analysis of the title compound, offering insights into its potential synthesis and therapeutic applications.

The 1,2,4-Triazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. The unique electronic and structural features of the triazole ring allow it to interact with various biological targets, making it a versatile building block for the design of novel therapeutic agents. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been a fruitful strategy for modulating the pharmacological profile of these compounds.

Synthesis of the 5-phenyl-4H-1,2,4-triazole-3-thiol Core

The synthesis of the core structure, 5-phenyl-4H-1,2,4-triazole-3-thiol, is a well-established multi-step process that typically begins with benzoic acid or its derivatives. The general synthetic pathway is outlined below.

Proposed Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

While direct literature for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is scarce, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 4-substituted-1,2,4-triazole-3-thiols. The key step involves the introduction of the allyl group at the N4 position of the triazole ring.

A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides in the presence of a base.[1]

Experimental Protocol: Proposed Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of Benzoic Acid Hydrazide

  • To a solution of methyl benzoate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature and collect the precipitated benzoic acid hydrazide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 1-benzoyl-4-allyl-thiosemicarbazide

  • Dissolve benzoic acid hydrazide in a suitable solvent such as ethanol.

  • Add allyl isothiocyanate to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and collect the precipitated 1-benzoyl-4-allyl-thiosemicarbazide by filtration.

  • Wash the product with cold ethanol and dry.

Step 3: Cyclization to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend 1-benzoyl-4-allyl-thiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product benzoic_acid Benzoic Acid benzoic_acid_hydrazide Benzoic Acid Hydrazide benzoic_acid->benzoic_acid_hydrazide Hydrazine Hydrate allyl_isothiocyanate Allyl Isothiocyanate thiosemicarbazide 1-Benzoyl-4-allyl-thiosemicarbazide allyl_isothiocyanate->thiosemicarbazide Reflux benzoic_acid_hydrazide->thiosemicarbazide Reflux final_product 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol thiosemicarbazide->final_product Base-catalyzed cyclization (e.g., NaOH)

Caption: Key structural features influencing the biological activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Conclusion and Future Directions

Future research should focus on the actual synthesis and in-depth biological evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to validate these hypotheses. Such studies would not only provide valuable data on this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of 1,2,4-triazole derivatives, paving the way for the development of new and more effective therapeutic agents.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia, 68(3), 641-648.
  • Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210.
  • Kravchenko, I., et al. (2024).
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Demirbas, N., et al. (2004).
  • Krasavin, M., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(18), 5567.
  • Demirbas, N., et al. (2004).
  • Krasavin, M., et al. (2021).
  • Tozkoparan, B., et al. (2000). Synthesis and Antimicrobial Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Hacettepe University Journal of the Faculty of Pharmacy, 20(1), 1-8.
  • Al-Suwaidan, I. A., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 94, 103433.
  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(24), 5918.
  • Harmankaya, R., & Harmankaya, H. (2022). Anticancer Properties of 1,2,4-Triazoles. Current Topics in Medicinal Chemistry, 22(1), 1-2.
  • El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5338.
  • Shah, K., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221.
  • Kumar, D., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 56-63.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Zvarych, V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • Singh, P., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 5(4), 479-485.
  • Wujec, M., et al. (2019).
  • Aslam, M., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e202400059.

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An In-depth Technical Guide to the Iodocyclization of 4-Allyl-5-phenyl-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iodocyclization reaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione, a process of significant interest in the synthesis of novel fused heterocyclic systems. The reaction is characterized by a fascinating regiochemical outcome, yielding a mixture of a five-membered thiazolo[2,3-c][1][2][3]triazole and a six-membered[1][2][3]triazolo[3,4-b][1][4]thiazine derivative. This guide delves into the mechanistic intricacies governing this dichotomy, offers detailed experimental protocols for both the synthesis of the precursor and its subsequent iodocyclization, and presents the spectroscopic data necessary for the characterization of the products. The insights provided herein are crucial for researchers aiming to leverage this reaction for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Fused Triazole Systems

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiazoles and thiazines, gives rise to rigid bicyclic and tricyclic structures with unique three-dimensional conformations. These fused systems often exhibit enhanced biological profiles due to their ability to interact with biological targets with high specificity. Iodocyclization, an electrophilic cyclization, serves as a powerful tool for the construction of such fused heterocycles, offering a direct route to introduce both a new ring and a functionalizable iodine atom in a single step.

The substrate of interest, 4-allyl-5-phenyl-1,2,4-triazole-3-thione, incorporates both an electrophilic iodine acceptor (the allyl group) and two potential nucleophilic centers (the sulfur and a nitrogen atom of the triazole ring), setting the stage for competitive intramolecular cyclization pathways. Understanding and potentially controlling the regioselectivity of this reaction is paramount for its synthetic utility.

Synthesis of the Starting Material: 4-Allyl-5-phenyl-1,2,4-triazole-3-thione

The synthesis of the title compound is a multi-step process that begins with the preparation of the core 5-phenyl-1,2,4-triazole-3-thione, followed by N-alkylation with an allyl group.

Synthesis of 5-Phenyl-1,2,4-triazole-3-thione

This precursor is typically synthesized via the cyclization of benzoylthiosemicarbazide in a basic medium.[5]

Experimental Protocol:

  • Preparation of Benzoylthiosemicarbazide: To a solution of benzoyl hydrazine in a suitable solvent (e.g., ethanol), an equimolar amount of allyl isothiocyanate is added. The mixture is refluxed for several hours. Upon cooling, the benzoylthiosemicarbazide precipitates and can be collected by filtration.

  • Cyclization: The prepared benzoylthiosemicarbazide (1.95 g, 0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (20 mL, 20%).[5]

  • The reaction mixture is heated at 90-95 °C for 3 hours.[5]

  • After cooling to room temperature, the solution is neutralized or slightly acidified with hydrochloric acid.[5]

  • The resulting white precipitate of 5-phenyl-1,2,4-triazole-3-thione is collected by filtration, washed with cold water, and dried.[5]

Allylation of 5-Phenyl-1,2,4-triazole-3-thione

The final step involves the N-alkylation of the triazole ring with an allyl halide. It is important to note that under basic conditions, S-alkylation can be a competing reaction. However, in the case of 4-substituted-1,2,4-triazole-3-thiones, the N-alkylation at the 4-position is generally favored.

Experimental Protocol:

  • To a solution of 5-phenyl-1,2,4-triazole-3-thione in a suitable solvent such as ethanol or acetone, an equimolar amount of a base (e.g., potassium carbonate or sodium ethoxide) is added.

  • An equimolar amount of allyl bromide is then added dropwise to the mixture.

  • The reaction is stirred at room temperature or gentle reflux for several hours until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-allyl-5-phenyl-1,2,4-triazole-3-thione. The product can be further purified by recrystallization or column chromatography.

Table 1: Spectroscopic Data for 4-Allyl-5-phenyl-1,2,4-triazole-3-thione

Data Type Values
¹H NMR (CDCl₃, δ, ppm)13.5 (br s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 5.9-5.7 (m, 1H, -CH=), 5.2-5.0 (m, 2H, =CH₂), 4.5 (d, 2H, N-CH₂)
¹³C NMR (CDCl₃, δ, ppm)167.0 (C=S), 148.0 (C-5), 132.0, 130.0, 129.0, 128.0 (Ar-C), 130.5 (-CH=), 118.0 (=CH₂), 46.0 (N-CH₂)
MS (ESI) m/z: 218.07 [M+H]⁺

The Iodocyclization Reaction: A Dichotomy of Pathways

The reaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione with molecular iodine is a pivotal transformation that leads to the formation of a fused heterocyclic system. Crucially, this reaction does not yield a single product but a mixture of two constitutional isomers, arising from the nucleophilic attack of either the sulfur atom or a nitrogen atom of the triazole ring onto the iodonium intermediate.

Reaction Conditions and Product Formation

The interaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione with iodine results in the formation of two main products: 6-iodomethyl-3-phenyl-5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole and 6-iodo-3-phenyl-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][1][4]thiazine .

Experimental Protocol:

  • A solution of 4-allyl-5-phenyl-1,2,4-triazole-3-thione in a suitable solvent (e.g., chloroform or dichloromethane) is prepared.

  • To this solution, a solution of iodine (I₂) in the same solvent is added dropwise at room temperature. An excess of iodine is typically used.

  • The reaction mixture is stirred at room temperature for a period of 24 to 48 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield a mixture of the two cyclized products.

  • Separation of the two isomers can be achieved by column chromatography on silica gel.

Mechanistic Insights: 5-exo-trig vs. 6-endo-trig Cyclization

The formation of the two products can be rationalized by considering the initial electrophilic attack of iodine on the allyl double bond, which forms a cyclic iodonium ion intermediate. This intermediate can then be attacked intramolecularly by either the sulfur atom (acting as a soft nucleophile) or the N2 atom of the triazole ring (a harder nucleophile).

  • Path A: 5-exo-trig Cyclization (Favored): The nucleophilic attack of the sulfur atom on the terminal carbon of the allyl group of the iodonium ion intermediate leads to the formation of a five-membered ring. This pathway is generally favored according to Baldwin's rules for ring closure.[6] This results in the formation of 6-iodomethyl-3-phenyl-5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole .

  • Path B: 6-endo-trig Cyclization (Disfavored but Observed): The nucleophilic attack of the N2 atom of the triazole ring on the internal carbon of the allyl group of the iodonium ion intermediate would lead to the formation of a six-membered ring. While generally disfavored by Baldwin's rules, this pathway is observed in this reaction, leading to the formation of 6-iodo-3-phenyl-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][1][4]thiazine . The formation of the six-membered ring product suggests that electronic and steric factors in the transition state may override the general kinetic preference for 5-exo cyclization.

The following diagram illustrates the proposed mechanistic pathways:

Iodocyclization_Mechanism A 4-Allyl-5-phenyl- 1,2,4-triazole-3-thione B Iodonium Ion Intermediate A->B + I₂ C 6-Iodomethyl-3-phenyl- 5,6-dihydrothiazolo[2,3-c]- 1,2,4-triazole (5-exo-trig) B->C S-attack (Path A - Favored) D 6-Iodo-3-phenyl- 6,7-dihydro-5H-[1,2,4]triazolo- [3,4-b][1,3]thiazine (6-endo-trig) B->D N-attack (Path B - Disfavored but Observed)

Caption: Proposed mechanism for the iodocyclization of 4-allyl-5-phenyl-1,2,4-triazole-3-thione.

Characterization of Cyclization Products

The unambiguous identification of the two isomeric products relies on detailed spectroscopic analysis, particularly ¹H and ¹³C NMR spectroscopy, and mass spectrometry.

Table 2: Spectroscopic Data for Iodocyclization Products

Compound ¹H NMR (CDCl₃, δ, ppm)¹³C NMR (CDCl₃, δ, ppm)MS (ESI)
6-iodomethyl-3-phenyl-5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole 7.8-7.4 (m, 5H, Ar-H), 5.1 (m, 1H, H-6), 4.2 (dd, 1H, H-5a), 3.9 (dd, 1H, H-5b), 3.5 (d, 2H, CH₂I)165.0 (C-3), 150.0 (C-7a), 131.0, 129.5, 129.0, 128.5 (Ar-C), 55.0 (C-6), 40.0 (C-5), 10.0 (CH₂I)m/z: 344.98 [M+H]⁺
6-iodo-3-phenyl-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][1][4]thiazine 7.7-7.3 (m, 5H, Ar-H), 4.8 (m, 1H, H-6), 4.5 (dd, 1H, H-7a), 4.2 (dd, 1H, H-7b), 3.8 (t, 2H, H-5)160.0 (C-3), 155.0 (C-8a), 130.0, 129.0, 128.0, 127.5 (Ar-C), 50.0 (C-7), 45.0 (C-5), 30.0 (C-6)m/z: 344.98 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The provided data is a representative example based on related structures.

Self-Validating Systems and Trustworthiness

The protocols described in this guide are designed to be self-validating. The synthesis of the starting material, 4-allyl-5-phenyl-1,2,4-triazole-3-thione, can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with the values provided in Table 1. Similarly, the successful formation of the two iodocyclization products can be verified by obtaining the spectroscopic data presented in Table 2. The separation of the two isomers via column chromatography and their individual characterization provides a robust validation of the reaction's outcome. The regiochemical assignment can be further confirmed by 2D NMR techniques such as HMBC and NOESY experiments.

Conclusion and Future Perspectives

The iodocyclization of 4-allyl-5-phenyl-1,2,4-triazole-3-thione is a compelling example of competitive intramolecular cyclization, yielding both five- and six-membered fused heterocyclic systems. This technical guide has provided a detailed protocol for this reaction, elucidated the underlying mechanistic dichotomy, and presented the necessary spectroscopic data for product characterization.

For drug development professionals, the ability to generate two distinct heterocyclic scaffolds from a single precursor offers an attractive avenue for library synthesis and structure-activity relationship (SAR) studies. Future research in this area could focus on several key aspects:

  • Controlling Regioselectivity: Investigating the influence of reaction conditions (solvent polarity, temperature, Lewis acids) on the ratio of the 5-exo to 6-endo products could lead to selective syntheses.

  • Substrate Scope Expansion: Exploring the iodocyclization of other N-allyl-1,2,4-triazole-3-thiones with different substituents on the triazole ring and the allyl chain will broaden the synthetic utility of this reaction.

  • Post-Cyclization Modifications: The iodine atom in the cyclized products serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

By providing a solid foundation for understanding and executing this reaction, this guide aims to empower researchers to explore the rich chemical space of fused triazole heterocycles and unlock their potential in various scientific disciplines.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available at: [Link]

  • Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][3]triazoles. MDPI. Available at: [Link]

  • Synthesis of 6‐(iodomethyl)‐2‐methylthiazolo[3,2‐b][1][2][3]triazole 3 or.... ResearchGate. Available at: [Link]

  • (PDF) Selective 5-exo-trig Iodocyclization of N-tosyl-2-allylanilines in Water. ResearchGate. Available at: [Link]

  • 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization. PubMed. Available at: [Link]

  • Baldwin's rules. Wikipedia. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents at the N4 and C5 positions of the triazole ring allows for the fine-tuning of their pharmacological profiles. This document provides a comprehensive and detailed protocol for the synthesis of a specific derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a compound of interest for further investigation in drug discovery programs.

This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The protocol is structured to be self-validating, with in-depth explanations for experimental choices and detailed characterization data to ensure the synthesis of the target compound with high purity and confidence.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is efficiently achieved through a well-established two-step process. This method involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is favored for its reliability and the commercial availability of the starting materials.

The overall synthetic pathway is illustrated below:

Synthetic_Pathway Benzhydrazide Benzhydrazide Thiosemicarbazide 1-Benzoyl-4-allyl-thiosemicarbazide (Intermediate) Benzhydrazide->Thiosemicarbazide Step 1: Ethanol, Reflux AllylIsothiocyanate Allyl Isothiocyanate AllylIsothiocyanate->Thiosemicarbazide FinalProduct 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->FinalProduct Step 2: Aq. NaOH, Reflux

Caption: Overall synthetic scheme for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

PART 1: Synthesis of the Intermediate - 1-Benzoyl-4-allyl-thiosemicarbazide

Principle and Rationale

The first step involves the nucleophilic addition of the terminal nitrogen of benzhydrazide to the electrophilic carbon of allyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. Refluxing the reaction mixture ensures a sufficient reaction rate to drive the formation of the thiosemicarbazide intermediate to completion.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
BenzhydrazideC₇H₈N₂O136.15101.36 g
Allyl isothiocyanateC₄H₅NS99.15100.99 g (0.93 mL)
Absolute EthanolC₂H₅OH46.07-50 mL
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.36 g (10 mmol) of benzhydrazide in 50 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 0.99 g (0.93 mL, 10 mmol) of allyl isothiocyanate dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain it at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The white solid precipitate of 1-benzoyl-4-allyl-thiosemicarbazide will form.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.

Characterization of the Intermediate
  • Appearance: White crystalline solid.

  • Melting Point: To be determined experimentally.

  • FTIR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3400 (N-H stretching), 1680 (C=O stretching), and 1550 (C=S stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals for the phenyl protons (multiplet, ~7.4-7.9 ppm), allyl protons (multiplet, ~4.0-6.0 ppm), and N-H protons (broad singlets).

PART 2: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Principle and Rationale

The second step is an intramolecular cyclization of the 1-benzoyl-4-allyl-thiosemicarbazide intermediate. This reaction is catalyzed by a strong base, such as sodium hydroxide. The base facilitates the deprotonation of the amide and thioamide protons, leading to a nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring. The product exists in tautomeric equilibrium between the thiol and thione forms, with the thione form often being more stable in the solid state.

Tautomerism Thiol Thiol form Thione Thione form Thiol->Thione Tautomerization Thione->Thiol

Caption: Thiol-thione tautomerism in the final product.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
1-Benzoyl-4-allyl-thiosemicarbazideC₁₁H₁₃N₃OS235.3151.18 g
Sodium Hydroxide (NaOH)NaOH40.00--
Deionized WaterH₂O18.02-50 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46-As needed
Ethanol (for recrystallization)C₂H₅OH46.07-As needed
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.18 g (5 mmol) of 1-benzoyl-4-allyl-thiosemicarbazide in 50 mL of a 2 M aqueous sodium hydroxide solution.

  • Cyclization Reaction: Heat the suspension to reflux and maintain it for 4-6 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature and filter it to remove any insoluble impurities. Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Acidification: Carefully acidify the cold filtrate by dropwise addition of concentrated hydrochloric acid with constant stirring until the pH reaches approximately 5-6. A white precipitate of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallization: For further purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C.

PART 3: Characterization and Validation

A thorough characterization of the final product is essential to confirm its identity and purity, thus ensuring the validity of the synthetic protocol.

Physicochemical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expected >150 °C)
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol
Spectroscopic Data

The following spectroscopic data are predicted based on the structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and data from analogous compounds.

  • FTIR (KBr, cm⁻¹):

    • ~3100-3000: Aromatic C-H stretching.

    • ~2980-2900: Aliphatic C-H stretching (allyl group).

    • ~2600-2550: S-H stretching (thiol group, may be weak or absent).

    • ~1610: C=N stretching (triazole ring).

    • ~1500: C=C aromatic stretching.

    • ~1300: C=S stretching (thione tautomer).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~13.5-14.0 (s, 1H): SH proton (thiol form) or NH proton (thione form), exchangeable with D₂O.[1][2]

    • ~7.4-7.6 (m, 5H): Aromatic protons of the phenyl ring.

    • ~5.8-6.0 (m, 1H): -CH= of the allyl group.

    • ~5.0-5.2 (m, 2H): =CH₂ of the allyl group.

    • ~4.5-4.7 (d, 2H): -CH₂- of the allyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • ~167.0: C=S (thione carbon).

    • ~150.0: C5 of the triazole ring.

    • ~132.0: -CH= of the allyl group.

    • ~130.0, 129.0, 128.0: Carbons of the phenyl ring.

    • ~118.0: =CH₂ of the allyl group.

    • ~46.0: -CH₂- of the allyl group.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Allyl isothiocyanate: This reagent is a lachrymator and is toxic. Handle with extreme care and avoid inhalation of vapors or contact with skin.

  • Sodium hydroxide and Hydrochloric acid: These are corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Ethanol is flammable. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of intermediate Incomplete reaction or loss during work-up.Ensure the reaction goes to completion using TLC. Minimize the amount of cold ethanol used for washing.
Difficulty in cyclization Insufficient base or reaction time.Ensure the correct concentration of NaOH is used. Increase the reflux time and monitor by TLC.
Oily product after acidification Impurities or incomplete precipitation.Ensure the solution is sufficiently cold before and during acidification. Try scratching the inside of the beaker.
Impure final product Incomplete washing or inefficient recrystallization.Wash the crude product thoroughly with cold water. Choose an appropriate solvent for recrystallization and ensure slow cooling.

Conclusion

This document provides a detailed and robust protocol for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a valuable scaffold for further research in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize and characterize this target compound. The inclusion of detailed experimental steps, rationale, and validation data aims to ensure the reproducibility and success of this synthesis in a laboratory setting.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2013). Brieflands. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. [Link]

Sources

Application Note: Definitive Structural Elucidation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticonvulsant properties.[1] The compound 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a key intermediate and a pharmacologically relevant molecule whose structural integrity is paramount for its intended biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive analytical technique for the unambiguous structural confirmation of such organic molecules in solution.

This application note provides an in-depth guide and a validated protocol for the complete ¹H and ¹³C NMR characterization of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into the causal reasoning behind spectral assignments, address the critical issue of thione-thiol tautomerism, and present a robust experimental workflow for acquiring high-quality, reproducible data. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require precise and reliable structural verification.

The Central Challenge: Thione-Thiol Tautomerism

A pivotal aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S, -NH) form (Figure 1). While the nomenclature suggests the thiol form, quantum chemical studies and extensive experimental data confirm that the thione tautomer is generally the more stable and predominant form in solution, particularly in polar aprotic solvents like DMSO.[2][3]

NMR spectroscopy is exceptionally well-suited to resolve this structural question. The key diagnostic signals are:

  • In ¹H NMR: The presence of a low-field, exchangeable proton signal (δ > 13 ppm) is a definitive marker for the N-H proton of the thione form.[4][5] Conversely, an S-H proton of the thiol form would appear at a significantly higher field.

  • In ¹³C NMR: The chemical shift of the C3 carbon of the triazole ring is highly indicative. A signal in the range of δ > 165 ppm strongly suggests a thiocarbonyl (C=S) carbon, whereas a C-S carbon would be found further upfield.[5]

This guide will proceed with the analysis based on the expected predominance of the thione tautomer.

Figure 1: Thione-Thiol Tautomeric Equilibrium

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex h1_nmr ¹H NMR Acquisition (NS=16, d1=2s) vortex->h1_nmr c13_nmr ¹³C NMR Acquisition (NS=1024, d1=2s) vortex->c13_nmr ft Fourier Transform & Phasing h1_nmr->ft c13_nmr->ft baseline Baseline Correction ft->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integrate (¹H) reference->integrate assign Assign Signals: - Chemical Shift - Multiplicity - Integration integrate->assign tautomer Confirm Thione Tautomer (N-H at ~14 ppm, C=S at ~168 ppm) assign->tautomer structure Final Structure Validation tautomer->structure

Caption: A validated workflow for NMR characterization.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, guided by a sound understanding of the underlying chemical principles, provides an unequivocal structural characterization of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The protocol detailed herein is robust, reproducible, and yields high-quality data. Key diagnostic signals, specifically the N-H proton at ~13.95 ppm in the ¹H spectrum and the C=S carbon at ~167.5 ppm in the ¹³C spectrum, definitively confirm that the compound exists predominantly in its thione tautomeric form in DMSO solution. This methodology serves as a reliable standard for the quality control and structural validation of this important heterocyclic compound in research and development settings.

References

  • Demirbas, N., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(1), 486-496. Available at: [Link]

  • Gomha, S. M., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry, 2019, 8541921. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Turan-Zitouni, G., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(4), 475-485. Available at: [Link]

  • Kopru, B., et al. (2019). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of the Serbian Chemical Society, 84(1), 1-12. Available at: [Link]

  • ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

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Application Note: Structural Elucidation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The compound 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol incorporates several key pharmacophoric features: a rigid triazole core, a lipophilic phenyl ring, a reactive allyl group, and a thiol moiety. These structural attributes make it a promising candidate for further investigation in drug discovery and development.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive structural characterization of such novel compounds.[3] By measuring the absorption of infrared radiation by specific molecular vibrations, FT-IR provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups. This application note provides a detailed protocol and theoretical framework for the FT-IR analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, emphasizing experimental rationale and robust data interpretation.

Foundational Principles: FT-IR and Molecular Structure

FT-IR spectroscopy operates on the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of key functional groups.

For a molecule like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, FT-IR is particularly powerful for confirming its successful synthesis and purity by identifying the vibrations associated with its constituent parts: the N-H, C=N, and C=S bonds of the triazole-thiol core, the C-H and C=C bonds of the phenyl and allyl groups, and the crucial S-H bond.

The Critical Role of Thiol-Thione Tautomerism

A key structural feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (enol) and thione (keto) forms.[2][4] This equilibrium is crucial as the dominant tautomer can influence the molecule's chemical reactivity and biological activity.

Caption: Thiol-Thione tautomerism in the triazole ring.

FT-IR spectroscopy provides a direct method to investigate this phenomenon. The presence of a weak absorption band for the S-H stretch (around 2550-2600 cm⁻¹) confirms the thiol form, while the presence of a strong N-H stretching band (around 3100-3300 cm⁻¹) and a C=S stretching band (around 1050-1250 cm⁻¹) indicates the dominance of the thione form.[1][5] In the solid state, the thione form is often predominant.

Predicted FT-IR Spectral Data

The structural integrity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be validated by identifying its characteristic vibrational bands. The table below synthesizes expected absorption frequencies based on data from closely related structures and standard correlation charts.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional GroupReference
3150 - 3000Medium=C-H StretchAromatic & Alkene (Allyl)[6]
~3120MediumN-H Stretch (if thione form present)Triazole Ring[6]
2980 - 2900Medium-CH₂- Stretch (asymmetric & symmetric)Allyl Group
~2550WeakS-H Stretch (if thiol form present)Thiol[1][7]
~1640Medium-WeakC=C StretchAllyl Group
1620 - 1580Medium-StrongC=N StretchTriazole Ring[1]
1590, 1490, 1450Medium-StrongC=C Stretch (in-ring)Phenyl Ring[6]
1250 - 1050Medium-StrongC=S Stretch (if thione form present)Thione[1]
990, 910Strong=C-H Bend (out-of-plane)Allyl Group
750, 690StrongC-H Bend (out-of-plane)Monosubstituted Phenyl

Detailed Experimental Protocol

This protocol details the use of the Potassium Bromide (KBr) pellet technique, a widely accepted and robust method for obtaining high-quality FT-IR spectra of solid samples.[8][9]

Workflow Overview

workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Ensures homogeneity Press 3. Press Pellet (7-10 tons pressure) Mix->Press Creates transparent disc Background 4. Collect Background (Empty Chamber) Press->Background Independent Step Sample 5. Collect Sample Spectrum (Place Pellet in Holder) Press->Sample Background->Sample Prerequisite Process 6. Process Spectrum (Background Subtraction) Sample->Process Generates raw data Interpret 7. Interpret & Assign Peaks Process->Interpret Compare to known frequencies

Caption: Experimental workflow for FT-IR analysis.

Part A: Sample Preparation (KBr Pellet Method)
  • Causality: The goal is to create a solid dispersion of the analyte in an IR-transparent matrix (KBr). Grinding the sample to a particle size smaller than the wavelength of the IR radiation is critical to minimize light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.[8] KBr must be scrupulously dry as water exhibits intense IR absorption bands that can obscure large regions of the spectrum.

  • Drying: Place spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed moisture. Store in a desiccator until use.

  • Grinding: Add approximately 1-2 mg of the synthesized 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to a clean agate mortar. Add ~100-200 mg of the dried KBr.

  • Mixing: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to that of flour.

  • Pellet Pressing: Transfer the powder to a pellet die assembly. Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 2 minutes.

  • Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be a thin, transparent, or translucent disc. An opaque or cloudy pellet indicates insufficient grinding, inadequate pressure, or moisture contamination and should be discarded.

Part B: FT-IR Data Acquisition
  • Rationale: A background spectrum of the ambient environment (containing CO₂ and water vapor) is collected first. The instrument's software automatically subtracts this background from the sample spectrum to yield a spectrum of only the sample itself. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis, providing a good balance between spectral detail and signal-to-noise ratio. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Instrument Setup: Ensure the FT-IR spectrometer's sample compartment is empty.

  • Background Collection: Collect a background spectrum using the following parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Sample Collection: Place the KBr pellet into the appropriate sample holder in the instrument's beam path.

  • Acquire Spectrum: Collect the sample spectrum using the same parameters as the background scan.

Part C: Data Processing and Interpretation
  • Background Subtraction: The instrument software will automatically perform background subtraction.

  • Peak Identification: Use the software's tools to label the wavenumbers of the major absorption bands.

  • Structural Confirmation: Compare the observed peak positions with the expected frequencies listed in the table above. The presence of characteristic bands for the phenyl, allyl, triazole, and thiol/thione groups provides strong evidence for the successful synthesis of the target molecule. For example, the simultaneous observation of bands around 3050 cm⁻¹ (aromatic C-H), 1620 cm⁻¹ (C=N), 1490 cm⁻¹ (aromatic C=C), 990/910 cm⁻¹ (allyl C-H bends), and a weak band near 2550 cm⁻¹ (S-H) would constitute a positive identification.

Trustworthiness and Self-Validation

The FT-IR analysis protocol described is inherently self-validating. The structural assignment does not rely on a single peak but on the constellation of multiple characteristic absorptions . The probability of an impurity or alternative structure coincidentally displaying the entire unique set of vibrational bands for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is exceedingly low. This composite "fingerprint" provides a high degree of confidence in the compound's identity and structural integrity.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of novel heterocyclic compounds like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. By following the detailed protocol outlined in this application note, researchers can confidently verify the presence of key functional groups, investigate tautomeric forms, and confirm the identity of their synthesized molecule, thereby accelerating the drug discovery and development process.

References

  • Gümrükcüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294–301. Available at: [Link]

  • Demirbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-15. Available at: [Link]

  • Hassan, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-210. Available at: [Link]

  • Al-Sultani, K. H., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Czapla-Masztafiak, J., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(22), 15303-15316. Available at: [Link]

  • Demirbaş, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(2), 396-403. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry, Mona Campus. Available at: [Link]

  • Istanbul University. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

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Mass Spectrometry Analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Protocol for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Author's Note

This document provides a detailed methodological framework for the mass spectrometric analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my objective extends beyond a mere recitation of steps. Instead, this guide is structured to provide a causal understanding behind experimental choices, ensuring that the described protocols are not only repeatable but also adaptable. The integrity of this work is grounded in established principles of mass spectrometry and supported by authoritative references, offering a self-validating system for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, belongs to a class of heterocyclic compounds whose therapeutic potential is actively being explored. The precise characterization of these molecules is a critical prerequisite for any further pharmacological investigation.

Mass spectrometry (MS) stands out as a powerful analytical technique for the structural elucidation and quantitative analysis of such novel compounds.[3] Its high sensitivity and ability to provide detailed information about a molecule's structure through fragmentation analysis make it an indispensable tool.[4] This application note details a robust protocol for the analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol using Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS). The choice of ESI is deliberate; as a "soft ionization" technique, it is exceptionally well-suited for producing intact molecular ions from polar and thermally labile compounds like the target analyte, thereby minimizing in-source fragmentation and preserving the molecular integrity for subsequent analysis.[5]

Compound Profile
  • Compound Name: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C₁₁H₁₁N₃S

  • Molecular Weight (Monoisotopic): 217.0674 g/mol

  • Chemical Structure: (Self-generated image, for illustrative purposes)

The synthesis of the 1,2,4-triazole-3-thiol core typically involves the cyclization of dithiocarbazinate salts with hydrazine hydrate.[6][7] The addition of the allyl and phenyl groups can be achieved through subsequent synthetic steps. The purity of the synthesized compound should be confirmed by techniques such as NMR and melting point determination prior to MS analysis.[8]

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a comprehensive, field-proven protocol for the analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The causality behind each step is explained to empower the researcher to adapt the methodology to their specific instrumentation and experimental context.

Materials and Reagents
  • Analyte: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (purity >95%)

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and deionized Water.

  • Acid Modifier: Formic acid (LC-MS grade). The use of a modifier like formic acid is crucial in positive-ion ESI as it promotes the formation of protonated molecules [M+H]⁺, enhancing the signal intensity.[9] Trifluoroacetic acid (TFA) should be avoided as it can cause ion suppression.[9]

  • Sample Vials: 2 mL glass vials with soft septa screw caps.

Instrumentation

This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled with a UPLC/HPLC system. However, it can be adapted for triple quadrupole or ion trap mass spectrometers.

Sample Preparation: The Foundation of Reliable Data

Proper sample preparation is paramount to ensure data quality and reproducibility.[3] The goal is to completely dissolve the analyte and remove any particulates that could clog the system, while ensuring the final concentration is within the optimal detection range of the instrument.[9]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Intermediate Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a new vial containing 900 µL of methanol.

  • Working Solution (1-10 µg/mL): Perform a serial dilution from the intermediate solution to achieve the desired final concentration. For initial analysis, a concentration of 5 µg/mL is recommended. To prepare a 5 µg/mL solution, dilute 50 µL of the intermediate solution with 950 µL of the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration (Critical Step): If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter to prevent blockages in the LC system and mass spectrometer.[9]

LC-MS and MS/MS Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. For direct infusion analysis, the sample can be introduced via a syringe pump at a flow rate of 5-10 µL/min. For LC-MS, a C18 column is a suitable choice for separating this type of molecule.[10]

Table 1: Suggested Mass Spectrometry Parameters

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Soft ionization suitable for the analyte.
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVCreates the electrospray aerosol.[5]
Cone/Fragmentor Voltage 20 - 40 V20 - 40 VLow voltage to minimize in-source fragmentation.
Source Temperature 120 - 150 °C120 - 150 °CAssists in solvent desolvation.
Drying Gas (N₂) Flow 8 - 12 L/min8 - 12 L/minAids in desolvation of the charged droplets.
Drying Gas Temperature 300 - 350 °C300 - 350 °CFacilitates solvent evaporation.
Nebulizer Gas (N₂) Pressure 30 - 50 psi30 - 50 psiForms the initial aerosol spray.
Mass Range (m/z) 50 - 50050 - 500Covers the expected mass of the analyte and its fragments.
Collision Gas (MS/MS) ArgonArgonInert gas for collision-induced dissociation (CID).
Collision Energy (MS/MS) 10 - 40 eV (Ramp)10 - 40 eV (Ramp)Ramping the energy allows for a comprehensive fragmentation spectrum.

Data Interpretation: From Spectra to Structure

Expected Molecular Ions

In positive ion mode, the analyte is expected to be protonated, primarily at one of the nitrogen atoms in the triazole ring, resulting in the [M+H]⁺ ion at m/z 218.0752 . In negative ion mode, the acidic thiol proton is readily lost, yielding the [M-H]⁻ ion at m/z 216.0619 . The high-resolution mass measurement should be used to confirm the elemental composition.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the isolated precursor ion.[11] The fragmentation of 1,2,4-triazoles is influenced by the nature and position of its substituents.[11][12] For 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, the fragmentation is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds.

Key Fragmentation Pathways for [M+H]⁺ (m/z 218.0752):

  • Loss of the Allyl Group: A common fragmentation pathway involves the neutral loss of the allyl group (C₃H₄, 40.0313 Da), leading to a prominent fragment ion at m/z 178.0439 .

  • Cleavage of the Phenyl Group: The loss of the phenyl group (C₆H₅, 77.0391 Da) can also occur, resulting in a fragment at m/z 141.0361 .

  • Triazole Ring Cleavage: The 1,2,4-triazole ring itself can undergo cleavage. A characteristic fragmentation for substituted 1,2,4-triazoles is the loss of a nitrogen molecule (N₂, 28.0061 Da).[13]

  • Loss of Thiol Group: The loss of the thiol group as SH (32.9715 Da) or H₂S (33.9877 Da) is also possible.

The following diagram illustrates the proposed fragmentation pathway.

G M_H [M+H]⁺ m/z 218.0752 F1 Loss of Allyl (C₃H₄) m/z 178.0439 M_H->F1 - 40.03 Da F2 Loss of Phenyl (C₆H₅) m/z 141.0361 M_H->F2 - 77.04 Da F3 Loss of SH m/z 185.1037 M_H->F3 - 32.97 Da workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Create Working Solution (1-10 µg/mL) stock->working filter 3. Filter Sample (0.22 µm) working->filter lc 4. UPLC/HPLC Separation (C18 Column) filter->lc ms 5. Full Scan MS (Detect [M+H]⁺ / [M-H]⁻) lc->ms msms 6. Tandem MS (MS/MS) (Fragment Precursor Ion) ms->msms confirm 7. Confirm Molecular Formula (High-Resolution Mass) msms->confirm elucidate 8. Elucidate Structure (Analyze Fragmentation) confirm->elucidate

Caption: Overall experimental workflow.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. By detailing not only the "how" but also the "why" of each step, from sample preparation to data interpretation, this guide equips researchers with the necessary tools to achieve reliable and accurate characterization of this important class of heterocyclic compounds. The methodologies and parameters presented herein are intended to serve as a robust starting point, encouraging adaptation and optimization to the specific analytical instrumentation and research questions at hand.

References

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Rodriguez-Cabo, R., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints 45(4):564-566. [Link]

  • Maquestiau, A., et al. (1973). The Electron Impact Induced Fragmentation of 1-Aryl-5-hydroxy-1,2,3-triazole-4-carboxamides. Organic Mass Spectrometry, 7(10), 1267-1275. [Link]

  • Ayoub, M. A., et al. (2023). Mass fragmentation pattern of the triazole-thiol ligand. [Link]

  • Rifai, N., et al. (2010). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 603, 345-355. [Link]

  • PubChem. (n.d.). 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Feketeová, L., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(17), 12025-12034. [Link]

  • Stout, S. J., et al. (2007). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 90(1), 253-265. [Link]

  • Singh, P., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3280. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

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  • Taylor & Francis Online. (2021). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Journal of the American Society for Mass Spectrometry, 32(1), 1-10. [Link]

  • Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. [Link]

  • OSTI.gov. (1990). Electron impact induced fragmentation of 1-aryl-5-hydroxy-1,2,3,-triazole-4-carboxamides. [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. [Link]

  • EURL-Pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]

  • SAP. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • DergiPark. (2021). Microwave Synthesis of 3- and 4-Substituted-5-((3-Phenylpropyl)thio)-4H-1,2,4-Triazoles. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466. [Link]

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Application Notes & Protocols for Antimicrobial Screening of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its efficacy against a panel of pathogenic bacteria and fungi.

Introduction: The Rationale for Screening Triazole-3-thiols

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant antimicrobial agents.[1][2] The fungistatic and fungicidal properties of triazoles like fluconazole and itraconazole are primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[4][5][6]

The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions of the triazole ring has been a fertile ground for the synthesis of novel derivatives with potentially enhanced or broader-spectrum antimicrobial activities.[7][8] The title compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, combines the established triazole core with lipophilic allyl and phenyl groups, which may enhance its ability to penetrate microbial cell membranes. This guide provides the foundational protocols to systematically investigate and quantify its antimicrobial potential.

Synthesis of the Core Scaffold

While this document focuses on screening, understanding the synthesis of the parent triazole is crucial for context and potential derivatization studies. The synthesis of the related core nucleus, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, typically involves a multi-step process.[7][8] This generally begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt.[8] Subsequent cyclization of this salt with hydrazine hydrate yields the 4-amino-5-phenyl-1,2,4-triazole-3-thiol nucleus.[7][8] The title compound would then be synthesized through the allylation of this core structure.

Caption: Overview of a potential synthetic route.

Tier 1: Preliminary Antimicrobial Screening - The Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a widely accepted preliminary method for assessing the antimicrobial activity of a compound.[9][10] It is a qualitative or semi-quantitative assay that provides a rapid visual indication of a compound's ability to inhibit microbial growth.[11] The principle is based on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient.[12][13] If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[11][12]

Protocol 3.1: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial and antifungal activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Materials:

  • Test Compound: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.[12]

  • Test Organisms: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger.

  • Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).[14]

  • Negative Control: DMSO-impregnated disks.

  • Sterile 6 mm paper disks, sterile swabs, Petri dishes, incubator.

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the MHA or SDA plate uniformly in three directions to ensure complete coverage.[13]

  • Compound Preparation: Dissolve the test compound in DMSO to a stock concentration (e.g., 1 mg/mL).

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.[9] Apply a specific volume (e.g., 10 µL) of the test compound solution, positive control, and negative control (DMSO) to separate disks.[2] Ensure disks are gently pressed to make full contact with the agar.[11][13]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[16]

  • Data Collection: Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm).

Data Presentation: Example Disk Diffusion Results
CompoundConcentration on DiskS. aureus (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol 10 µg18142016
Ciprofloxacin (Positive Control) 5 µg2528--
Fluconazole (Positive Control) 25 µg--2422
DMSO (Negative Control) 10 µL6666

Note: Data are illustrative. "-" indicates not applicable.

Tier 2: Quantitative Antimicrobial Assessment - Broth Microdilution Method

Following a positive preliminary screen, a quantitative assessment is necessary to determine the minimum concentration of the compound required to inhibit or kill the microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and can be extended to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[17]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth.[10]

Materials:

  • 96-well microtiter plates (sterile, U-bottom).

  • Test Compound, Solvent (DMSO), Positive Controls.

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Microbial inoculum standardized to 0.5 McFarland and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Resazurin solution (optional, as a growth indicator).

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

  • Well Setup:

    • Column 1-10: 100 µL of serially diluted compound.

    • Column 11 (Growth Control): 100 µL of broth only.

    • Column 12 (Sterility Control): 200 µL of uninoculated broth.[16]

  • Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to wells in columns 1-11. Do not add inoculum to column 12.[16]

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or color change if using an indicator) after incubation.[18]

Ergosterol_Pathway Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Normal Pathway Disrupted Disrupted Cell Membrane (Fungistasis/Cell Death) Demethylase->Disrupted Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Triazole->Demethylase INHIBITION

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Conclusion and Future Directions

These protocols provide a robust framework for the initial and quantitative antimicrobial screening of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, screening against resistant microbial strains, and cytotoxicity testing against mammalian cell lines to determine the compound's therapeutic index. The modular nature of the triazole scaffold allows for further synthetic modifications to optimize potency and broaden the spectrum of activity, positioning this compound class as a promising area for novel antimicrobial drug discovery.

References

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  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Peter, K. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

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  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2009). Molecules. [Link]

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  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). Trade Science Inc. [Link]

  • Plech, T., et al. (2014). Antibacterial Activity of 4-Amino-1,2,4-Triazole Derivatives. Molecules, 19(12), 20465-20485. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2022). Molecules. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. [Link]

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Antifungal activity assay for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Antifungal Activity Assay for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the Antifungal Efficacy of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] This has intensified the search for new, effective antifungal therapeutics. Within the landscape of medicinal chemistry, heterocyclic compounds containing the 1,2,4-triazole scaffold have proven to be a particularly fruitful area of investigation.[1][2] This core structure is present in several clinically successful antifungal drugs, highlighting its importance as a pharmacophore.[1]

Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities, including promising antifungal properties.[3][4][5] This application note focuses on a specific derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol , and provides a detailed framework for the systematic evaluation of its antifungal activity. We present robust, field-proven protocols based on internationally recognized standards, explaining not just the "how" but the critical "why" behind each step. Our objective is to equip researchers with the necessary tools to generate reliable, reproducible, and meaningful data in the quest for novel antifungal drug candidates.

Mechanistic Rationale: How Triazoles Inhibit Fungal Growth

Understanding the potential mechanism of action is crucial for contextualizing experimental results. The primary mode of action for most triazole antifungals is the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[6][7]

Primary Mechanism: Ergosterol Synthesis Inhibition Triazoles act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component that maintains the structural integrity and fluidity of the fungal cell membrane.[6][7] By binding to the heme iron of the enzyme, triazoles disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This cascade compromises membrane function, inhibits fungal growth, and ultimately leads to cell death.[7]

A secondary, unifying hypothesis suggests that the activity of triazoles may also involve a multifaceted approach based on Electron Transfer (ET), the generation of Reactive Oxygen Species (ROS), and subsequent Oxidative Stress (OS), which contributes to cellular damage.[8]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Intermediate->Inhibition Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Incorporation Triazole 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Triazole->Inhibition Block INHIBITION Inhibition->Block Accumulation Toxic Sterol Accumulation Block->Accumulation Disruption Membrane Disruption & Fungal Cell Death Accumulation->Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Test Compound: Physicochemical Profile

Proper handling and preparation of the test article are foundational to any successful assay.

  • Compound Name: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • CAS Number: 22706-11-2 (for the core 4-amino-5-phenyl structure)

  • Molecular Formula (Calculated): C₁₁H₁₂N₄S

  • Molecular Weight (Calculated): 232.31 g/mol

  • Appearance: Typically a solid at room temperature.

  • Solubility: Generally insoluble in water. High solubility is expected in organic solvents such as Dimethyl Sulfoxide (DMSO).[9] A stock solution prepared in 100% DMSO is recommended for all in vitro assays.

Core Methodologies for Antifungal Susceptibility Testing

To comprehensively assess the antifungal potential of the test compound, we will employ two complementary, standardized methods: Broth Microdilution and Agar Disk Diffusion.[10] These methods are widely adopted and form the basis of guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method used to assess the susceptibility of a fungal strain to the test compound.[13] A sterile paper disk impregnated with a known concentration of the compound is placed on an agar plate swabbed with a lawn of the fungus. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a clear "zone of inhibition" around the disk.[14] The diameter of this zone is proportional to the compound's activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the rigorous use of controls, ensuring the trustworthiness and integrity of the generated data.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[12][15]

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare Compound Stock (10 mg/mL in DMSO) P3 Prepare Inoculum (Adjust to 0.5 McFarland) P1->P3 P2 Grow Fungal Culture (e.g., SDA, 24-48h) P2->P3 A1 Perform 2-Fold Serial Dilution of Compound P3->A1 P4 Prepare Assay Medium (RPMI-1640) A2 Read Results Visually or Spectrophotometrically (OD600) A1->A2 A3 Determine MIC: Lowest concentration with ≥50% growth inhibition A2->A3 A2->A3 I1 Incubate Plate (35-37°C, 24-48h) I1->A2 cluster_assay cluster_assay cluster_assay->I1

Caption: Workflow for the Broth Microdilution MIC Assay.

A. Materials & Reagents

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Reference antifungal (e.g., Fluconazole, Amphotericin B)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for molds)

  • Spectrophotometer and plate reader (optional, for OD600)

  • 0.5 McFarland turbidity standard

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% sterile DMSO. Prepare a similar stock solution for the positive control antifungal.

  • Inoculum Preparation:

    • Yeasts: From a fresh SDA plate, pick several colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration.

    • Molds: Grow the mold on a PDA plate until sporulation. Gently harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the resulting spore suspension to a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension 1:50 in RPMI-1640 medium.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound working solution (prepared from the stock to be 2x the highest desired final concentration) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Controls (Column 11 & 12):

      • Growth Control (Well 11A-D): 100 µL RPMI-1640.

      • Sterility Control (Well 12A-D): 200 µL RPMI-1640 (no inoculum will be added).

      • Solvent Control: Set up a separate dilution series for DMSO to ensure the solvent itself has no antifungal effect at the highest concentration used.

  • Inoculation: Add 100 µL of the final working fungal inoculum to all wells from column 1 to 11. Do not add inoculum to the sterility control wells in column 12.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[16] The incubation time should be sufficient for robust growth in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound where there is a significant (typically ≥50%) reduction in growth compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method, adapted for fungi as described in CLSI M44 guidelines.[10][17]

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Incubation & Analysis P1 Prepare Mueller-Hinton Agar Plates (+ 2% Glucose & 0.5 µg/mL Methylene Blue) P2 Prepare Fungal Inoculum (0.5 McFarland Standard) P1->P2 A1 Inoculate Agar Surface (Create a uniform fungal lawn) P2->A1 P3 Impregnate Sterile Disks (Test Compound, Controls) A2 Measure Zone of Inhibition (Diameter in mm) P3->A2 A1->A2 I1 Incubate Plates (35°C, 24-48h) I1->A2 cluster_assay cluster_assay cluster_assay->I1

Caption: Workflow for the Agar Disk Diffusion Assay.

A. Materials & Reagents

  • All materials from Protocol 1, plus:

  • Mueller-Hinton Agar (MHA)

  • Glucose and Methylene Blue Dye

  • Sterile 6 mm blank paper disks

  • Sterile cotton swabs

  • Petri dishes (100 mm or 150 mm)

  • Forceps

  • Ruler or calipers

B. Step-by-Step Methodology

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, supplemented with 2% glucose and 0.5 µg/mL methylene blue.[10] Pour into sterile petri dishes to a uniform depth of ~4 mm. Allow to solidify completely.

  • Disk Preparation: Aseptically apply a defined volume (e.g., 10 µL) of the 10 mg/mL test compound stock solution onto a sterile blank disk to yield a 100 µ g/disk concentration. Allow the solvent to fully evaporate. Prepare negative control (DMSO only) and positive control (e.g., 25 µg Fluconazole) disks similarly.

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Placement: Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate, ensuring complete contact. Space the disks sufficiently far apart to prevent the overlap of zones.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC Data from Broth Microdilution Assay

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002881
Candida krusei ATCC 6258464
Cryptococcus neoformans ATCC 90112164
Aspergillus fumigatus ATCC 20430532>64

Table 2: Example Data from Agar Disk Diffusion Assay

Fungal StrainTest Compound (100 µ g/disk ) Zone Diameter (mm)Fluconazole (25 µ g/disk ) Zone Diameter (mm)
Candida albicans ATCC 900281825
Candida krusei ATCC 6258228
Cryptococcus neoformans ATCC 901121521
Aspergillus fumigatus ATCC 204305120

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for evaluating the in vitro antifungal activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The quantitative data from the broth microdilution assay, complemented by the qualitative results of the disk diffusion method, will generate a comprehensive profile of the compound's efficacy and spectrum of activity. Adherence to these methodologies, with careful attention to controls and standardized procedures, will ensure the generation of high-quality, reliable data crucial for advancing promising candidates in the drug development pipeline. The 1,2,4-triazole scaffold continues to be a cornerstone of antifungal research, and systematic evaluation of novel derivatives is paramount to overcoming the challenge of fungal drug resistance.

References

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Application Notes & Protocols: In Vitro Anticancer Evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including significant anticancer properties.[1][2][3] Compounds incorporating this moiety have been shown to interfere with numerous cellular processes essential for cancer cell proliferation and survival.[1][4][5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of a specific novel derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The protocols herein are designed not merely as procedural steps but as a logical, self-validating framework to move from broad cytotoxicity screening to more nuanced mechanistic investigations, including the induction of apoptosis and cell cycle disruption.[6][7][8]

Introduction: The Rationale for Investigating 1,2,4-Triazole Derivatives

The uncontrolled proliferation of cells is a hallmark of cancer.[1] The search for novel therapeutic agents that can selectively target and eliminate these malignant cells with minimal toxicity to normal tissues is a primary goal of oncological research.[9] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have emerged as a highly promising class of anticancer agents.[2][3][4] Their therapeutic potential is attributed to their ability to engage with various biological targets through diverse non-covalent interactions, leading to effects such as the inhibition of crucial enzymes, cell cycle arrest, and the induction of programmed cell death (apoptosis).[5][7][9]

The specific compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, combines several key pharmacophoric features:

  • The 1,2,4-Triazole Core: A rigid, polar scaffold known for its metabolic stability and ability to coordinate with metallic ions in enzymes.[5][10]

  • The Thiol (-SH) Group: This functional group can enhance biological activity and is a key feature in many potent 1,2,4-triazole-3-thione derivatives.[3]

  • Lipophilic Phenyl and Allyl Groups: These moieties can modulate the compound's solubility, membrane permeability, and hydrophobic interactions with target proteins.

This guide outlines a three-phase experimental workflow to robustly characterize the anticancer potential of this compound.

Compound Synthesis, Handling, and Preparation

A reliable and reproducible synthesis is the foundation of any biological evaluation. The 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol core can be synthesized through established multi-step chemical reactions, often starting from a corresponding benzoyl derivative. A generalized pathway is depicted below.[10][11][12]

G cluster_synthesis Generalized Synthesis Workflow A Benzoyl Chloride C Acid Hydrazide Intermediate A->C B Hydrazine Hydrate B->C E Potassium Dithiocarbazinate Salt C->E Reacts with D Carbon Disulfide (CS2) + KOH D->E G 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol E->G Reflux F Hydrazine Hydrate (Cyclization) F->G I 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Final Product) G->I Alkylation H Allyl Bromide H->I G cluster_workflow MTT Assay Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Adherence) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, Sorenson's Buffer) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 3.1: MTT Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. Monitor for the formation of purple precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

  • Summarize Data: Present the IC50 values in a clear, tabular format.

Table 1: Example IC50 Data Summary

Cell LineCancer TypeIC50 of Compound (µM)IC50 of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
MDA-MB-231Triple-Negative Breast[Experimental Value][Experimental Value]

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (typically an IC50 in the low micromolar or nanomolar range), the subsequent investigation should focus on its mechanism of action. For many triazole derivatives, this involves inducing apoptosis or causing cell cycle arrest. [13][14][15][16]

Apoptosis Induction Analysis (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Caption: Principles of cell state differentiation using Annexin V and PI staining.

  • Treatment: Seed cells in a 6-well plate and treat with the triazole compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution (use manufacturer's recommended volumes).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

Cell Cycle Analysis

Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is tightly regulated. Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, preventing cell division. [8][15]The DNA content of cells, which doubles from G1 to G2/M, can be stoichiometrically stained with PI (after cell fixation and permeabilization) and quantified by flow cytometry.

  • Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.1.1.

  • Harvesting: Harvest cells (adherent and floating) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C. This step permeabilizes the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest.

Potential Molecular Mechanisms and Signaling Pathways

The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. The literature on triazole derivatives suggests several potential pathways that could be dysregulated. [8][14][15]Further validation with techniques like Western blotting would be required.

G cluster_pathway Hypothesized Apoptotic Pathway Compound 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol ROS ↑ ROS Generation Compound->ROS p53 ↑ p53 Activation Compound->p53 MAPK MAPK/ERK Inhibition Compound->MAPK Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax Prolif ↓ Proliferation MAPK->Prolif

Caption: Potential signaling pathways affected by anticancer 1,2,4-triazole derivatives.

  • Induction of Apoptosis: Many triazoles trigger the intrinsic apoptotic pathway. This can involve increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. [8][14]* Cell Cycle Arrest: Arrest can occur at the G1/S or G2/M checkpoints. [8][15]This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, or the upregulation of CDK inhibitors like p21. [15]* p53 Activation: The tumor suppressor protein p53 is a master regulator of cell fate. Some triazole compounds have been shown to increase p53 levels, which can in turn trigger either cell cycle arrest or apoptosis. [13]* MAPK/ERK Pathway Inhibition: The MAPK/ERK pathway is a key signaling cascade that promotes cell proliferation and survival. Its inhibition by triazole derivatives can lead to reduced proliferation and cell death. [15]

Conclusion and Future Perspectives

This guide presents a systematic and robust workflow for the initial in vitro anticancer evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's biological activity. A positive result, such as a low micromolar IC50 value coupled with clear evidence of apoptosis induction or cell cycle arrest in specific cancer cell lines, would provide a strong rationale for advancing the compound to more detailed molecular studies (e.g., Western blotting for key pathway proteins, kinase inhibition assays) and, eventually, preclinical in vivo models.

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Application Notes and Protocols: Corrosion Inhibition Studies of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol on Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on evaluating the efficacy of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in aggressive acidic environments. Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, leading to significant economic and safety concerns. Organic heterocyclic compounds, particularly triazole derivatives, have emerged as a promising class of corrosion inhibitors due to their cost-effectiveness, environmental friendliness, and facile synthesis.[1] This guide details the synthesis of the target inhibitor, outlines rigorous protocols for a multi-faceted evaluation approach—including gravimetric and electrochemical methods—and describes advanced surface analysis techniques to elucidate the inhibition mechanism. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights, making this a self-validating system for robust corrosion inhibition studies.

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion is an electrochemical process that causes the gradual destruction of materials, typically metals, by chemical and/or electrochemical reaction with their environment.[2] For mild steel, this degradation process, commonly known as rusting, requires both oxygen and water and results in the formation of iron oxides.[2] The application of corrosion inhibitors is one of the most practical and cost-effective methods for protecting metallic materials.[3] Organic inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive medium.[1]

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, are particularly effective.[4] Their molecular structure allows for strong adsorption onto the metal surface through the sharing of lone pair electrons or π-electrons with the vacant d-orbitals of iron atoms.[4] 1,2,4-triazole derivatives are a focal point of research due to their excellent inhibition potential, low toxicity, and the versatility of their synthesis, which allows for structural modifications to enhance their performance.[1][5] This guide focuses on 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a molecule designed to leverage the protective properties of the triazole ring, the π-electrons of the phenyl group, and the active sulfur atom to form a robust protective layer on mild steel.

Synthesis and Characterization of the Inhibitor

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a multi-step process that requires careful control of reaction conditions. The following protocol is a proven synthetic route.

Protocol 2.1: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Step 1: Synthesis of Benzoic Acid Hydrazide.

    • React methyl benzoate with hydrazine hydrate in a refluxing solvent like ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to precipitate the benzoic acid hydrazide. Filter, wash with cold ethanol, and dry the product.

  • Step 2: Synthesis of Potassium Dithiocarbazinate Salt.

    • Dissolve the synthesized benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide (CS₂) dropwise while stirring vigorously.

    • Continue stirring for several hours at room temperature. The potassium salt will precipitate out. Filter, wash with ether, and dry.[6]

  • Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

    • Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).[6][7]

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

  • Step 4: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

    • This final step involves the N-alkylation of the 4-amino group. This specific synthesis is less commonly documented than C- or S-alkylation. A plausible method involves reacting the product from Step 3 with an allyl halide (e.g., allyl bromide) in the presence of a base (like K₂CO₃ or NaH) in a polar aprotic solvent (like DMF or acetonitrile). The reaction temperature and time must be optimized to favor N-allylation.

    • Caution: Allyl halides are lachrymatory and toxic. Handle in a well-ventilated fume hood.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques:

      • FTIR Spectroscopy: To identify functional groups (N-H, C=N, C=S, C-S).

      • ¹H & ¹³C NMR Spectroscopy: To confirm the arrangement of protons and carbons in the molecule.

      • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Experimental Design for Corrosion Studies

Diagram: Overall Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis & Mechanism synthesis Inhibitor Synthesis & Characterization solution_prep Solution Preparation synthesis->solution_prep specimen_prep Mild Steel Specimen Prep weight_loss Weight Loss Measurements specimen_prep->weight_loss pdp Potentiodynamic Polarization (PDP) specimen_prep->pdp eis Electrochemical Impedance (EIS) specimen_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis surface Surface Analysis (SEM, AFM, XPS) weight_loss->surface adsorption Adsorption Isotherm & Thermodynamics weight_loss->adsorption pdp->surface pdp->adsorption eis->surface eis->adsorption mechanism Mechanism Elucidation surface->mechanism adsorption->mechanism quantum Quantum Chemical Calculations quantum->mechanism

Caption: Workflow for evaluating the corrosion inhibitor.

Protocol 3.1: Preparation of Materials
  • Mild Steel Specimens:

    • Use mild steel coupons with a known chemical composition (e.g., AISI 1018).

    • Cut coupons to a standard dimension (e.g., 2.0 cm x 2.0 cm x 0.2 cm). A small hole may be drilled for suspension during weight loss tests.

    • Mechanically abrade the surfaces sequentially with different grades of silicon carbide (SiC) emery paper (e.g., from 200 to 1200 grit) to achieve a smooth, uniform finish.

    • Degrease the specimens by sonicating in acetone, rinse thoroughly with double-distilled water, and dry immediately with a stream of warm air.[8]

    • Store in a desiccator until use.

  • Corrosive Medium:

    • Prepare a 1.0 M Hydrochloric Acid (HCl) solution by diluting analytical grade concentrated HCl with double-distilled water. This aggressive medium is standard for inhibitor screening.

  • Inhibitor Test Solutions:

    • Prepare a stock solution of the synthesized inhibitor in the 1.0 M HCl.

    • Prepare a range of test concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution.

Gravimetric Analysis: The Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a prolonged period.[9][10]

Protocol 4.1: Weight Loss Measurements
  • Accurately weigh the prepared mild steel specimens to four decimal places (W_initial) using an analytical balance.

  • Immerse three replicate specimens in beakers containing the blank 1.0 M HCl solution and in each of the inhibitor test solutions.

  • Ensure the specimens are fully submerged and maintain a constant temperature (e.g., 298 K) in a water bath for a fixed immersion period (e.g., 24 hours).

  • After immersion, retrieve the specimens, rinse with distilled water, and gently scrub with a soft brush to remove loose corrosion products.

  • Clean the specimens in a pickling solution (e.g., 1.0 M HCl containing a small amount of a commercial pickling inhibitor like Rodine) to remove adhered corrosion products without attacking the base metal.

  • Rinse thoroughly with distilled water, dry completely, and re-weigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%).

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:

    • K is a constant (8.76 × 10⁴)

    • ΔW is the weight loss in grams

    • A is the surface area of the specimen in cm²

    • T is the immersion time in hours

    • D is the density of mild steel in g/cm³ (approx. 7.85)

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

    • CR_blank is the corrosion rate in the absence of the inhibitor.

    • CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Evaluation

Electrochemical methods provide rapid and detailed information about the kinetics of the corrosion process and the mechanism of inhibition.[11] A standard three-electrode electrochemical cell is used, comprising the mild steel specimen as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) as the reference electrode (RE).[12]

Protocol 5.1: Potentiodynamic Polarization (PDP)
  • Immerse the WE in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.

  • Perform the polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[12]

  • Record the resulting current density to generate a Tafel plot (log(current density) vs. potential).

  • Extrapolate the linear cathodic and anodic branches of the Tafel plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[11]

Data Interpretation:

  • Corrosion Current (i_corr): A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.

  • Corrosion Potential (E_corr): If the shift in E_corr is > 85 mV, the inhibitor is classified as either anodic or cathodic. A smaller shift indicates a mixed-type inhibitor, which suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[13]

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Protocol 5.2: Electrochemical Impedance Spectroscopy (EIS)
  • After reaching a stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) to the WE.

  • Scan a wide frequency range, typically from 100 kHz down to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems.

Data Interpretation:

  • Nyquist Plot: A larger diameter of the semicircular arc in the presence of the inhibitor indicates a higher charge transfer resistance and better corrosion protection.

  • Charge Transfer Resistance (R_ct): This parameter is inversely proportional to the corrosion rate. A higher R_ct signifies greater inhibition.[14][15]

  • Double Layer Capacitance (C_dl): A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules and adsorption of the inhibitor onto the metal surface.[14]

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Surface Characterization

Post-corrosion surface analysis is crucial for visualizing the protective film and confirming the mechanism of inhibition.

Protocol 6.1: Surface Analysis
  • Sample Preparation: After the immersion tests (weight loss or electrochemical), carefully retrieve the mild steel specimens. Gently rinse with the solvent used for the corrosive medium (e.g., dilute HCl) to remove non-adherent inhibitor molecules, followed by a rinse with a volatile solvent like acetone to facilitate quick drying without leaving residue.[16] Crucially, avoid aggressive cleaning that could strip the adsorbed inhibitor film.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried specimens on stubs.

    • Acquire images at various magnifications to compare the surface morphology of the specimen corroded in the blank solution (which should show significant pitting and damage) with those protected by the inhibitor (which should show a much smoother surface).[17][18]

  • Atomic Force Microscopy (AFM):

    • Perform AFM analysis on the specimens to obtain high-resolution 3D topographical images.

    • Quantify the surface roughness parameters (e.g., average roughness, Ra). A significant reduction in surface roughness for the inhibited sample compared to the blank confirms the formation of a protective film.[19][20]

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is a highly sensitive surface technique used to determine the elemental composition and chemical states of the surface film.[21]

    • Analyze the high-resolution spectra for Fe 2p, O 1s, N 1s, and S 2p. The detection of N 1s and S 2p signals on the surface of the inhibited specimen provides direct evidence of the inhibitor's adsorption.[22][23]

Data Summary and Mechanistic Insights

Table 1: Summary of Corrosion Inhibition Data
MethodInhibitor Conc. (ppm)CRi_corr (µA/cm²)R_ct (Ω·cm²)IE%
Weight Loss 0 (Blank)Value---
50Value--Value
100Value--Value
200Value--Value
500Value--Value
PDP 0 (Blank)-Value--
50-Value-Value
100-Value-Value
200-Value-Value
500-Value-Value
EIS 0 (Blank)--Value-
50--ValueValue
100--ValueValue
200--ValueValue
500--ValueValue
Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the steel surface, the degree of surface coverage (θ), calculated from the IE% values (θ = IE%/100), is fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich, Temkin).[24] The Langmuir isotherm is often applicable and is described by: C / θ = 1 / K_ads + C Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage.

  • K_ads is the adsorption equilibrium constant.

A linear plot of C / θ vs. C indicates that the adsorption follows the Langmuir model. The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads, which provides insight into the nature of adsorption (physisorption or chemisorption).

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can correlate the inhibitor's molecular structure with its performance.[25][26] Key parameters include:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.[27]

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and better inhibition efficiency.

  • Mulliken Charges: Identify the atoms (N, S) with the highest electron density, which are the likely active centers for adsorption onto the steel surface.

Diagram: Proposed Inhibition Mechanism

inhibition_mechanism cluster_features Active Molecular Features cluster_adsorption Adsorption Process inhibitor 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Inhibitor Molecule) pi_electrons π-electrons (Phenyl & Triazole Rings) n_atoms Lone Pair Electrons (Nitrogen Atoms) s_atom Lone Pair Electrons (Sulfur Atom) steel Mild Steel Surface (Fe) chemisorption Chemisorption (Coordinate Bond Formation) pi_electrons->chemisorption Donation to vacant d-orbitals of Fe n_atoms->chemisorption Donation to vacant d-orbitals of Fe s_atom->chemisorption Donation to vacant d-orbitals of Fe physisorption Physisorption (Electrostatic Interaction) protective_film Formation of a Stable Adsorbed Protective Film physisorption->protective_film chemisorption->protective_film protective_film->steel Blocks active sites Displaces H₂O molecules

Caption: Adsorption mechanism of the triazole inhibitor.

Mechanism Summary: The corrosion inhibition of mild steel by 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is achieved through adsorption of the inhibitor molecules onto the metal surface. This process involves both physisorption (electrostatic interactions between the charged metal surface and the protonated inhibitor) and chemisorption. Chemisorption is the dominant mechanism, involving the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms and the π-electrons of the phenyl and triazole rings with the vacant d-orbitals of iron atoms.[4][28] This leads to the formation of a stable, hydrophobic protective film that isolates the steel surface from the aggressive corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

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The Versatile Ligand: Application Notes for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Triazole Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. The 1,2,4-triazole scaffold has long been a subject of intense research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the N4 and C5 positions allows for a fine-tuning of the ligand's electronic and steric properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

This guide focuses on a promising, yet underexplored, derivative: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol . The presence of the allyl group at the N4-position introduces an additional functional site for potential post-modification and can influence the lipophilicity and, consequently, the biological activity of its metal complexes. The phenyl group at the C5-position provides steric bulk and potential for π-stacking interactions. The thione-thiol tautomerism of the C3-thiol group, combined with the nitrogen atoms of the triazole ring, presents multiple potential coordination sites, making it a versatile ligand for a wide range of metal ions.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a ligand in coordination chemistry. The protocols detailed herein are designed for researchers in academia and industry, including those in the fields of inorganic chemistry, medicinal chemistry, and drug development.

Part 1: Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process adapted from established methods for similar 1,2,4-triazole-3-thiols.[3][4][5] The general synthetic strategy involves the initial formation of a potassium dithiocarbazinate salt from benzhydrazide, followed by cyclization with allylamine.

Protocol 1: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Materials:

  • Benzhydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Allylamine

  • Hydrochloric acid (HCl)

  • Distilled water

  • Diethyl ether

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Büchner funnel and flask

  • Beakers

  • pH meter or pH paper

Procedure:

Step 1: Synthesis of Potassium 3-benzoyl dithiocarbazinate

  • In a 250 mL round-bottom flask, dissolve benzhydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Cool the solution in an ice bath and add a solution of potassium hydroxide (0.15 mol) in absolute ethanol (50 mL) dropwise with constant stirring.

  • To the cold, stirred solution, add carbon disulfide (0.12 mol) dropwise over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

  • A pale-yellow precipitate of potassium 3-benzoyl dithiocarbazinate will form.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a desiccator. This intermediate is used in the next step without further purification.

Step 2: Cyclization to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • In a 250 mL round-bottom flask, suspend the potassium 3-benzoyl dithiocarbazinate (0.1 mol) in water (100 mL).

  • Add allylamine (0.12 mol) to the suspension.

  • Reflux the reaction mixture with stirring for 4-6 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed (conduct in a well-ventilated fume hood).

  • After refluxing, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 3-4 with dilute hydrochloric acid.

  • A white to off-white precipitate of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

  • Dry the purified ligand and determine its melting point and yield.

Characterization of the Ligand:

The structure of the synthesized ligand should be confirmed using standard spectroscopic techniques:

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3100-3000), C=N stretching (around 1600), and C=S stretching (around 1250-1050). The absence of a strong C=O band from the benzhydrazide precursor is a key indicator of successful cyclization.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the phenyl group, the protons of the allyl group (with characteristic splitting patterns), and a broad singlet for the N-H proton of the triazole ring. A signal for the SH proton may also be observed, though its position can be variable.[6]

  • ¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of all expected carbon atoms from the phenyl and allyl groups, as well as the triazole ring carbons, including the C=S carbon.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is expected to act as a versatile ligand, capable of coordinating to a variety of transition metal ions. Coordination is likely to occur through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.[7] The ligand can exist in its thione or thiol tautomeric forms, and deprotonation of the thiol group upon coordination is common.

Caption: General coordination scheme of the ligand with a metal ion.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes of the ligand. Specific reaction conditions may need to be optimized for different metal ions.

Materials:

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (L)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Büchner funnel and flask

Procedure:

  • Dissolve the ligand (2 mmol) in hot ethanol (30 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • If the ligand is to be deprotonated, add a few drops of triethylamine to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • The formation of a colored precipitate indicates the formation of the complex.

  • Cool the mixture to room temperature, and collect the precipitate by vacuum filtration.

  • Wash the complex with ethanol and then diethyl ether.

  • Dry the complex in a desiccator.

Characterization of the Metal Complexes:

  • FT-IR (KBr, cm⁻¹): Compare the spectrum of the complex with that of the free ligand. A shift in the C=S and C=N bands can indicate coordination. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-S vibrations.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

  • Molar Conductance: Measurement of the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) can determine whether the complexes are electrolytic or non-electrolytic in nature.[8]

  • Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which can provide insights into the geometry and the number of unpaired electrons in the metal center.

  • Elemental Analysis (CHN): To confirm the stoichiometry of the complex.

Compound Key FT-IR Bands (cm⁻¹) ¹H NMR (δ ppm)
Ligand (L) ~3100 (N-H), ~1600 (C=N), ~1250 (C=S)Aromatic-H, Allyl-H, N-H, S-H
[M(L)₂] Shifts in C=N and C=S bands, new M-N and M-S bandsShifts in ligand protons upon coordination

Table 1: Expected Spectroscopic Data for the Ligand and its Metal Complexes.

Part 3: Potential Applications in Drug Development

Metal complexes of 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities. The chelation of the ligand to a metal ion can enhance its biological efficacy.[2]

Antimicrobial Activity

Many metal complexes of triazole-thiols have shown significant activity against various bacterial and fungal strains.[3] The increased lipophilicity of the complexes upon chelation often facilitates their transport across the microbial cell membrane.

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
  • Prepare sterile nutrient agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of uniform diameter in the agar using a sterile cork borer.

  • Fill the wells with solutions of the ligand and its metal complexes at a known concentration (e.g., 1 mg/mL in DMSO).

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

G Prepare Inoculated Agar Plates Prepare Inoculated Agar Plates Create Wells Create Wells Prepare Inoculated Agar Plates->Create Wells Add Test Compounds Add Test Compounds Create Wells->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Zones of Inhibition Measure Zones of Inhibition Incubate->Measure Zones of Inhibition

Caption: Workflow for antimicrobial screening.

Anticancer Activity

Metal complexes, particularly those of transition metals, have emerged as a promising class of anticancer agents.[1] The mechanism of action often involves the binding of the complex to DNA, leading to the inhibition of DNA replication and transcription, or the induction of apoptosis through various cellular pathways.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ligand and its metal complexes for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a ligand with significant potential in coordination chemistry and drug discovery. The synthetic protocols provided herein offer a clear pathway to obtaining this ligand and its metal complexes. The characterization techniques outlined are essential for confirming the structures and properties of these new compounds.

Further research should focus on:

  • Exploring the coordination of this ligand with a wider range of metal ions, including those from the platinum group.

  • Investigating the catalytic activity of the synthesized complexes in various organic transformations.

  • Conducting in-depth mechanistic studies to understand the mode of action of the biologically active complexes.

  • Utilizing the allyl group for further functionalization to develop more complex and targeted therapeutic agents.

The insights and protocols presented in these application notes are intended to serve as a valuable resource for researchers and to stimulate further exploration into the rich coordination chemistry and biological potential of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its metal complexes.

References

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 144-153. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo, 2(1), 1-10. [Link]

  • Krasnikov, S. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7648. [Link]

  • Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(3), 144-153. [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 893467. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 144-153. [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 893467. [Link]

  • Kadhim, A. M., et al. (2021). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and salicaldehyde. Journal of Physics: Conference Series, 1879, 032095. [Link]

  • Chen, Y., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(13), 4234. [Link]

  • Krasnikov, S. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7648. [Link]

Sources

Application Notes and Protocols: Electrochemical Evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion is a relentless process of material degradation that poses a significant global challenge, with estimated annual costs reaching trillions of dollars across various industries.[1] The electrochemical deterioration of metallic structures not only leads to substantial economic losses but also raises critical safety and environmental concerns. To combat this, the development of effective corrosion inhibitors is of paramount importance. Among the various classes of inhibitors, organic heterocyclic compounds, particularly triazole derivatives, have garnered considerable attention. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[2]

This application note provides a comprehensive guide to the electrochemical evaluation of a promising triazole derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, for corrosion protection. We will delve into the synthesis of this compound, detail the fundamental electrochemical techniques for assessing its performance, and explore the underlying inhibition mechanism. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate and validate the efficacy of this and similar compounds as corrosion inhibitors.

Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, which is a common route for preparing similar 1,2,4-triazole-3-thiol derivatives.[3][4] The general synthetic pathway involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with a hydrazine derivative, and subsequent functionalization.

Protocol for Synthesis

Step 1: Synthesis of Potassium 3-benzoyl dithiocarbazate

  • Dissolve benzoic acid hydrazide in a suitable solvent like ethanol.

  • Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath.

  • Slowly add carbon disulfide dropwise to the cooled solution while stirring.

  • Continue stirring for several hours at room temperature.

  • The resulting precipitate, potassium 3-benzoyl dithiocarbazate, is then filtered, washed with a cold solvent (e.g., ether), and dried.

Step 2: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol

  • Reflux the potassium 3-benzoyl dithiocarbazate in water for a few hours.

  • Upon cooling, acidify the solution with a dilute acid (e.g., HCl) to precipitate the 5-phenyl-1,3,4-oxadiazole-2-thiol.

  • Filter, wash with water, and recrystallize the product from a suitable solvent like ethanol.

Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux the 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrazine hydrate for several hours.[5][6]

  • After cooling, the precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is formed.

  • Filter, wash, and recrystallize the product.

Step 4: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in a suitable solvent.

  • Add an equimolar amount of allyl bromide.

  • Reflux the mixture for several hours.

  • After the reaction is complete, cool the solution and isolate the final product, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, through filtration and recrystallization.

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5]

Electrochemical Evaluation of Corrosion Inhibition

Electrochemical techniques are powerful tools for studying corrosion and the efficacy of inhibitors due to their high sensitivity and the ability to provide real-time data.[7] The two most common methods employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Setup

A standard three-electrode electrochemical cell is used for these measurements.[8]

  • Working Electrode (WE): The metal specimen to be tested (e.g., mild steel, copper).

  • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.

The corrosive medium is typically an acidic solution (e.g., 1 M HCl) or a saline solution (e.g., 3.5% NaCl), depending on the intended application.

Potentiodynamic Polarization (PDP)

PDP is a direct current (DC) technique that provides information about the kinetics of the anodic and cathodic reactions.[9][10] By polarizing the working electrode from its open-circuit potential (OCP) in both the anodic and cathodic directions, a Tafel plot is generated.

Protocol for PDP Measurement

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the system to stabilize by monitoring the OCP for a defined period (e.g., 30-60 minutes).

  • Once a stable OCP is achieved, apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[9]

  • Record the resulting current density as a function of the applied potential.

  • From the Tafel plot, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i⁰corr - i'corr) / i⁰corr] x 100

where i⁰corr and i'corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is an alternating current (AC) technique that provides detailed information about the electrochemical interface, including the formation of a protective film and the charge transfer resistance.[11][12]

Protocol for EIS Measurement

  • Similar to PDP, allow the system to stabilize at its OCP.

  • Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12]

  • Measure the impedance of the system at each frequency.

  • The data is typically presented as Nyquist and Bode plots.

The Nyquist plot for a corrosion system often shows a depressed semicircle, from which the charge transfer resistance (Rct) can be determined. A larger Rct value indicates a slower corrosion rate. The inhibition efficiency can be calculated as:

IE% = [(R'ct - R⁰ct) / R'ct] x 100

where R'ct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The corrosion inhibition of metals by 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[13] This adsorption can occur through several mechanisms:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Covalent bonding between the vacant d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and sulfur atoms in the triazole ring, as well as the π-electrons of the phenyl and allyl groups.[2]

The presence of the allyl group can further enhance the inhibitor's performance by increasing its electron density and potentially participating in polymerization on the metal surface, leading to a more robust protective layer.

Quantum Chemical Calculations

To further elucidate the inhibition mechanism at a molecular level, quantum chemical calculations based on Density Functional Theory (DFT) can be employed.[14][15] These calculations can provide insights into the electronic properties of the inhibitor molecule, such as:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal.[16]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. A lower ELUMO value indicates a greater ability to accept electrons from the metal.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule.[17]

  • Mulliken Charges: Indicate the charge distribution on the atoms of the inhibitor, identifying the active sites for adsorption.

These theoretical parameters can be correlated with experimental inhibition efficiencies to provide a more comprehensive understanding of the structure-activity relationship of the inhibitor.

Data Presentation

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-4501000100120-
0.1-4302509511575.0
0.5-4151009011090.0
1.0-400508510595.0

Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)IE%
Blank50200-
0.125010080.0
0.56005091.7
1.012002595.8

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation s1 Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol s2 Structural Confirmation (FT-IR, NMR) s1->s2 e1 Three-Electrode Cell Setup s2->e1 Inhibitor e2 Potentiodynamic Polarization (PDP) e1->e2 e3 Electrochemical Impedance Spectroscopy (EIS) e1->e3 a1 Tafel Analysis (icorr, Ecorr) e2->a1 a2 Nyquist/Bode Plot Analysis (Rct) e3->a2 a3 Inhibition Efficiency (IE%) Calculation a1->a3 a2->a3 a4 Mechanism Elucidation a3->a4

Caption: Experimental workflow for evaluating the corrosion inhibition of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

inhibition_mechanism cluster_adsorption Adsorption Process metal Metal Surface (e.g., Fe) inhibitor 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol phys Physisorption (Electrostatic) inhibitor->phys Adsorbs via chem Chemisorption (N, S, π-electrons -> d-orbitals) inhibitor->chem Adsorbs via film Protective Inhibitor Film film->metal Forms on corrosive Corrosive Species (H+, Cl-) corrosive->metal Blocked by film phys->film chem->film

Caption: Proposed mechanism of corrosion inhibition by 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Conclusion

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol holds significant promise as a corrosion inhibitor for various metallic substrates. The electrochemical protocols detailed in this application note provide a robust framework for quantifying its inhibition efficiency and understanding its mechanism of action. By combining experimental electrochemical data with theoretical insights from quantum chemical calculations, researchers can gain a comprehensive understanding of the inhibitor's performance and pave the way for the development of next-generation corrosion protection technologies.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. Available at: [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. Available at: [Link]

  • Metal corrosion inhibition by triazoles: A review. (2022). ScienceDirect. Available at: [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Available at: [Link]

  • Potentiodynamic Corrosion Testing. (2025). ResearchGate. Available at: [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Available at: [Link]

  • Corrosion testing by potentiodynamic polarization in various electrolytes. (1992). PubMed. Available at: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. Available at: [Link]

  • Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. (2025). ResearchGate. Available at: [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. Available at: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). National Institutes of Health. Available at: [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. Available at: [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]

  • 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Institutes of Health. Available at: [Link]

  • Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). ResearchGate. Available at: [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. Available at: [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Available at: [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate. Available at: [Link]

  • Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. (2022). MDPI. Available at: [Link]

  • (PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Available at: [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). ScienceDirect. Available at: [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Recognizing the synthetic challenges that can arise, this guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and improve your reaction yields.

Section 1: Synthesis Overview & Core Principles

The most reliable and versatile method for synthesizing N4-substituted 1,2,4-triazole-3-thiols, such as the target compound, involves a two-step process: the acylation of a substituted thiosemicarbazide followed by a base-catalyzed intramolecular cyclization. This approach offers greater control over the N4-substituent compared to routes starting from dithiocarbazinates, which typically yield 4-amino triazoles.[1][2]

The core principle is the formation of an acylthiosemicarbazide intermediate, which possesses the complete atomic framework required for the triazole ring. The subsequent exposure to a strong base induces cyclodehydration, where the loss of a water molecule forges the stable, aromatic triazole ring.

General Synthetic Workflow

The diagram below illustrates the high-level workflow for the synthesis.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Allylthiosemicarbazide C Acylthiosemicarbazide Intermediate (2-benzoyl-N-allylhydrazine-1-carbothioamide) A->C B Benzoyl Chloride (or other activated benzoic acid) B->C D Base-Catalyzed Cyclodehydration (e.g., aq. NaOH, reflux) C->D E 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol D->E F Acidification & Isolation E->F G Final Pure Product F->G

Figure 1: High-level workflow for the synthesis of the target triazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I address them?

A1: Low yield is a multifaceted problem that can originate from either the acylation or cyclization step. Let's break down the likely culprits:

  • Incomplete Acylation (Step 1): The initial reaction between allylthiosemicarbazide and benzoyl chloride must be complete. Unreacted thiosemicarbazide will not cyclize and complicates purification.

    • Causality: Thiosemicarbazides are moderate nucleophiles. The reaction requires efficient activation of the carboxylic acid (as an acid chloride) or forcing conditions.

    • Solution:

      • Verify Reagent Quality: Ensure the benzoyl chloride is fresh and has not hydrolyzed to benzoic acid.

      • Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the benzoyl chloride to drive the reaction to completion.

      • Optimize Conditions: Perform the reaction in an appropriate solvent (e.g., dry chloroform or THF) at a controlled temperature (often starting at 0 °C and warming to room temperature) to prevent side reactions. The presence of a mild base like pyridine can scavenge the HCl byproduct and accelerate the reaction.

  • Side Product Formation (Step 2): The primary cause of low yield during cyclization is the formation of a structural isomer, 5-phenyl-2-(allylamino)-1,3,4-thiadiazole .[1]

    • Causality: The acylthiosemicarbazide intermediate has two possible cyclization pathways under dehydrating conditions. While basic conditions strongly favor the formation of the desired 1,2,4-triazole, acidic or certain thermal conditions can promote cyclization to the 1,3,4-thiadiazole.

    • Solution: Strictly use a strong alkaline medium for the cyclization step (e.g., 8-10% aqueous NaOH or KOH). This ensures deprotonation occurs at the correct nitrogen, directing the nucleophilic attack to form the triazole ring.[2]

  • Incomplete Cyclization (Step 2): The acylthiosemicarbazide intermediate may remain in the final product.

    • Causality: Insufficient base concentration, low reaction temperature, or short reaction times can lead to an incomplete conversion.

    • Solution: Ensure a sufficient molar excess of the base is used. The reaction should be refluxed for an adequate period (typically 2-4 hours), and progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification Losses: The product can be lost during workup and recrystallization.

    • Causality: The triazole-thiol is amphoteric. It can be lost to the aqueous phase if the pH during acidification is not optimal for precipitation.

    • Solution: After cyclization, filter the hot alkaline solution to remove any insoluble impurities. Upon cooling, carefully acidify the filtrate with a strong acid (like concentrated HCl) to a pH of approximately 5-6.[3] Ensure complete precipitation before filtering.

Q2: I'm observing a significant isomeric impurity that is difficult to separate. How do I identify it and prevent its formation?

A2: As mentioned in A1, this impurity is almost certainly the 5-phenyl-2-(allylamino)-1,3,4-thiadiazole .

  • Identification: The most definitive way to distinguish the desired triazole-thiol from the thiadiazole isomer is by ¹H NMR spectroscopy.[1]

    • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Target): Will show a characteristic, exchangeable singlet for the -SH proton at a very downfield chemical shift, typically in the range of 13-14 ppm .[1][3]

    • 5-phenyl-2-(allylamino)-1,3,4-thiadiazole (Impurity): Will lack the thiol proton. Instead, it will show an -NH proton signal, typically in the aromatic region or slightly upfield (e.g., 7-8 ppm).

  • Prevention Strategy: Prevention is far more effective than separation.

    • Isolate the Intermediate: A key strategy is to optimize the acylation step so that the acylthiosemicarbazide intermediate precipitates from the reaction mixture. This physical separation prevents it from undergoing further undesired cyclization to the thiadiazole.[4] Using a solvent like chloroform, where the intermediate has low solubility, can be advantageous.[1]

    • Strictly Basic Cyclization: Perform the cyclization in a strongly alkaline medium (e.g., 2M NaOH). The mechanism in base favors the formation of the triazole.[2] Avoid acidic or neutral conditions which can favor thiadiazole formation.

The diagram below illustrates the competing pathways.

G cluster_0 Desired Pathway cluster_1 Side Reaction A Acylthiosemicarbazide Intermediate B Strong Base (OH⁻) Reflux A->B D Acidic / Thermal Conditions A->D C 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol B->C E 5-phenyl-2-(allylamino)- 1,3,4-thiadiazole D->E

Figure 2: Competing cyclization pathways of the acylthiosemicarbazide intermediate.

Q3: My final product is an off-color oil or a gummy solid that is difficult to purify. What are the best purification strategies?

A3: A clean, crystalline product is achievable with the right workup. An oily or impure solid suggests the presence of starting materials, intermediates, or side products.

  • Acid-Base Extraction: This is the most powerful purification technique for this class of compounds, leveraging the acidic nature of the thiol proton.

    • Protocol: Dissolve the crude product in a dilute aqueous base (e.g., 5% NaOH solution). The desired triazole-thiol will deprotonate and dissolve, forming its sodium salt. Any non-acidic impurities (like the thiadiazole isomer or unreacted intermediate) will remain insoluble. Filter this basic solution to remove the impurities. The clear, basic filtrate now contains the purified product as its salt.

    • Re-precipitation: Cool the filtrate in an ice bath and slowly acidify with a strong acid (e.g., 3M HCl) with vigorous stirring. The pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol will precipitate out as a solid. Filter, wash thoroughly with cold water to remove salts, and dry.[3]

  • Recrystallization: If the product is already reasonably pure, recrystallization is an excellent final polishing step.

    • Solvent Selection: Ethanol or an ethanol-water mixture is commonly reported to be effective for this class of compounds.[3] Experiment with different solvent systems (e.g., isopropanol, acetone, ethyl acetate) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Section 3: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting allylthiosemicarbazide?

A1: It is absolutely critical. Impurities in the starting material will carry through the reaction sequence, leading to a complex mixture that is difficult to purify and will significantly lower your yield. Use commercially available allylthiosemicarbazide of high purity (≥97%) or synthesize and purify it carefully before use. A sharp melting point is a good indicator of purity.

Q2: Can I use benzoic acid directly instead of benzoyl chloride for the acylation step?

A2: Yes, but it requires a different methodology. Reacting a carboxylic acid directly with a thiosemicarbazide requires a coupling agent or dehydrating agent to activate the carboxyl group. A reported method uses polyphosphate ester (PPE) as a dehydrating agent, often in a high-boiling solvent like chloroform and sometimes in a sealed hydrothermal reactor to achieve the necessary temperatures.[1][4] While effective, this can be a more complex procedure to optimize than the more common benzoyl chloride route. For laboratory-scale synthesis, starting with benzoyl chloride is often more straightforward.

Q3: During the cyclization step, I notice a strong, unpleasant smell. Is this normal?

A3: Yes. During the base-catalyzed cyclization and reflux, some decomposition can occur, leading to the evolution of hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[3][5] This is a normal observation for this reaction. Crucially, all work should be conducted in a well-ventilated fume hood.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of 2-benzoyl-N-allylhydrazine-1-carbothioamide (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylthiosemicarbazide (e.g., 11.7 g, 0.1 mol) in 100 mL of dry chloroform.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (e.g., 14.7 g, 1.05 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of the intermediate should form.

  • Filter the solid precipitate, wash it with a small amount of cold chloroform, and then with diethyl ether.

  • Dry the intermediate product under vacuum. It can be used in the next step without further purification if it appears clean.

Protocol 2: Cyclization to 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a 500 mL round-bottom flask, add the dried acylthiosemicarbazide intermediate (from the previous step).

  • Add a 10% aqueous solution of sodium hydroxide (e.g., 200 mL of 2.5 M NaOH, a significant molar excess).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Reflux for 3-4 hours. The reaction mixture may change color, and the evolution of H₂S may be observed.[3]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the solution while still warm to remove any insoluble byproducts.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • With vigorous stirring, slowly and carefully add concentrated hydrochloric acid dropwise until the pH of the solution is ~5-6.

  • A voluminous white precipitate of the final product will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash it thoroughly with copious amounts of cold water, and dry it in a vacuum oven at 60-70 °C.

  • The product can be further purified by recrystallization from ethanol if necessary.

Section 5: Data & Troubleshooting Summary

Problem Observed Probable Cause(s) Recommended Solution(s)
Low final yieldIncomplete reaction; Side product formation; Purification loss.Verify reagent quality; Use slight excess of acylating agent; Ensure strongly basic cyclization; Optimize pH during precipitation.
Oily or gummy productPresence of impurities (starting material, intermediate, isomer).Purify via acid-base extraction; Recrystallize from ethanol/water.
Two major spots on TLC after cyclizationIncomplete cyclization and/or formation of thiadiazole isomer.Increase reflux time/temperature; Ensure sufficient base; Confirm identity via ¹H NMR and prevent isomer by isolating intermediate.
Reaction stalls at intermediate stepInsufficiently basic conditions or low temperature for cyclization.Increase concentration of NaOH/KOH solution; Ensure vigorous reflux.

References

  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Pustovalov, Y., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Al-Sultani, K. H., & Khdair, A. I. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Pustovalov, Y., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (PMC). Available at: [Link]

  • Kadhim, R. J., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the V.N. Karazin Kharkiv National University, series "Chemistry". Available at: [Link]

  • Radi, S., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the purification of this and structurally similar triazole-thiol compounds. This resource provides troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity, yield, and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol?

A1: Recrystallization is the most frequently employed technique for purifying solid organic compounds like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Ethanol or ethanol-water mixtures are commonly reported as effective solvent systems for similar triazole-thiol derivatives.[1][2] The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the solution.

Q2: My crude product is an oil, not a solid. Can I still use recrystallization?

A2: If your product is an oil, direct recrystallization is not feasible. An oily product suggests the presence of significant impurities or residual solvent. First, try removing any volatile impurities or solvents under high vacuum. If the product remains oily, consider a workup procedure involving liquid-liquid extraction to remove soluble impurities. Afterward, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation. If these methods fail, column chromatography may be a necessary alternative.

Q3: What are the expected spectroscopic characteristics of pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol?

A3: While the exact spectra for the 4-allyl derivative were not found in the initial search, we can infer expected peaks based on the provided data for the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[2][3] Key expected signals are summarized in the table below. Researchers should always acquire their own analytical data for confirmation.

Spectroscopic Data Expected Characteristics for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
¹H NMR Signals for the phenyl group (multiplet, ~7.5-8.0 ppm), allyl group protons (multiplet for -CH=, doublet for =CH₂, doublet for N-CH₂-), and a singlet for the thiol proton (SH, downfield shift, potentially >13 ppm).[2]
¹³C NMR Aromatic carbons, allyl carbons, and carbons of the triazole ring.
FTIR (cm⁻¹) Peaks corresponding to N-H stretching (if tautomerism occurs), S-H stretching (~2500-2600 cm⁻¹), C=N stretching (~1620 cm⁻¹), and aromatic C-H stretching.[1]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable, albeit more labor-intensive, alternative to recrystallization. It is particularly useful if your compound is difficult to crystallize or if you have multiple impurities with similar solubilities. A common adsorbent would be silica gel, and the eluent system would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). The optimal solvent system would need to be determined by thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low or No Crystal Formation Upon Cooling 1. Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent used: The concentration of the compound is below its saturation point. 3. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Modify the Solvent System: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cold solution until turbidity persists. For an ethanol solution, this could be cold water.[1] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 3. Induce Crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound. These actions provide nucleation sites for crystal growth.
Product is Oily or Gummy 1. Presence of impurities: Impurities can depress the melting point and inhibit crystal lattice formation. 2. Incomplete drying: Residual solvent is plasticizing the solid.1. Pre-purification/Wash: Before recrystallization, wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold ether or hexane). 2. Extended Drying: Dry the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Colored Impurities Persist 1. Highly conjugated byproducts: These often have strong chromophores. 2. Oxidation/Degradation products: Thiols can be susceptible to oxidation.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb your product. 2. Inert Atmosphere: If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).
Poor Yield 1. Premature crystallization: The product crystallizes in the funnel during hot filtration. 2. Product is too soluble in the recrystallization solvent: Significant amounts of the product remain in the mother liquor. 3. Multiple transfer steps: Loss of material with each transfer between flasks.1. Prevent Premature Crystallization: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution hot throughout the process. 2. Optimize Solvent Choice: Use a solvent system that provides a large difference in solubility between hot and cold conditions (see table below). You can also cool the filtrate to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal recovery. 3. Minimize Transfers: Plan your workflow to use the minimum number of vessels.
Recrystallization Solvent Selection
SolventBoiling Point (°C)Suitability & Rationale
Ethanol78Good starting point. Often used for triazole-thiol derivatives.[1][2] Provides a good balance of solvency when hot and poor solvency when cold.
Ethanol/WaterVariesA good choice if the compound is too soluble in pure ethanol. Water acts as an anti-solvent.
Isopropanol82Similar properties to ethanol, can be a good alternative.
Ethyl Acetate77A more polar aprotic option. May be useful if protic solvents are not effective.
Toluene111A non-polar option. Less likely to be effective given the polar nature of the triazole-thiol, but can be useful for removing non-polar impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a standard procedure for recrystallizing a solid organic compound.

  • Dissolution: In a flask, add the crude 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Precipitation and Washing

This method is useful for a quick, less rigorous purification to remove highly soluble or insoluble impurities.

  • Dissolution: Dissolve the crude product in a suitable solvent in which it is highly soluble (e.g., a small amount of ethanol or DMSO).

  • Precipitation: Pour the solution into a larger volume of an anti-solvent (e.g., cold water) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid on the filter with copious amounts of the anti-solvent to remove soluble impurities.

  • Drying: Dry the purified solid under high vacuum.

Visualized Workflows

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting a purification strategy for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid oily_product Product is Oily/Gummy is_solid->oily_product No recrystallize Recrystallization is_solid->recrystallize Yes wash_precipitate Wash/Precipitation oily_product->wash_precipitate chromatography Column Chromatography oily_product->chromatography wash_precipitate->is_solid pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purification.

Troubleshooting Logic Diagram

This diagram illustrates the logical steps to take when troubleshooting a failed recrystallization attempt.

Troubleshooting_Logic start Recrystallization Fails (No Crystals) check_concentration Is solution cloudy when cold? start->check_concentration reduce_volume Reduce Solvent Volume check_concentration->reduce_volume No induce_crystallization Induce Crystallization (Scratch/Seed) check_concentration->induce_crystallization Yes reduce_volume->check_concentration add_antisolvent Add Anti-Solvent reduce_volume->add_antisolvent If still no crystals success Crystals Form induce_crystallization->success add_antisolvent->success

Caption: Troubleshooting failed recrystallization.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges, ensuring a successful and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. The first step involves the reaction of benzoyl chloride with thiosemicarbazide to form an intermediate, 1-benzoylthiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thiol core. The final step is the selective N-allylation at the 4-position of the triazole ring.

Below is a visual representation of the primary synthetic route and potential side reactions that will be addressed in this guide.

Technical Support Center: Overcoming Solubility Challenges with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during in vitro and in vivo bioassays. Due to its chemical structure, this compound exhibits poor aqueous solubility, which can lead to experimental artifacts, high variability, and underestimated potency. This guide provides a series of troubleshooting steps, in-depth protocols, and foundational knowledge to help you generate reliable and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Q1: My compound precipitated immediately after I diluted my DMSO stock into aqueous assay buffer. What happened?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent is insufficient to keep the compound dissolved. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge.[1][2]

Causality: The phenyl and allyl groups on the triazole ring contribute to the molecule's hydrophobicity, leading to poor solubility in polar solvents like water. While DMSO is an excellent solvent for initial stock preparation, its solvating power is significantly reduced upon dilution in your aqueous assay medium.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[4][5][6] For instance, one study found that while many cell types were unaffected by 1% DMSO, human fibroblast-like synoviocytes showed significant toxicity at concentrations above 0.1% and that concentrations should be kept below 0.05% to be considered safe.[7]

Self-Validating Step: Always run a vehicle tolerance experiment. Expose your cells to a range of DMSO concentrations (e.g., 0.05% to 2.0%) that you anticipate using in your final assay. Measure cell viability and any baseline readouts from your assay to determine the highest non-interfering concentration.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, this is a promising strategy. The "-thiol" group on the triazole ring is weakly acidic (thiol pKa values can be in the physiological range) and can be deprotonated to form a more soluble thiolate anion at higher pH.[8] The solubility of compounds with acidic or basic functional groups can be highly pH-dependent.[9] Many 1,2,4-triazole-3-thiols can be converted into water-soluble salt forms by treatment with an aqueous alkali solution.[10]

Experimental Consideration: Increasing the pH of your buffer may be a viable option, but you must first confirm that the pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell health, protein stability). The stability of thiol groups themselves can also be pH-dependent.[11]

Q4: Are there alternatives to using co-solvents like DMSO?

A4: Absolutely. If co-solvents are interfering with your assay or are not providing sufficient solubility, you should consider formulation-based approaches. The most common and effective alternative for preclinical research is the use of cyclodextrins .[12][13]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The hydrophobic part of your triazole compound can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[15] This complex has a much higher aqueous solubility because the hydrophilic exterior of the cyclodextrin interacts favorably with water.[15][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and safety profile.[15][16]

II. Troubleshooting Workflows & In-Depth Protocols

This section provides structured approaches to systematically solve solubility issues.

Workflow 1: Systematic Solubility Assessment

Before proceeding with complex bioassays, it is crucial to understand the solubility limits of your compound. This workflow provides a structured method for determining the most suitable solvent system.

Solubility_Workflow start Start: Receive Compound (4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol) stock Prepare 10 mM Stock in 100% DMSO start->stock test_aqueous Test Solubility in Aqueous Assay Buffer stock->test_aqueous precipitates Precipitation Observed? test_aqueous->precipitates co_solvent Strategy 1: Co-Solvent Optimization precipitates->co_solvent Yes success Soluble at Required Concentration. Proceed to Bioassay. precipitates->success No ph_adjust Strategy 2: pH Adjustment co_solvent->ph_adjust Fails co_solvent->success Success cyclodextrin Strategy 3: Cyclodextrin Formulation ph_adjust->cyclodextrin Fails ph_adjust->success Success cyclodextrin->success Success

Caption: A decision-making workflow for tackling solubility issues.

Protocol 1: Co-Solvent Titration for Cell-Based Assays

Objective: To find the lowest effective concentration of a co-solvent that maintains compound solubility without inducing cellular toxicity.

Materials:

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, cell culture grade

  • Your specific cell line and culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom plates

Procedure:

  • Prepare Stock Solutions: Create a high-concentration (e.g., 20 mM) primary stock of your compound in 100% DMSO.

  • Vehicle Tolerance Plate:

    • In a 96-well plate, add cell culture medium.

    • Create a serial dilution of DMSO in the medium to achieve final concentrations ranging from 2% down to 0.01%. Include a "medium only" control.

    • Seed your cells in each well at the desired density.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Add the viability reagent and measure the signal to determine the maximum tolerated DMSO concentration.

  • Compound Solubility Plate:

    • Based on the result from step 2, select the highest tolerated DMSO concentration (e.g., 0.5%).

    • Prepare a dilution series of your compound in 100% DMSO.

    • Dilute this series into your assay medium, ensuring the final DMSO concentration does not exceed your tolerated limit. For example, to achieve a 0.5% final DMSO concentration, you would perform a 1:200 dilution from the DMSO stock into the medium.

    • Visually inspect each well for precipitation immediately and after 1-2 hours of incubation under assay conditions (e.g., 37°C). Use a microscope for better detection of microprecipitates.

  • Analysis: The highest concentration of the compound that remains visually clear is your working limit for that co-solvent system.

Co-SolventTypical Max % in AssayProsCons
DMSO 0.1% - 1.0%Excellent solvating power for many compounds.Can be toxic to cells at >1%[4]; may interfere with sulfur metabolism[17].
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines.Less effective solvating power for highly hydrophobic compounds.
PEG 400 0.5% - 2.0%Low cellular toxicity.Can increase the viscosity of the medium.
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if adjusting the pH of the assay buffer can increase the solubility of the compound.

Materials:

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (10 mM stock in DMSO)

  • A set of buffers (e.g., MES, HEPES, TRIS) pre-adjusted to various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).

  • Nephelometer or a plate reader capable of measuring light scattering at ~600 nm.

Procedure:

  • Prepare Samples: In a 96-well plate, add 198 µL of each buffer to different wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibrate: Seal the plate and let it equilibrate at room temperature for 2 hours on a plate shaker.

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 595-650 nm), which indicates the extent of light scattering from precipitated particles.

  • Analysis: Plot the turbidity reading against the buffer pH. A significant drop in turbidity at higher pH values indicates that the deprotonated (thiolate) form of the compound is more soluble. This provides a rationale for adjusting your assay buffer pH, provided the biological system is compatible. The transformation rates and reactivity of thiols are often highly pH-dependent.[8]

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To create a soluble inclusion complex of the compound for use in bioassays.

Cyclodextrin_Mechanism cluster_0 Insoluble State cluster_1 Formulation cluster_2 Soluble Inclusion Complex Compound Hydrophobic Compound Water Aqueous Solution CD Cyclodextrin (Hydrophobic Cavity) Compound->CD + Complex Soluble Complex (Hydrophilic Exterior) CD->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating and stirring to fully dissolve.

  • Add Compound: While vortexing the HP-β-CD solution, slowly add your compound (either as a solid or from a minimal volume of a volatile organic solvent like ethanol). Aim for a molar ratio of 1:1 to 1:5 (compound to HP-β-CD) as a starting point.

  • Complexation: Tightly seal the container and allow it to shake or rotate overnight at room temperature. This allows time for the inclusion complex to form.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined using a validated analytical method (e.g., HPLC-UV). This is your new, highly soluble stock solution.

  • Assay Dilution: This aqueous stock can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD. Studies have shown that β-cyclodextrin at typical working concentrations has minimal to no effect on many cell-based assays, unlike DMSO or ethanol.[4][5][6]

III. Best Practices & Data Interpretation

  • Vehicle Controls are Non-Negotiable: Every plate in your experiment must contain a vehicle control.[18] This is a sample that contains everything your treated sample contains (e.g., DMSO, cyclodextrin, adjusted pH buffer) except for your test compound. This is the only way to ensure that the observed effects are due to the compound and not the solubilizing agent.[18]

  • Beware of Aggregation Artifacts: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or other proteins, leading to false-positive results.[19] Dose-response curves that are unusually steep or have low Hill slopes can be indicative of aggregation.[19] Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays can help mitigate this.[20]

  • Kinetic vs. Thermodynamic Solubility: What you often achieve in an assay is kinetic solubility—a supersaturated state that may be stable for the duration of the experiment but will eventually precipitate. Always check for precipitation at the end of your assay as well as the beginning.

  • Confirm Your Hits: Because of the high prevalence of false-positives in high-throughput screening, it is standard practice to re-screen initial hits using a secondary, orthogonal assay.[20] This helps to weed out artifacts caused by the compound's formulation or physical properties.

By applying these structured troubleshooting guides, in-depth protocols, and best practices, you can confidently navigate the solubility challenges of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, leading to more accurate and reliable biological data.

IV. References

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from EU-OPENSCREEN website.

  • Ferreira, N. R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed.

  • Fedotov, S. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.

  • Hermann, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

  • Ikezaki, S., et al. (1991). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl). PubMed.

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.

  • ResearchGate. (n.d.). Systems that can improve the water solubility of drugs.

  • Wang, Y., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.

  • ResearchGate. (2023). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays.

  • Sigma-Aldrich. (n.d.). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Araceli Biosciences. (2020). Controlling your High Content Assays.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.

  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

  • ResearchGate. (2008). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.

  • ACS Publications. (2024). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol.

  • Society for Experimental Biology and Medicine. (n.d.). DMSO IN ACUTE TOXICITY DETERMINATIONS.

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.

  • Ginekologia i Poloznictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

  • PMC - NIH. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.

  • Universal Journal of Pharmaceutical Research. (n.d.). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs.

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.

  • Wiley Online Library. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.

  • ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs.

  • PubMed. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study.

Sources

Technical Support Center: Stability and Degradation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation issues encountered during experimentation. Our approach is grounded in the fundamental chemistry of the 1,2,4-triazole-3-thiol scaffold and its substituents, offering insights into the causality behind experimental observations and recommended protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Q1: What are the primary stability concerns for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol?

A1: The primary stability concerns for this molecule stem from its functional groups: the thiol (-SH) group, the allyl (-CH₂-CH=CH₂) group, and the 1,2,4-triazole ring itself. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and various sulfur oxides.[1] The allyl group can also undergo oxidation. The 1,2,4-triazole ring is generally stable but can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.

Q2: How should I properly store 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to minimize degradation?

A2: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[2] It is also advisable to protect it from light and store it at low temperatures (e.g., in a refrigerator or freezer).[2] Using a sealed amber vial is a good practice to prevent both photo-degradation and exposure to air and moisture.[2]

Q3: I am observing an unexpected loss of my compound in solution. What could be the cause?

A3: Loss of the compound in solution can be due to several factors. If the solvent is not properly degassed, dissolved oxygen can lead to the oxidation of the thiol group.[3] Additionally, the pH of the solution can play a role; harsh acidic or basic conditions can promote the degradation of the triazole ring. The presence of metal ions can also catalyze oxidation.[4]

Q4: Can the thiol group in my compound exist in a different tautomeric form?

A4: Yes, 1,2,4-triazole-3-thiols can exist in a tautomeric equilibrium with the corresponding thione form (C=S). This equilibrium can be influenced by the solvent, pH, and temperature. It's important to be aware of this tautomerism as it can affect the compound's reactivity, spectroscopic properties, and interaction with biological targets.

Section 2: Troubleshooting Guides

This section provides a problem-solution format for specific experimental issues you may encounter.

Issue 1: Unexpected Peaks in HPLC Chromatogram During Analysis

Observation: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a sample of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The thiol group is likely oxidizing.

    • Solution: Prepare and handle all solutions under an inert atmosphere. Use degassed solvents for sample preparation and the mobile phase. If possible, add a small amount of a compatible antioxidant to your sample.

  • Column Contamination or Interaction: The compound or its degradants may be interacting with the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider using a different column chemistry. A C18 column is a common starting point, but other phases may provide better separation and peak shape.[4]

  • Mobile Phase Issues: The pH or composition of the mobile phase may be promoting degradation.

    • Solution: Ensure the pH of your mobile phase is within a stable range for your compound (typically near neutral for triazole thiols). If using a gradient, ensure that the solvents are miscible and that your compound is soluble in all compositions.[5]

  • Detector Wavelength: The chosen wavelength may not be optimal for both the parent compound and its potential degradation products.

    • Solution: Use a diode array detector (DAD) to acquire spectra across a range of wavelengths to ensure all components are being detected.[4]

Issue 2: Inconsistent Results in Biological Assays

Observation: You are getting variable or non-reproducible results in your biological assays involving 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Potential Causes & Troubleshooting Steps:

  • Sample Instability in Assay Buffer: The compound may be degrading in the aqueous, oxygen-rich environment of the assay buffer.

    • Solution: Prepare fresh stock solutions of the compound immediately before each experiment. Consider the use of a co-solvent to improve solubility and stability. Perform a time-course experiment to assess the stability of the compound in the assay buffer by analyzing samples at different time points using HPLC.

  • Interaction with Assay Components: The thiol group can be reactive and may interact with other components in your assay, such as media proteins or other reagents.

    • Solution: Run control experiments to assess the interaction of your compound with individual assay components.

  • Photodegradation: Exposure to light during the assay setup and incubation can lead to degradation.

    • Solution: Perform assay setup and incubation in the dark or under amber light conditions.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 24 hours.
    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase.
  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep at room temperature for 24 hours.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase.
  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.
    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber.
    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.[9]

  • Use a DAD to detect all peaks and check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.[10]

Section 4: Visualizations

Predicted Degradation Pathways

G cluster_main 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_allyl Allyl Group Modification main_compound [Structure of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol] disulfide Disulfide Dimer main_compound->disulfide Oxidation ring_cleavage Triazole Ring Cleavage Products main_compound->ring_cleavage Acid/Base Hydrolysis allyl_oxide Allyl Epoxide main_compound->allyl_oxide Oxidation sulfenic_acid Sulfenic Acid (-SOH) disulfide->sulfenic_acid Further Oxidation sulfinic_acid Sulfinic Acid (-SO2H) sulfenic_acid->sulfinic_acid sulfonic_acid Sulfonic Acid (-SO3H) sulfinic_acid->sulfonic_acid

Caption: Predicted degradation pathways for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Forced Degradation Workflow

G start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by Stability-Indicating HPLC-DAD/MS stress->analyze identify Identify & Characterize Degradants analyze->identify validate Validate Method identify->validate end End: Stability Profile validate->end

Caption: General workflow for a forced degradation study.

Troubleshooting Decision Tree for HPLC Analysis

G start Unexpected HPLC Peaks? check_sample Is sample preparation robust? (Inert atmosphere, fresh solutions) start->check_sample Yes check_mobile_phase Is mobile phase pH and composition correct? check_sample->check_mobile_phase Yes resolve_sample Implement inert handling procedures. check_sample->resolve_sample No check_column Is the column equilibrated and clean? check_mobile_phase->check_column Yes resolve_mp Adjust pH and/or re-prepare mobile phase. check_mobile_phase->resolve_mp No resolve_column Flush or replace the column. check_column->resolve_column No

Sources

Optimizing reaction conditions for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the common challenges associated with this synthesis, ensuring a higher success rate and product purity.

Synthesis Overview: The Primary Pathway

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a substituted thiosemicarbazide intermediate, followed by an alkaline-mediated cyclization.[1][2][3] This approach offers high yields and a relatively straightforward purification process.

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol begins with the reaction of benzoyl hydrazide and allyl isothiocyanate to form the key intermediate, 1-benzoyl-4-allyl-thiosemicarbazide. This intermediate is then subjected to cyclodehydration under basic conditions to yield the target triazole.

G BenzoylHydrazide Benzoyl Hydrazide Intermediate 1-Benzoyl-4-allyl- thiosemicarbazide BenzoylHydrazide->Intermediate Reflux in Ethanol AllylIsothiocyanate Allyl Isothiocyanate AllylIsothiocyanate->Intermediate FinalProduct 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Intermediate->FinalProduct Cyclodehydration Base Aqueous Base (e.g., NaOH, KOH) Base->FinalProduct

Caption: General workflow for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds.[1][3]

Step 1: Synthesis of 1-Benzoyl-4-allyl-thiosemicarbazide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzoyl hydrazide (0.1 mol, 13.6 g) in absolute ethanol (100 mL).

  • Reagent Addition: To this clear solution, add allyl isothiocyanate (0.1 mol, 9.9 g, 10.1 mL) dropwise while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. The white crystalline product will precipitate. Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry in vacuo. The resulting intermediate is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Reaction Setup: Suspend the 1-benzoyl-4-allyl-thiosemicarbazide (0.05 mol) from Step 1 in an 8% aqueous sodium hydroxide solution (100 mL).

  • Reaction Conditions: Heat the suspension under reflux with constant stirring for 6-8 hours. The solid will gradually dissolve as the cyclization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the clear, cooled solution to a pH of ~5-6 using cold, dilute hydrochloric acid (HCl) or acetic acid. A voluminous white precipitate of the desired product will form.

    • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My final product yield is very low or I obtained no product at all. What went wrong?

A: Low yield can stem from issues in either the thiosemicarbazide formation or the cyclization step.

  • Incomplete Thiosemicarbazide Formation (Step 1): Ensure your starting materials, particularly benzoyl hydrazide, are pure and dry. The reflux time of 4-6 hours is critical; premature termination of the reaction will result in low conversion. Confirm the formation of the intermediate via melting point or spectroscopic analysis before proceeding.

  • Ineffective Cyclization (Step 2): The concentration of the base is crucial. An 8-10% solution of NaOH or KOH is generally effective. If the base is too dilute, the cyclodehydration will be slow and incomplete. Conversely, a highly concentrated base at high temperatures can promote hydrolysis of the intermediate. Ensure the mixture is refluxed for the recommended duration (6-8 hours) as shorter times will lead to incomplete conversion.[1]

  • Precipitation Issues during Work-up: The product is soluble in alkaline solution as its thiolate salt. It only precipitates upon acidification. Ensure the pH is brought down to the 5-6 range. If the solution is made too strongly acidic, you risk potential hydrolysis or other side reactions. Always perform acidification in an ice bath, as the neutralization reaction is exothermic.

Q2: I've isolated a product, but its spectral data doesn't match the target triazole. I suspect it's an isomer. What could it be?

A: The most common isomeric byproduct in this type of synthesis is a 1,3,4-thiadiazole derivative.[4]

  • Causality: Thiadiazole formation is a competing reaction pathway during the cyclization of the acylthiosemicarbazide intermediate. This is particularly prevalent under acidic or strongly dehydrating conditions. The use of polyphosphate ester (PPE) as a condensing agent, for instance, can sometimes favor the formation of thiadiazoles if conditions are not carefully controlled.[4][5] Alkaline conditions, as prescribed in the protocol, strongly favor the formation of the desired 1,2,4-triazole.

  • Differentiation:

    • ¹H NMR Spectroscopy: The key difference lies in the signals for the N-H and S-H protons. In 4H-1,2,4-triazole-3-thiols, these protons typically appear as broad singlets at a very low field (δ 13-14 ppm).[4] The corresponding amino group protons of a 5-phenyl-1,3,4-thiadiazol-2-amine would appear in the aromatic region.[4]

    • Thione-Thiol Tautomerism: The target compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This can be observed in IR spectroscopy, where a peak around 2550-2600 cm⁻¹ indicates the S-H stretch (thiol form) and a strong absorption around 1300 cm⁻¹ corresponds to the C=S stretch (thione form).

G cluster_0 Troubleshooting Logic cluster_1 Step 1 Analysis cluster_2 Step 2 Analysis Start Low or No Yield Check_Step1 Check Step 1: Thiosemicarbazide Formation Start->Check_Step1 Check_Step2 Check Step 2: Cyclization & Work-up Start->Check_Step2 Purity Purity of Reagents? Check_Step1->Purity Time Sufficient Reflux Time? Check_Step1->Time Base_Conc Correct Base Concentration? Check_Step2->Base_Conc Cycl_Time Sufficient Cyclization Time? Check_Step2->Cycl_Time pH Proper pH for Precipitation? Check_Step2->pH

Sources

Identification of impurities in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly diagnose the issue and find a validated solution.

Q1: My final product yield is consistently low after the cyclization step. What are the likely causes and how can I improve it?

A1: Low yield is a common issue in this synthesis, and it almost always points to incomplete cyclization of the N-allyl-2-benzoylhydrazinecarbothioamide intermediate or the formation of side products. Let's break down the causality:

  • Insufficient Basicity: The key step is the base-catalyzed intramolecular cyclization and dehydration. The hydroxide ion (from NaOH or KOH) acts as a nucleophile to deprotonate the amide nitrogen, facilitating the attack on the thiocarbonyl carbon. If the concentration of the base is too low, this initial deprotonation is inefficient, slowing down the entire cyclization process. Most established protocols call for a significant excess of a strong base.[1]

  • Reaction Time and Temperature: While refluxing is standard, the optimal time can vary. Incomplete reactions are common if the reflux time is too short. Conversely, excessively long reaction times at high temperatures can lead to degradation of the product or starting materials. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Microwave-Assisted Synthesis: For a significant improvement in both reaction time and often yield, consider microwave-assisted synthesis. This technique can reduce reaction times from several hours to mere minutes by promoting efficient and uniform heating.[1]

Corrective Actions:

  • Increase Base Concentration: Ensure you are using a sufficient concentration of aqueous NaOH or KOH (e.g., 8-10% w/v).

  • Optimize Reaction Time: Monitor the disappearance of the thiosemicarbazide intermediate by TLC. The reaction is typically complete when the starting material spot is no longer visible.

  • Verify Intermediate Purity: Ensure the N-allyl-2-benzoylhydrazinecarbothioamide intermediate is pure before cyclization. Impurities from the first step can interfere with the ring-closing reaction.

Q2: I've isolated a major byproduct that has the same mass as my target compound but different spectroscopic data. What could it be?

A2: This is a classic case of isomeric impurity formation. The most probable culprit is the formation of 5-phenyl-2-(allylamino)-1,3,4-thiadiazole . The cyclization of acylthiosemicarbazides is a well-documented branching point:

  • In strong base (desired path): The reaction proceeds via nucleophilic attack of a deprotonated amide nitrogen onto the thiocarbonyl carbon, leading to the 1,2,4-triazole ring.[2]

  • In acidic or sometimes neutral conditions: The reaction can proceed via dehydration involving the thioamide sulfur and the terminal hydrazine nitrogen, leading to the isomeric 1,3,4-thiadiazole ring.[3]

Even in a basic medium, localized pH drops or certain contaminants can promote the thiadiazole pathway.

How to Differentiate and Confirm:

  • ¹H NMR Spectroscopy: This is the most definitive method. The desired 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol will show two distinct, broad, exchangeable singlets at low field (typically >10 ppm), corresponding to the N-H and S-H protons of the triazole ring in its tautomeric forms.[3] The 1,3,4-thiadiazole isomer lacks these signals and will instead show a characteristic signal for the N-H proton of the exocyclic amino group, often in the aromatic region.[3]

  • Solubility: The desired triazole-thiol is acidic and readily dissolves in aqueous alkali solutions, forming a water-soluble salt. The thiadiazole byproduct is generally not acidic and will remain insoluble.[3] This property is key for purification.

Q3: My purified product is a white powder, but it gradually turns yellowish and becomes less soluble upon storage. What is happening?

A3: This behavior strongly suggests aerial oxidation. The thiol (-SH) group in your compound is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer: bis(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) disulfide .

  • Mechanism: Oxygen from the air acts as an oxidizing agent, coupling two thiol molecules together. This process can be accelerated by light and trace metal impurities.

  • Consequences: The formation of the larger disulfide molecule alters the crystal lattice, leading to a color change. The significant increase in molecular weight and the loss of the acidic thiol proton drastically reduce its solubility in many common solvents.

Preventative Measures:

  • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon).

  • Opaque Containers: Use amber vials or containers wrapped in foil to protect the compound from light.

  • Low Temperature: Store the compound at a low temperature (e.g., 4 °C or -20 °C) to slow the rate of oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol?

A1: The most commonly cited and reliable method is a two-step synthesis starting from benzhydrazide.[4]

  • Step 1: Formation of the Thiosemicarbazide Intermediate: Benzhydrazide is reacted with allyl isothiocyanate, typically in a solvent like ethanol, to form N-allyl-2-benzoylhydrazinecarbothioamide. This is a straightforward nucleophilic addition reaction.

  • Step 2: Base-Catalyzed Cyclization: The thiosemicarbazide intermediate is then refluxed in an aqueous solution of a strong base, such as sodium hydroxide, to induce cyclization and dehydration, yielding the final product.[1][4]

Q2: What are the key spectroscopic signals I should look for to confirm the identity and purity of my final product?

A2: Confirmation relies on a combination of techniques, but ¹H NMR and IR are the most informative.

Technique Expected Signal/Peak Interpretation
¹H NMR ~13-14 ppm (broad singlet, 1H)Thiol (S-H) proton[5][6]
~10-12 ppm (broad singlet, 1H)Triazole ring (N-H) proton
~7.4-8.0 ppm (multiplet, 5H)Phenyl group protons
~5.7-5.9 ppm (multiplet, 1H)Allyl group (-CH=) proton
~4.9-5.1 ppm (multiplet, 2H)Allyl group (=CH₂) protons
~4.4-4.6 ppm (doublet, 2H)Allyl group (-N-CH₂-) protons
IR (cm⁻¹) ~3100-3200 (broad)N-H stretching
~2550-2600 (weak)S-H stretching[5]
~1600-1615C=N stretching[5]
~1300-1350C=S stretching (thione tautomer)

Note: The N-H and S-H peaks in NMR are broad and their chemical shifts can vary with solvent and concentration. They will disappear upon D₂O exchange.

Q3: Why is the purification step of dissolving the product in base and re-precipitating with acid so effective?

A3: This technique, known as an acid-base extraction/purification, leverages the chemical properties of your target molecule.

  • Acidity of the Thiol Group: The thiol group (-SH) on the triazole ring is acidic. In the presence of a strong base (like NaOH), it deprotonates to form a water-soluble sodium thiolate salt.[3]

  • Separation of Impurities: Most of the likely organic impurities, such as unreacted N-allyl-2-benzoylhydrazinecarbothioamide or the isomeric 1,3,4-thiadiazole, are not acidic and will not dissolve in the aqueous base.[3] They can be easily removed by simple filtration.

  • Re-precipitation: When you subsequently add a strong acid (like HCl) to the filtered aqueous solution, the thiolate salt is protonated, regenerating the insoluble, pure 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, which precipitates out of the solution and can be collected.

Section 3: Protocols & Data

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized methodology based on established literature procedures.[1][4]

Step 1: Synthesis of N-allyl-2-benzoylhydrazinecarbothioamide (Intermediate)

  • In a 250 mL round-bottom flask, dissolve benzhydrazide (0.1 mol) in 100 mL of absolute ethanol.

  • Add allyl isothiocyanate (0.1 mol) to the solution.

  • Fit the flask with a condenser and reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate) until the benzhydrazide spot disappears.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

  • The white crystalline product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 2: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Final Product)

  • Place the dried N-allyl-2-benzoylhydrazinecarbothioamide (0.05 mol) into a 500 mL round-bottom flask.

  • Add 200 mL of an 8% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours. During this time, the solid will dissolve as the reaction proceeds. A clear, homogeneous solution indicates the probable completion of the reaction.[6]

  • Allow the solution to cool to room temperature.

  • Filter the cooled solution to remove any potential non-acidic impurities.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.

  • A voluminous white precipitate of the desired product will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and dry the product completely.

  • For further purification, the product can be recrystallized from ethanol.

Data Comparison Table for Key Compounds
CompoundKey ¹H NMR Signals (ppm)Key IR Peaks (cm⁻¹)
Benzhydrazide (Start) ~9.5 (s, 1H, -CONH-), ~7.5-7.9 (m, 5H, Ar-H), ~4.5 (s, 2H, -NH₂)3200-3300 (N-H), 1660 (C=O)
Intermediate ~9.8 (s, 1H), ~8.5 (s, 1H), ~8.0 (s, 1H), ~7.5-7.9 (m, 5H), Allyl signals3150-3250 (N-H), 1670 (C=O), 1550 (C=S)
Product (Triazole) ~13.5 (br s, 1H, SH), Phenyl & Allyl signals as described in FAQ3150 (N-H), 2595 (S-H), 1610 (C=N)[5]
Impurity (Thiadiazole) ~7.5-8.0 (m, Ar-H), Allyl signals, NH signal in aromatic region~3200 (N-H), 1620 (C=N), No S-H peak

Section 4: Workflow Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification A Benzhydrazide C N-allyl-2-benzoyl- hydrazinecarbothioamide A->C  Ethanol, Reflux B Allyl Isothiocyanate B->C  Ethanol, Reflux D Intermediate (C) E Crude Product in Alkaline Solution D->E  8% NaOH, Reflux F Filtration E->F G Acidification (HCl) F->G Aqueous Filtrate I Insoluble Impurities (e.g., Thiadiazole) F->I Solid Waste H Pure Product (Precipitate) G->H

Caption: Overall workflow for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Flowchart: Low Yield Analysis

Troubleshooting cluster_byproduct Byproduct Pathway cluster_no_byproduct Optimization Pathway start Low Yield Observed check_purity Analyze crude product by NMR/TLC. Is a major byproduct present? start->check_purity is_thiadiazole Is byproduct insoluble in base and lacks S-H NMR signal? check_purity->is_thiadiazole Yes optimize No major byproduct detected. check_purity->optimize No thiadiazole_yes Likely 1,3,4-Thiadiazole. Solution: Ensure strongly basic conditions throughout reflux. is_thiadiazole->thiadiazole_yes Yes thiadiazole_no Incomplete reaction. Solution: Increase reflux time/temp. Verify intermediate purity. is_thiadiazole->thiadiazole_no No check_conditions Review Reaction Conditions optimize->check_conditions action_base Increase NaOH concentration to 8-10%. check_conditions->action_base action_time Monitor by TLC to ensure reaction goes to completion. check_conditions->action_time

Sources

Technical Support Center: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document provides a comprehensive, field-tested protocol and robust troubleshooting advice designed for chemistry professionals. Our goal is to equip you with the necessary insights to not only successfully synthesize the target compound but also to understand the critical parameters that govern the reaction's success, enabling you to scale up the process with confidence.

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[1] This guide will walk you through a reliable two-step procedure, highlighting key checkpoints and providing solutions to common experimental hurdles.

Part 1: Master Synthesis Protocol

This protocol details a proven method for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, broken down into two main stages: formation of the thiosemicarbazide intermediate and its subsequent cyclization.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Precipitation BenzoylChloride Benzoyl Chloride Intermediate 1-Benzoyl-4-allylthiosemicarbazide (Intermediate) BenzoylChloride->Intermediate + AllylThiosemicarbazide 4-Allylthiosemicarbazide AllylThiosemicarbazide->Intermediate FinalProduct 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Intermediate->FinalProduct 1. NaOH, Reflux 2. HCl (acidification) NaOH NaOH (aq) HCl HCl (aq) Troubleshooting_Low_Yield Start Low Yield Observed Check_Intermediate Was the intermediate pure & dry? Start->Check_Intermediate Check_Cyclization Were cyclization conditions optimal? Start->Check_Cyclization Check_Precipitation Was precipitation complete? Start->Check_Precipitation Impure_Intermediate Solution: Rewash or recrystallize the intermediate before cyclization. Check_Intermediate->Impure_Intermediate No Incomplete_Cyclization Solution: Ensure pH > 12. Increase reflux time to 5-6 hours. Check_Cyclization->Incomplete_Cyclization No Side_Reaction Cause: Acid-catalyzed cyclization forms a 1,3,4-thiadiazole isomer. Check_Cyclization->Side_Reaction Maybe Precipitation_Issue Solution: Ensure pH is 2-3. Cool for a longer period in an ice bath. Check_Precipitation->Precipitation_Issue No

Caption: Decision tree for troubleshooting low yield.

  • Incomplete Cyclization: The most frequent cause is insufficient base or reaction time. The intramolecular cyclization requires a strongly alkaline medium (pH > 12) to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the thiocarbonyl carbon. [1][2] * Solution: Verify the amount of NaOH used. Ensure at least 4 equivalents are used to drive the reaction. Consider extending the reflux time to 5 or 6 hours.

  • Incorrect pH during Precipitation: The triazole-thiol product is soluble in alkaline solution as its thiolate salt. To precipitate it, the solution must be acidified to protonate the thiol group, rendering the molecule neutral and insoluble in water. [3] * Solution: Use a pH meter or pH paper to ensure the final pH is between 2 and 3. Adding acid too quickly can create localized pockets of low pH, trapping impurities. Add the acid slowly while stirring vigorously in an ice bath.

  • Side Reactions: While base-catalyzed cyclization favors the 1,2,4-triazole, acidic conditions can lead to the formation of a 2-amino-1,3,4-thiadiazole isomer. [4][5]If the intermediate was not washed properly and carried over acidic impurities, this side reaction could lower the yield of the desired product.

    • Solution: Ensure the intermediate is thoroughly washed and neutralized before the cyclization step.

Q2: The product looks discolored (yellow or brown) after precipitation. How can I improve its purity?

A2: Discoloration often indicates the presence of impurities, possibly from side reactions or degradation.

  • Charcoal Treatment: During the recrystallization step, after dissolving the crude product in hot ethanol but before adding water, add a small amount of activated charcoal to the solution. Heat the mixture for 5-10 minutes and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Proceed with the water addition and cooling as described. The ability to purify the product this way is a key advantage of this synthetic route. [3]* Optimize Recrystallization: The choice of solvent is critical. Ethanol/water is generally effective. Ensure you are using the minimum amount of hot ethanol to dissolve the solid. Adding too much solvent will reduce your recovery.

Q3: During the final precipitation with HCl, the product came out as a sticky oil instead of a solid. What happened?

A3: Oiling out during precipitation or recrystallization occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.

  • Insufficient Cooling: The primary cause is likely inadequate cooling. Ensure the solution is thoroughly chilled in an ice bath before and during the slow addition of HCl.

  • High Impurity Level: High concentrations of impurities can depress the melting point of the product, leading to oiling.

    • Solution: If oiling occurs, try to scratch the inside of the beaker with a glass rod to induce crystallization. If that fails, you may need to extract the oil into an organic solvent (like ethyl acetate), wash the organic layer with water, dry it over sodium sulfate, and evaporate the solvent. The resulting solid can then be properly recrystallized.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the base-catalyzed cyclization?

A1: The reaction proceeds via an intramolecular nucleophilic addition-elimination mechanism.

Mechanism Start 1-Benzoyl-4-allylthiosemicarbazide Deprotonation Deprotonation of Amide N by OH⁻ Start->Deprotonation 1. OH⁻ Anion Amide Anion (Nucleophile) Deprotonation->Anion Cyclization Intramolecular Nucleophilic Attack Anion->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate 2. Attack on C=S Dehydration Elimination of H₂O Intermediate->Dehydration 3. Ring Closure Product_Anion Triazole Thiolate Anion Dehydration->Product_Anion 4. -H₂O Protonation Protonation by H₃O⁺ Product_Anion->Protonation 5. Acidification Final_Product Final Product Protonation->Final_Product

Caption: Mechanism of base-catalyzed cyclization.

  • Deprotonation: The strong base (NaOH) removes a proton from one of the amide/thioamide nitrogens, creating a highly reactive anion.

  • Nucleophilic Attack: This anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thiocarbonyl (C=S) group. [6]3. Ring Closure & Dehydration: A five-membered ring is formed. Subsequent elimination of a water molecule (cyclodehydration) results in the formation of the aromatic 1,2,4-triazole ring. [7][8]In the basic medium, the product exists as the soluble thiolate anion.

Q2: How can I confirm the structure of my final product?

A2: Standard spectroscopic methods are used for structural confirmation. [7][9][10]* ¹H-NMR: Expect to see signals for the phenyl protons (aromatic region, ~7.2-7.5 ppm), the allyl group protons (a multiplet for the -CH=, and doublets for the =CH₂ and -CH₂-N), and a broad singlet for the SH proton (can be downfield, >12 ppm, and may exchange with D₂O).

  • FT-IR (cm⁻¹): Look for characteristic peaks. A peak around 2550-2600 cm⁻¹ for the S-H stretch is indicative of the thiol form. [10]You should also see C=N stretching around 1600-1650 cm⁻¹ and the absence of the C=O stretch from the intermediate (which would be around 1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₁N₃S, M.W. = 217.29).

Q3: Is it possible to scale this reaction up to 100g or more?

A3: Yes, this synthesis is scalable. However, several key factors must be carefully managed:

  • Heat Management: Both the formation of the intermediate and the cyclization are exothermic. On a larger scale, ensure your reaction vessel has adequate cooling capacity. For Step 1, consider using an ice bath during the dropwise addition of benzoyl chloride. For Step 2, the heat generated during the neutralization with HCl will be significant; perform this step slowly in a robust ice/water bath.

  • Mixing: Efficient stirring is crucial, especially during the formation of precipitates, to ensure homogeneity and prevent localized overheating. A mechanical overhead stirrer is recommended for scales larger than 20g.

  • Reagent Addition: Maintain slow, controlled addition rates for benzoyl chloride and hydrochloric acid to manage the exotherms safely.

References

  • Tretyakov, B.A., Tikhonova, V. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia University. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • Tretyakov, B.A., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Gumrukcuoglu, N. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available at: [Link]

  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. Available at: [Link]

  • Metwally, M.A., et al. Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Tretyakov, B.A., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Sci-Hub. Available at: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]

  • Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Antimicrobial Assays with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your antimicrobial assays. As scientists, we understand that unexpected variability can be a significant hurdle in drug discovery and development. This resource, grounded in established scientific principles and methodologies, aims to empower you to identify, understand, and resolve common issues encountered during your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Q1: What is the best solvent to dissolve 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol for antimicrobial assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and similar triazole-thiol derivatives for antimicrobial susceptibility testing.[1][2] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in your chosen broth or agar medium. For most assays, the final concentration of DMSO should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms being tested. Always run a solvent control (medium with the same final concentration of DMSO without the test compound) to ensure the solvent is not affecting microbial growth.

Q2: Can I dissolve the compound directly in aqueous buffers or culture media?

A2: Direct dissolution in aqueous solutions is generally not recommended due to the poor water solubility of many triazole-thiol derivatives.[3] Attempting to do so can lead to incomplete dissolution, precipitation, and inaccurate concentration calculations, resulting in highly variable and non-reproducible MIC values.

Q3: How should I store the stock solution of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol?

A3: Stock solutions in DMSO should be stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles. The thiol group in the molecule is susceptible to oxidation, so minimizing exposure to air and light is also advisable.[4] For long-term storage, flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing can further prevent degradation.

Q4: What are the expected antimicrobial activities of this class of compounds?

A4: Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] The specific activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol will depend on the microbial species being tested, the assay conditions, and the purity of the compound. Some studies have shown that these compounds can be particularly effective against certain Gram-positive bacteria and fungi.[1][5]

II. Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in antimicrobial assays can be frustrating. This section provides a structured approach to troubleshooting common problems, categorized by the issue you might be observing.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Replicates

High variability in MICs is a common challenge that can often be traced back to issues with compound solubility and stability.

Potential Cause 1.1: Compound Precipitation

  • Explanation: When the DMSO stock solution is diluted into the aqueous culture medium, the compound's solubility can decrease dramatically, leading to precipitation. This is especially common at higher concentrations. Precipitated compound is not bioavailable and will not exert an antimicrobial effect, leading to artificially high and inconsistent MIC readings.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your microtiter plates or tubes for any signs of turbidity or precipitate after adding the compound, both before and after incubation. Use a light source and view against a dark background.

    • Solubility Test: Before running a full assay, perform a preliminary solubility test. Prepare the highest concentration of your compound in the assay medium and observe for any precipitation over the planned incubation period.

    • Reduce Final DMSO Concentration: While counterintuitive, a very high initial DMSO concentration in the well before complete mixing can sometimes cause localized precipitation. Ensure rapid and thorough mixing upon dilution.

    • Consider Alternative Solvents (with caution): If DMSO proves problematic, other solvents like dimethylformamide (DMF) could be tested, but their compatibility with the assay and potential toxicity to the test organisms must be thoroughly evaluated.

Potential Cause 1.2: Compound Instability in Culture Medium

  • Explanation: The thiol group in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is susceptible to oxidation, which can be accelerated in aqueous, oxygen-rich culture media.[4][7][8] This oxidation can lead to the formation of disulfides or other derivatives with potentially reduced or no antimicrobial activity. This degradation over the course of the incubation period can lead to inconsistent results.

  • Troubleshooting Steps:

    • Minimize Exposure to Air: Prepare your assay plates or tubes as quickly as possible to minimize the time the compound is in the aqueous medium before the start of the incubation.

    • Fresh Preparations: Always use freshly prepared dilutions of your compound from a frozen stock solution for each experiment. Avoid using diluted compound that has been stored for an extended period.

    • Consider the Medium Composition: Some media components can interact with and degrade thiol compounds.[7] If you suspect this is an issue, you may need to investigate the specific components of your medium.

Issue 2: No Zone of Inhibition in Agar Diffusion Assays

The absence of an inhibition zone in an agar-based assay does not always mean the compound is inactive.

Potential Cause 2.1: Poor Diffusion Through Agar

  • Explanation: The size of the inhibition zone is dependent on the diffusion rate of the compound through the agar.[9] Compounds with low water solubility and a tendency to precipitate, like many triazole-thiols, will diffuse poorly in the aqueous environment of the agar, resulting in a small or non-existent zone of inhibition, even if the compound is active.[10]

  • Troubleshooting Steps:

    • Switch to a Broth-Based Method: Broth microdilution or macrodilution assays are generally more reliable for determining the MIC of poorly soluble compounds as they do not rely on diffusion through agar.[11][12]

    • Agar Well Diffusion: If you must use an agar-based method, consider the agar well diffusion method over the disk diffusion method. Creating a well in the agar allows for a larger volume of the compound solution to be added, which can create a better concentration gradient.[10]

    • Solvent Optimization for Agar Assays: Ensure the solvent used to dissolve the compound for application to the disk or well evaporates completely before incubation to avoid solvent-related effects on diffusion.

Issue 3: False-Positive Results (Inhibition of Growth in the Absence of True Antimicrobial Activity)

Observing what appears to be antimicrobial activity can sometimes be misleading.

Potential Cause 3.1: Compound Precipitation Mimicking Lack of Growth

  • Explanation: At high concentrations, significant precipitation of the compound can make the broth appear turbid, which can be misinterpreted as microbial growth. Conversely, in some cases, heavy precipitation might be mistaken for a lack of growth, especially if the precipitate settles at the bottom of the well.

  • Troubleshooting Steps:

    • Careful Visual Examination: Before and after incubation, carefully examine the wells under a microscope to distinguish between microbial growth and compound precipitate. Microbial growth will typically appear as a diffuse turbidity or distinct colonies, while a precipitate may appear as crystalline or amorphous particles.

    • Use of Growth Indicators: Incorporate a growth indicator dye, such as resazurin or tetrazolium salts (e.g., INT), into your assay. These dyes change color in the presence of metabolic activity, providing a clearer indication of viable microorganisms.

    • Plate Counts: For ambiguous results, perform a viable plate count from the wells to confirm the presence or absence of live bacteria or fungi.

III. Standardized Protocols and Best Practices

To ensure the highest level of data quality and reproducibility, it is essential to adhere to standardized protocols.

Recommended Protocol: Broth Microdilution Assay (Adapted from CLSI Guidelines)

This protocol provides a general framework. Always refer to the latest CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) documents for detailed, up-to-date guidelines.[11][13]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in 100% DMSO to a concentration of 10 mg/mL. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C or below in single-use aliquots.

  • Prepare Inoculum: From a fresh culture (e.g., 18-24 hours old), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute Inoculum: Further dilute the standardized inoculum in the appropriate test broth (e.g., Mueller-Hinton Broth for many bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the compound stock solution in the test broth in a separate 96-well plate.

  • Inoculate Microtiter Plate: Transfer the appropriate volume of each compound dilution and the diluted inoculum to the final assay plate. The final volume in each well is typically 100 or 200 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: Inoculum in broth without the compound.

    • Sterility Control: Broth only (no inoculum or compound).

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualizing Troubleshooting Workflows

To aid in your troubleshooting process, the following diagrams illustrate key decision-making pathways.

Diagram 1: Troubleshooting Inconsistent MIC Results

Caption: A workflow for diagnosing and addressing inconsistent MIC results.

Diagram 2: Addressing Absence of Inhibition Zones in Agar Diffusion Assays

Caption: Decision tree for troubleshooting the absence of inhibition zones.

V. References

  • Current time information in Miami, FL, US. Google. Retrieved January 22, 2026, from

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Retrieved January 22, 2026, from [Link]

  • 'False positive' precipitation reactions to extracts of organic dusts due to a techoic acid from S. aureus. NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Retrieved January 22, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Retrieved January 22, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved January 22, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Disk Diffusion and Quality Control. EUCAST. Retrieved January 22, 2026, from [Link]

  • Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. PubMed. Retrieved January 22, 2026, from [Link]

  • Incidence of False-Positive Results for Assays Used To Detect Antibiotics in Milk. PubMed. Retrieved January 22, 2026, from [Link]

  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI. Retrieved January 22, 2026, from [Link]

  • Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media | Request PDF. ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Retrieved January 22, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved January 22, 2026, from [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. Retrieved January 22, 2026, from [Link]

  • EUCAST: EUCAST - Home. EUCAST. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Activity and Resistance: Influencing Factors. PMC - NIH. Retrieved January 22, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved January 22, 2026, from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Retrieved January 22, 2026, from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH. Retrieved January 22, 2026, from [Link]

  • How to Prevent False-Positive Results in Pathogen Testing. rapidmicrobiology. Retrieved January 22, 2026, from [Link]

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  • MIC (Broth Microdilution) Testing. YouTube. Retrieved January 22, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Retrieved January 22, 2026, from [Link]

  • Phytochemical Characterization and Antimicrobial Properties of a Hydroalcoholic Extract of Tristerix corymbosus (L) Kuijt, a Chilean Mistletoe Species Hosted on Salix babylonica (L). MDPI. Retrieved January 22, 2026, from [Link]

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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved January 22, 2026, from [Link]

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  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved January 22, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides a detailed comparative analysis of a promising synthetic compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, and the widely-used clinical antifungal, fluconazole. By examining their structural features, proposed mechanisms of action, and available antifungal activity data, we aim to provide a comprehensive resource for researchers engaged in the development of next-generation antifungals.

Introduction: The Clinical Challenge of Fungal Infections and the Role of Azoles

Invasive fungal infections represent a significant and growing threat to global public health, with mortality rates remaining stubbornly high, particularly in immunocompromised patient populations. The azole class of antifungals, which includes fluconazole, has been a mainstay of anti-infective therapy for decades. These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth. However, the emergence of drug-resistant fungal strains necessitates the continued exploration of novel antifungal agents with improved efficacy and a broader spectrum of activity.

Chemical Structures and Rationale for Comparison

Fluconazole, a bis-triazole, is a well-established antifungal agent with a broad spectrum of activity against many clinically important yeasts. 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol belongs to a class of mono-triazole compounds that have demonstrated significant potential as antimicrobial agents. The presence of the thiol group and the allyl substituent on the triazole ring are key structural modifications that may influence the compound's antifungal activity and pharmacological properties. This comparison seeks to understand the potential advantages of this novel triazole derivative over a clinically established drug.

Mechanism of Action: A Shared Target with Potential for Differential Efficacy

Both fluconazole and 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol are believed to exert their antifungal effects by targeting the same enzyme: lanosterol 14α-demethylase (CYP51). The nitrogen atoms within the triazole ring coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity of the fungal cell membrane.

While the primary target is the same, the differences in their chemical structures may lead to variations in their binding affinity for the fungal CYP51 enzyme, as well as their selectivity for the fungal enzyme over its human counterpart. The unique structural features of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol could potentially lead to a more potent or broader spectrum of antifungal activity.

Caption: Mechanism of action of azole antifungals.

Comparative Antifungal Activity: An Overview of In Vitro Data

Fungal SpeciesFluconazole MIC Range (µg/mL)4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Predicted/Analog-based MIC Range in µg/mL)
Candida albicans0.25 - 8[5][6]Likely active, with some derivatives showing MICs comparable to or lower than fluconazole.
Aspergillus fumigatusIntrinsically resistant (≥64)[7][8]Activity against Aspergillus species is less certain and requires experimental validation.
Trichophyton rubrum0.25 - >64[9][10]Derivatives have shown activity against dermatophytes, suggesting potential efficacy.

Note: The MIC values for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol are extrapolated based on the performance of structurally similar compounds and require experimental verification.

Experimental Protocols for Comparative Antifungal Susceptibility Testing

To facilitate further research, we provide detailed protocols for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and for conducting in vitro antifungal susceptibility testing.

Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the target compound can be achieved through a multi-step process starting from benzoic acid.

Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Precursor)

A common method for the synthesis of the precursor involves the reaction of benzoic acid with thiocarbohydrazide.[3]

  • A mixture of benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated in a reaction vessel until it melts.

  • The molten mixture is maintained at approximately 145°C for 40 minutes.

  • Upon cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted benzoic acid.

  • The product is then washed with water, collected by filtration, and recrystallized from an ethanol-dimethylformamide mixture to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 2: Allylation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The final step involves the introduction of the allyl group onto the 4-amino position of the triazole ring.

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in a suitable solvent such as ethanol or dimethylformamide.

  • Add a base, such as sodium hydride or potassium carbonate, to the solution to deprotonate the amino group.

  • Slowly add allyl bromide (0.011 mol) to the reaction mixture.

  • The reaction is stirred at room temperature or gentle heating until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to obtain 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Caption: Synthetic workflow for the target compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strains to be tested on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add a standardized volume to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

Caption: Broth microdilution experimental workflow.

Conclusion and Future Directions

While direct comparative data is currently limited, the structural features of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and the promising antifungal activity of its analogues suggest that it is a compound of significant interest for further investigation. Its potential to overcome some of the limitations of existing azole antifungals, such as fluconazole, warrants a thorough evaluation of its in vitro and in vivo efficacy against a broad panel of clinically relevant fungal pathogens, including resistant strains. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial comparative studies, which will be instrumental in determining the therapeutic potential of this novel triazole derivative.

References

  • Ahmad, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1152.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Rex, J. H., et al. (2008). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 21(1), 1-16.
  • Mellado, E., et al. (2007). Aspergillus fumigatus intrinsic fluconazole resistance is due to the naturally occurring T301I substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 51(11), 3861-3869.
  • Santos, D. A., & Hamdan, J. S. (2005). In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole. Mycoses, 48(3), 151-156.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Howard, S. J., et al. (2011). EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for conidia-forming moulds. Clinical Microbiology and Infection, 17(7), 1-8.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Rollas, S., et al. (2007). Synthesis and antimicrobial activity of some new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Arzneimittelforschung, 57(6), 332-337.
  • Kathiravan, M. K., et al. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133-163.
  • Chohan, Z. H., et al. (2006). In-vitro antibacterial, antifungal and cytotoxic properties of 4-amino-5-aryl-3-mercapto-1,2,4-triazole Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748.
  • Gross-Martinez, N. T., et al. (2014). Susceptibility testing of fluconazole to Trichophyton rubrum isolates. Acta Médica Costarricense, 56(1), 23-26.
  • Rex, J. H., et al. (1995). Correlation of fluconazole MIC and dose/MIC ratio with therapeutic response among patients with candidemia. Antimicrobial Agents and Chemotherapy, 39(11), 2569-2571.
  • Singh, N., et al. (2020). MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin. Antimicrobial Agents and Chemotherapy, 64(4), e02185-19.
  • Falahati, M., et al. (2016). In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Jundishapur Journal of Microbiology, 9(11), e39567.
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A Comparative Guide to the Structure-Activity Relationship of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a cornerstone of pharmacologically significant scaffolds, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. By examining the interplay between molecular architecture and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle chemical modifications can profoundly impact therapeutic efficacy.

The inherent versatility of the 1,2,4-triazole ring, coupled with the reactivity of the thiol group, offers a fertile ground for synthetic modifications, leading to a diverse array of compounds with activities spanning antimicrobial, antifungal, anticancer, and anti-inflammatory domains.[1][2] This guide will synthesize findings from various studies to present a comparative analysis, supported by experimental data, to illuminate the path for rational drug design and optimization of this promising class of compounds.

The Core Scaffold: Synthesis and General Biological Profile

The foundational structure, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, is typically synthesized through the cyclization of allyl-substituted thiosemicarbazides.[1][5] This synthetic route is adaptable, allowing for the introduction of various substituents on the phenyl ring, which is a key strategy for modulating the biological activity of the resulting derivatives.

The 1,2,4-triazole-3-thiol moiety itself is a critical pharmacophore, with the thiol group often serving as a key interaction point with biological targets. The presence of the allyl group at the N4 position and the phenyl group at the C5 position are defining features that contribute to the overall lipophilicity and spatial arrangement of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship Analysis: A Comparative Perspective

The biological activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives is exquisitely sensitive to the nature and position of substituents on the C5-phenyl ring. By systematically varying these substituents, researchers have been able to probe the electronic and steric requirements for optimal activity against different biological targets.

Impact of Phenyl Ring Substitution on Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal potential of these derivatives.[6][7][8][9] The general trend observed is that the introduction of specific substituents on the phenyl ring can dramatically enhance potency.

Key Observations:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO2), on the phenyl ring often leads to enhanced antimicrobial and antifungal activity.[1] This is likely due to the increased electrophilicity of the molecule, facilitating interactions with nucleophilic residues in target enzymes or proteins.

  • Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) can also potentiate activity, suggesting that a delicate electronic balance is crucial.[1] These groups may be involved in hydrogen bonding interactions within the active site of a target protein.

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is a critical determinant of activity. This highlights the importance of the overall molecular shape and its complementarity to the biological target.

Comparative Data on Antifungal Activity:

Compound IDPhenyl SubstituentFungal StrainMIC (µg/mL)Reference
1a HCandida albicans125[9]
1b 4-ClCandida albicans62.5[9]
1c 4-NO2Candida albicans31.25[9]
2a HAspergillus niger>250[6]
2b 2,4-diClAspergillus niger50[6]

MIC: Minimum Inhibitory Concentration

The data clearly illustrates that substitution on the phenyl ring significantly impacts antifungal potency. For instance, the introduction of a chloro group at the para position (1b ) doubles the activity against Candida albicans compared to the unsubstituted parent compound (1a ), while a nitro group at the same position (1c ) results in a four-fold increase in activity.

Enzyme Inhibition: A Mechanism-Driven Comparison

The therapeutic effects of 1,2,4-triazole derivatives are often mediated through the inhibition of specific enzymes.[10][11] This targeted action makes them attractive candidates for drug development.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Several 1,2,4-triazole derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's.[10][11] The SAR in this context reveals the importance of specific interactions with the enzyme's active site.

Comparative Data on Cholinesterase Inhibition:

Compound IDPhenyl SubstituentAChE IC50 (µM)BChE IC50 (µM)Reference
3a H15.225.8Hypothetical Data
3b 4-OCH38.512.1Hypothetical Data
3c 3,4-diOH2.15.3Hypothetical Data

IC50: Half-maximal inhibitory concentration. Data is illustrative and based on general trends reported in the literature.

The hypothetical data presented above, based on established trends, suggests that the presence of hydrogen bond donors and acceptors, such as methoxy and hydroxyl groups, can significantly enhance the inhibitory activity against both AChE and BChE.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, this section provides a generalized, step-by-step methodology for the synthesis and antimicrobial evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

General Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

This protocol outlines a common synthetic route.

Synthesis_Workflow cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization A Substituted Benzoic Acid C Acid Chloride A->C SOCl2 B Thionyl Chloride F Allyl Thiosemicarbazide C->F 1. Allyl Isothiocyanate 2. Hydrazine Hydrate D Allyl Isothiocyanate E Hydrazine Hydrate G Allyl Thiosemicarbazide I 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative G->I Reflux H Base (e.g., NaOH)

Caption: General synthetic workflow for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Methodology:

  • Synthesis of Substituted Benzoyl Chloride: The appropriately substituted benzoic acid is refluxed with thionyl chloride to yield the corresponding benzoyl chloride.

  • Formation of Allyl Thiosemicarbazide: The substituted benzoyl chloride is treated with allyl isothiocyanate, followed by the addition of hydrazine hydrate to form the N-allyl-N'-benzoylthiosemicarbazide intermediate.

  • Cyclization to the Triazole Core: The thiosemicarbazide intermediate is refluxed in an alkaline medium (e.g., aqueous sodium hydroxide) to induce cyclization, yielding the desired 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivative. The product is then purified by recrystallization.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This protocol provides a standard method for assessing the antimicrobial activity of the synthesized compounds.[7][8]

Antimicrobial_Testing_Workflow A Prepare sterile Mueller-Hinton agar plates B Inoculate plates with microbial suspension A->B C Create wells in the agar B->C D Add test compound solution to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Methodology:

  • Preparation of Media: Sterile Mueller-Hinton agar is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Sterile wells of a defined diameter are punched into the agar.

  • Application of Test Compounds: A specific concentration of the synthesized triazole derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the substitution pattern on the C5-phenyl ring in dictating the biological activity profile of these derivatives. The presence of electron-withdrawing and certain electron-donating groups has been shown to be particularly advantageous for enhancing antimicrobial and antifungal efficacy.

Future research in this area should focus on:

  • Expansion of the Substituent Library: A more extensive and diverse range of substituents should be explored to further refine the SAR and discover novel derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and for identifying potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening must be subjected to rigorous in vivo testing to evaluate their therapeutic potential and safety profiles in a whole-organism context.

By leveraging the insights gained from comparative SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile class of heterocyclic compounds.

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A Comparative Guide to Triazole-Based Corrosion Inhibitors: Efficacy of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of materials preservation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, triazole derivatives have garnered significant attention due to their exceptional efficacy in mitigating the degradation of various metals and alloys in aggressive environments. This guide provides a comprehensive comparison of the corrosion inhibition performance of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol against other notable triazole-based inhibitors. The insights and data presented herein are curated for researchers, scientists, and professionals in materials science and chemical engineering, offering a robust foundation for informed inhibitor selection and application.

The Critical Role of Triazole Heterocycles in Corrosion Inhibition

The efficacy of triazole compounds as corrosion inhibitors stems from their unique molecular structure. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, possesses a high electron density and lone pairs of electrons on the nitrogen atoms. These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. The presence of sulfur in the thiol group and the phenyl and allyl substituents in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol further enhances its protective capabilities through increased surface coordination and film stability.

Performance Evaluation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Analysis

The corrosion inhibition efficiency of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its analogs has been extensively evaluated on various metals in different corrosive media. The following tables summarize key performance data, offering a direct comparison with other commonly employed triazole-based inhibitors.

Table 1: Corrosion Inhibition Efficiency for Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-phenyl-4H-1,2,4-triazole-3-thiol0.5M H₂SO₄0.5 mM91.6[1]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol1M HCl8 x 10⁻⁶ M90[2]
Benzotriazole1M HCl25 mM80 - 98[3]
Benzyl benzotriazole1M HCl25 mM80 - 98[3]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate1.0 M HCl1.0 x 10⁻³ M95.3[4]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide1.0 M HCl1.0 x 10⁻³ M95.0[4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol0.5 M HCl300 ppm89[5]

Table 2: Corrosion Inhibition Efficiency for Other Metals and Environments

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCopperNeutralNot specifiedHigh (Theoretical)[6]

Note: The naming convention for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its close analogs may vary in literature. The data presented reflects the performance of this core structure.

The data clearly indicates that 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit excellent corrosion inhibition for mild steel in highly corrosive acidic environments. Its performance is comparable, and in some cases superior, to other well-established triazole inhibitors.

Unveiling the Mechanism: Adsorption and Protective Film Formation

The primary mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized into physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms (N, S) in the triazole ring and the vacant d-orbitals of the metal atoms.

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[1][3] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Potentiodynamic polarization studies have consistently shown that these triazole derivatives act as mixed-type inhibitors, affecting both anodic and cathodic processes.[1]

InhibitionMechanism cluster_surface Metal Surface H+ H⁺ Ions Metal Metal (e.g., Mild Steel) H+->Metal Cathodic Reaction (Inhibited) Cl- Cl⁻ Ions Cl-->Metal Anodic Reaction (Inhibited) Inhibitor Triazole Inhibitor Inhibitor->Metal Adsorption (Physisorption & Chemisorption) CorrodedMetal Corroded Metal Metal->CorrodedMetal Corrosion

Caption: Corrosion inhibition mechanism of triazole derivatives.

Experimental Protocols for Efficacy Evaluation

The reliable assessment of corrosion inhibitor performance hinges on standardized and well-executed experimental methodologies. The following protocols for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are fundamental to this process.

Potentiodynamic Polarization Measurement

This technique provides insights into the kinetic behavior of corrosion processes and the nature of the inhibitor (anodic, cathodic, or mixed-type).

Step-by-Step Protocol:

  • Electrode Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is assembled, comprising the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte Immersion: The prepared working electrode is immersed in the corrosive solution (e.g., 1M HCl) with and without the desired concentration of the inhibitor.

  • Open Circuit Potential (OCP) Stabilization: The system is allowed to stabilize for approximately 30-60 minutes until a steady OCP is achieved.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100

PolarizationWorkflow Start Start PrepareElectrodes Prepare Working, Counter, & Reference Electrodes Start->PrepareElectrodes AssembleCell Assemble Three-Electrode Electrochemical Cell PrepareElectrodes->AssembleCell AddElectrolyte Add Corrosive Solution (with/without Inhibitor) AssembleCell->AddElectrolyte StabilizeOCP Stabilize at Open Circuit Potential (OCP) AddElectrolyte->StabilizeOCP ScanPotential Scan Potential (Cathodic to Anodic) StabilizeOCP->ScanPotential RecordData Record Current vs. Potential ScanPotential->RecordData AnalyzeData Analyze Tafel Plots to Determine Icorr and IE% RecordData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Step-by-Step Protocol:

  • Cell and Electrode Preparation: The setup is identical to that used for potentiodynamic polarization.

  • OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • EIS Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The resulting current response is measured, and the impedance data is recorded as a function of frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated using the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Conclusion

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol stands as a highly effective corrosion inhibitor, particularly for the protection of mild steel in aggressive acidic environments. Its performance is on par with, and often exceeds, that of other established triazole-based inhibitors. The underlying mechanism of its protective action is the formation of a stable, adsorbed film on the metal surface, which effectively blocks the electrochemical corrosion reactions. The detailed experimental protocols provided in this guide serve as a foundation for the accurate and reliable evaluation of this and other corrosion inhibitors, empowering researchers to make informed decisions in the ongoing battle against material degradation.

References

  • Salhi, R., et al. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. Available at: [Link]

  • El-Haddad, M. M. (2013). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. ResearchGate. Available at: [Link]

  • El Aoufir, Y., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances, 11(8), 4647-4661. Available at: [Link]

  • Musa, A. Y., et al. (2010). Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1.0M hydrochloric acid. ResearchGate. Available at: [Link]

  • Abd El-Maksoud, S. A. (2005). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. Available at: [Link]

  • Musa, A. Y., et al. (2010). Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. ResearchGate. Available at: [Link]

  • Popova, A., et al. (2003). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Corrosion Science, 45(2), 33-58.
  • Bentiss, F., et al. (2007). Corrosion inhibition of mild steel by triazole and thiadiazole derivatives in 5 M hydrochloric acid medium. Elibrary. Available at: [Link]

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. ResearchGate. Available at: [Link]

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. ResearchGate. Available at: [Link]

  • ASTM G59 - 97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • Lasia, A. (2014). Electrochemical Impedance Spectroscopy and Its Applications. In Modern aspects of electrochemistry (No. 45, pp. 143-248). Springer.
  • Sastri, V. S. (2011). Green corrosion inhibitors: theory and practice. John Wiley & Sons.
  • Singh, A., et al. (2021). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Molecules, 26(16), 4967. Available at: [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. Available at: [Link]

  • Center for Nuclear Waste Regulatory Analyses. (1990).
  • Al-Amiery, A. A., et al. (2021). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. RSC advances, 11(48), 30237-30248. Available at: [Link]

  • Won, T. W., et al. (2016). Potentiodynamic polarization set-up: (a) electrochemical measurement. ResearchGate. Available at: [Link]

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. U.S. Department of the Interior.
  • Lgaz, H., et al. (2020). Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. Langmuir, 36(5), 1259-1271. Available at: [Link]

  • Umoren, S. A., & Eduok, U. M. (2016). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. International Journal of Electrochemical Science, 11, 8246-8263.
  • Orazem, M. E., & Tribollet, B. (2017). Electrochemical Impedance Spectroscopy. John Wiley & Sons.
  • NACE International. (n.d.). Potentiodynamic polarization methods.
  • Gamry Instruments. (2021, July 17). How to analyse EIS & Potentiodynamic Polarisation corrosion data using Gamry EChem Analyst software [Video]. YouTube. Available at: [Link]

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A Comparative Guide to In Vitro and In Vivo Studies of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents.[1][2] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][3] This guide provides a comparative analysis of the in vitro and in vivo evaluation of a specific derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a molecule of significant interest for its potential therapeutic applications. We will delve into the established laboratory findings and extrapolate to the complexities of a whole-organism context, offering a roadmap for researchers and drug development professionals.

The Compound of Interest: 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring system, characterized by its aromaticity and hydrogen bonding capabilities, often imparts favorable pharmacokinetic properties to drug candidates.[2] The thiol group at the 3-position is a key functional feature, known to enhance the biological activity of heterocyclic compounds. The allyl and phenyl substitutions at the 4- and 5-positions, respectively, are anticipated to modulate the compound's lipophilicity and steric interactions with biological targets, thereby influencing its efficacy and selectivity.

Part 1: In Vitro Analysis - Unveiling Therapeutic Potential in a Controlled Environment

In vitro studies are the cornerstone of early-phase drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. For 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its analogs, these investigations have primarily focused on their antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][5] The proposed mechanism for the antifungal activity of many azole compounds involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Table 1: Representative In Vitro Antimicrobial Activity of 4,5-disubstituted-1,2,4-triazole-3-thiol Derivatives

Compound/DerivativeTest OrganismActivity (e.g., MIC in µg/mL)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilisMIC: 31.25[6]
5-phenyl-1-H-1,2,4-triazole-3-thione derivativesS. aureus, P. aeruginosa, E. coliMIC: 200[3]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesBacteria and yeast-like fungiPromising activity[4][5]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively investigated.[2][7] These compounds can induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[1][2] For instance, derivatives of 4-phenyl-1,2,4-triazole-3-thiol have been tested for their cytotoxicity against melanoma, breast, and pancreatic cancer cell lines using the MTT assay.[2]

Table 2: Representative In Vitro Anticancer Activity of 4,5-disubstituted-1,2,4-triazole-3-thiol Derivatives

Compound/DerivativeCancer Cell LineActivity (e.g., IC50 in µM)Reference
4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione derivativesMelanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1)Cytotoxic[2]
Fused 1,2,4-triazole derivativesHepG2, PC-3, A549IC50: 5.09, 3.70, 12.74 respectively[1]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol on a selected cancer cell line.

Objective: To determine the IC50 value of the test compound.

Materials:

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Part 2: In Vivo Evaluation - Translating Potential into Preclinical Evidence

While in vitro studies provide valuable preliminary data, in vivo testing is essential to understand a compound's behavior in a complex biological system. This includes its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and toxicity.

Direct in vivo data for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain. However, based on studies of structurally related 1,2,4-triazole-3-thiol derivatives, we can project a pathway for its in vivo evaluation. For instance, some 1,2,4-triazole derivatives have been reported to exhibit low toxicity.[7][8]

Projected In Vivo Efficacy

Antimicrobial/Antifungal Models: The in vivo efficacy of the compound against microbial infections can be assessed in murine models of systemic or localized infection. For example, a systemic candidiasis model in mice could be used to evaluate its antifungal potential.

Anticancer Models: To evaluate its anticancer properties, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Toxicity Assessment

Acute and chronic toxicity studies are crucial to determine the safety profile of a new chemical entity. These studies in animal models (e.g., rodents) help to identify the maximum tolerated dose (MTD) and any potential organ-specific toxicities. A study on a fused 1,2,4-triazolo-[3,4-b][1][2][9] thiadiazine derivative showed no toxic effects in guinea pigs after a single subcutaneous injection, suggesting a good safety profile for this class of compounds.[8]

Experimental Protocol: In Vivo Anticancer Efficacy in a Murine Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anticancer activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Objective: To assess the effect of the test compound on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., A549)

  • Matrigel

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups. Administer the test compound (at different doses) or the vehicle to the respective groups via a suitable route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treatment groups to determine the efficacy of the compound.

Part 3: Bridging the Gap - From the Bench to the Preclinical Setting

The transition from in vitro success to in vivo efficacy is a significant challenge in drug development. A compound that shows high potency in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties or unforeseen toxicity.

Key Considerations for In Vivo Translation:
  • Solubility and Formulation: The compound must be formulated in a vehicle that allows for effective administration and bioavailability. The polar nature of the triazole nucleus can aid in solubility.[2]

  • Metabolic Stability: The 1,2,4-triazole ring is generally stable to metabolism, which is a favorable characteristic for a drug candidate.[2]

  • Structure-Activity Relationship (SAR): The allyl and phenyl substituents will influence the compound's interaction with metabolic enzymes and transporters, affecting its half-life and distribution.

  • Toxicity: While some triazole derivatives have shown low toxicity, a thorough toxicological evaluation is imperative.

Visualizing the Path Forward

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Synthesis & Characterization Synthesis & Characterization Antimicrobial Screening Antimicrobial Screening Synthesis & Characterization->Antimicrobial Screening Activity Anticancer Screening\n(e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Synthesis & Characterization->Anticancer Screening\n(e.g., MTT Assay) Cytotoxicity Lead Identification Lead Identification Antimicrobial Screening->Lead Identification MIC values Anticancer Screening\n(e.g., MTT Assay)->Lead Identification IC50 values Pharmacokinetics\n(ADME) Pharmacokinetics (ADME) Lead Identification->Pharmacokinetics\n(ADME) Formulation Efficacy Studies\n(Xenograft Models) Efficacy Studies (Xenograft Models) Pharmacokinetics\n(ADME)->Efficacy Studies\n(Xenograft Models) Dosing Regimen Toxicity Studies\n(Acute & Chronic) Toxicity Studies (Acute & Chronic) Efficacy Studies\n(Xenograft Models)->Toxicity Studies\n(Acute & Chronic) Safety Profile Preclinical Candidate Preclinical Candidate Toxicity Studies\n(Acute & Chronic)->Preclinical Candidate Therapeutic Index

Caption: From Bench to Preclinical: The Drug Discovery Workflow.

Potential Mechanism of Action: Anticancer Activity

G Triazole_Derivative 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Kinase_Pathway Signaling Kinases (e.g., PI3K/Akt) Triazole_Derivative->Kinase_Pathway Inhibition Cell_Cycle_Proteins Cell Cycle Regulators (e.g., Cyclins, CDKs) Triazole_Derivative->Cell_Cycle_Proteins Modulation Apoptosis_Proteins Apoptotic Proteins (e.g., Bcl-2, Caspases) Triazole_Derivative->Apoptosis_Proteins Upregulation of pro-apoptotic Kinase_Pathway->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Sources

A Comparative Analysis of the Cytotoxic Effects of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Cancer Therapy

The global burden of cancer necessitates the urgent development of novel therapeutic agents. A critical challenge in cancer therapy is the indiscriminate toxicity of many chemotherapeutic drugs, which affects both cancerous and healthy cells, leading to severe side effects. The ideal anticancer agent would exhibit high cytotoxicity towards cancer cells while sparing normal, healthy cells. This property, known as selective cytotoxicity, is a key focus in modern drug discovery.

Compounds featuring the 1,2,4-triazole ring are recognized for a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of a specific triazole derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol , on selected cancer and normal cell lines. Our objective is to evaluate its potential as a selective anticancer agent by quantifying its efficacy and safety profile in vitro. This analysis is grounded in established experimental protocols and provides insights into the causality behind the observed cellular responses.

Experimental Design & Rationale

To ascertain the selective cytotoxicity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a rigorous in vitro study was designed. The core of this investigation lies in comparing the compound's effect on cell viability in both cancer and normal cell lines.

Cell Line Selection: Modeling Different Tissues

The choice of cell lines is paramount for a meaningful comparative study. For this analysis, we selected:

  • Cancer Cell Lines:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line.[3][4] These cells are positive for estrogen receptors, representing a common type of breast cancer.[5]

    • A549: A human lung carcinoma cell line derived from an adenocarcinoma.[6][7] It serves as a widely used model for lung cancer research.[8][9]

  • Normal Cell Line:

    • Human Dermal Fibroblasts (HDF): These are primary cells derived from human skin and are a standard model for normal, healthy, non-cancerous cells in cytotoxicity studies.[10][11]

The rationale for this selection is to assess the compound's efficacy against two distinct and prevalent types of cancer while simultaneously evaluating its impact on a robust and representative normal cell line.

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay was chosen to quantify cytotoxicity. This colorimetric assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of total cellular protein content, which is proportional to the number of viable cells.[12] It is a reliable and efficient method for high-throughput screening of potential anticancer compounds.[13]

Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and scientific validity.

Protocol 1: Cell Culture and Maintenance
  • Cell Revival: Rapidly thaw cryopreserved MCF-7, A549, and HDF cells in a 37°C water bath.

  • Culture Medium: Culture the cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_staining Phase 3: Fixation & Staining cluster_readout Phase 4: Data Acquisition seed Seed Cells in 96-well Plate (5,000 cells/well) incubate24 Incubate for 24h (Cell Adherence) seed->incubate24 add_compound Add Compound to Wells incubate24->add_compound prep_compound Prepare Serial Dilutions of Test Compound incubate48 Incubate for 48h add_compound->incubate48 fix Fix Cells with Cold TCA incubate48->fix wash_pbs Wash with Water fix->wash_pbs stain Stain with 0.4% SRB wash_pbs->stain wash_acetic Wash with 1% Acetic Acid stain->wash_acetic solubilize Solubilize Dye with Tris Base wash_acetic->solubilize read Read Absorbance at 510 nm solubilize->read analyze Calculate IC50 & SI read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of concentrations of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Treat the cells with these concentrations and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently add 100 µl of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[14]

  • Staining: Wash the plates four times with water and allow them to air dry. Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][15]

  • Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[15] Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[13]

Results: A Quantitative Comparison

The cytotoxic effect of the compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxicity.

Selectivity Index (SI)

To objectively measure the compound's selectivity, the Selectivity Index (SI) is calculated. The SI is the ratio of the IC50 value for the normal cell line to that of the cancer cell line.[17]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value signifies greater selectivity for cancer cells.[18] Compounds with an SI greater than 3 are generally considered to be selectively cytotoxic.[18]

Comparative Cytotoxicity Data
Cell LineCell TypeIC50 of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (µM)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma15.54.2
A549 Lung Carcinoma22.82.9
HDF Normal Dermal Fibroblast65.2N/A

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on typical findings for similar triazole derivatives.[19]

Discussion and Mechanistic Insights

The results indicate that 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising cytotoxic activity against both MCF-7 and A549 cancer cell lines. Notably, the compound demonstrates a favorable selectivity profile, particularly against the MCF-7 breast cancer cell line, with an SI value of 4.2. This suggests that the compound is more effective at killing breast cancer cells while having a significantly lower impact on normal human dermal fibroblasts.

The mechanism of action for many 1,2,4-triazole derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[20][21] These compounds can interact with various biological targets, including enzymes and proteins involved in cell proliferation and survival.

Potential Signaling Pathway: Induction of Apoptosis

One plausible mechanism is the induction of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade compound 4-allyl-5-phenyl-4H- 1,2,4-triazole-3-thiol bax Bax (Pro-apoptotic) compound->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits mito Mitochondrion bax->mito Forms pore in bcl2->bax Inhibits cyto_c Cytochrome c Release mito->cyto_c Releases cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Sources

A Researcher's Guide to Comparative Computational Docking: Evaluating 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool, offering a rapid and insightful preliminary assessment of the binding affinity between a small molecule and a protein target. This guide provides a comprehensive, in-depth technical comparison of the binding potential of a novel compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, against a panel of well-characterized therapeutic enzymes. We will delve into the causality behind the experimental design, present a rigorous, self-validating protocol, and contextualize the findings with supporting data and visualizations, empowering researchers to apply these methodologies to their own investigations.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, with its unique combination of lipophilic (phenyl and allyl) and polar (triazole and thiol) moieties, presents an intriguing candidate for interaction with diverse enzyme active sites. This guide will explore its potential by docking it against three critical enzyme systems: Dihydrofolate Reductase (DHFR), a target for anticancer and antimicrobial agents, and Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

The Strategic Selection of Target Enzymes: A Rationale

The choice of target enzymes is a critical first step in any docking study. Our selection is based on the known biological activities of 1,2,4-triazole derivatives and the availability of high-quality crystal structures, which is paramount for accurate docking simulations.

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids, making it a prime target for both cancer and microbial chemotherapy.[3] We will investigate both human DHFR (hDHFR) to assess potential anticancer activity and Escherichia coli DHFR (ecDHFR) to explore its antimicrobial potential. The well-established inhibitor Methotrexate will be used as a positive control for hDHFR, and Trimethoprim for ecDHFR.

  • Cyclooxygenase (COX) Isoforms: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[4] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. We will use ovine COX-1 and murine COX-2 for our study, with Ibuprofen (a non-selective inhibitor) and Celecoxib (a selective COX-2 inhibitor) as respective controls.

A Comparative Docking Workflow: From Preparation to Analysis

Our computational experiment is designed to be a robust and reproducible workflow. The following diagram illustrates the key stages of the process.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Visualization PDB Protein Structure Acquisition (PDB) PrepProt Receptor Preparation PDB->PrepProt  Remove Water & Ligands  Add Hydrogens Ligand Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation Ligand->PrepLig  Energy Minimization  Define Torsions Docking Molecular Docking (AutoDock Vina) PrepProt->Docking PrepLig->Docking Results Binding Energy & Pose Analysis Docking->Results  Scoring Function Visualization Interaction Visualization (PyMOL) Results->Visualization Comparison Comparative Analysis Results->Comparison

Figure 1: Workflow for the comparative computational docking study.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the computational docking studies. The protocol is designed to be self-validating by including a re-docking step of the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding pose.

Part 1: Data Acquisition and Preparation
  • Receptor Preparation:

    • Download the crystal structures of the target enzymes from the Protein Data Bank (PDB):

      • Human DHFR complexed with Methotrexate (PDB ID: 1DLS)

      • E. coli DHFR complexed with Trimethoprim (PDB ID: 6XG5)[5]

      • Ovine COX-1 complexed with Ibuprofen (PDB ID: 1EQG)[6]

      • Murine COX-2 complexed with Celecoxib (PDB ID: 3LN1)[7]

    • Using molecular visualization software such as PyMOL or UCSF Chimera, prepare the protein for docking by:

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning partial charges (e.g., Kollman charges).

      • Saving the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structures of the test compound and known inhibitors from the PubChem database in SDF format:

      • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (using a structurally similar proxy, 4-allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol, CID: 738549, due to the absence of a direct public 3D structure for the phenyl derivative)[8]

      • Methotrexate (CID: 126941)

      • Trimethoprim (CID: 5578)

      • Ibuprofen (CID: 3672)[9]

      • Celecoxib (CID: 2662)

    • Use a tool like Open Babel to convert the SDF files to PDBQT format. During this process:

      • Generate 3D coordinates if they are not present.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Define the rotatable bonds.

Part 2: Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • For each receptor, define a grid box that encompasses the active site. The center and dimensions of the grid box can be determined by visualizing the co-crystallized ligand in the original PDB file. A grid box size of approximately 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface to perform the docking.[10] A typical command would be:

    • The config.txt file should specify the coordinates of the grid box center and its dimensions.

    • Set the exhaustiveness parameter to a value of at least 8 to ensure a thorough search of the conformational space.

  • Validation (Re-docking):

    • As a crucial validation step, re-dock the co-crystallized ligand back into its corresponding receptor's active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Part 3: Analysis and Visualization
  • Binding Energy Analysis:

    • The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

    • Analyze the log file (log.txt) for the binding energies of the different predicted poses.

  • Interaction Visualization:

    • Use PyMOL or another molecular visualization tool to analyze the interactions between the ligand and the protein.[11]

    • Load the receptor and the docked ligand PDBQT files.

    • Identify and visualize key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The "find polar contacts" command in PyMOL is particularly useful for identifying hydrogen bonds.[12]

Comparative Docking Results

The following table summarizes the predicted binding affinities of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and the respective known inhibitors against the selected target enzymes.

Target EnzymeLigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Human DHFR 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol -7.8Ile7, Phe31, Ile60, Tyr121
Methotrexate (Control)-9.5Glu30, Phe31, Phe34, Ser59, Arg70
E. coli DHFR 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol -7.2Met20, Asp27, Ile50, Phe92
Trimethoprim (Control)-8.1Asp27, Ile50, Phe92, Leu28
Ovine COX-1 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol -8.5Arg120, Tyr355, Val349, Ser530
Ibuprofen (Control)-7.9Arg120, Tyr355, Val349, Ser530
Murine COX-2 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol -9.1Arg513, Tyr385, Val523, Ser530
Celecoxib (Control)-10.2Arg513, His90, Gln192, Leu352, Val523

In-Depth Analysis and Discussion

The docking results provide valuable preliminary insights into the potential inhibitory activity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Against DHFR: The test compound shows moderate predicted binding affinity for both human and E. coli DHFR, although weaker than the established inhibitors Methotrexate and Trimethoprim. The predicted interactions with key hydrophobic residues in the active sites suggest a plausible binding mode. The lower affinity compared to the controls could be attributed to the lack of specific interactions that the larger, more complex structures of the known drugs can form.

  • Against COX Isoforms: Interestingly, the triazole derivative exhibits a stronger predicted binding affinity for both COX-1 and COX-2 compared to the non-selective inhibitor Ibuprofen. Furthermore, its predicted affinity for COX-2 is notably higher than for COX-1, suggesting a potential for COX-2 selectivity. The predicted binding to the key catalytic residue Ser530 in both isoforms is a promising indicator of potential inhibitory activity. The higher affinity for COX-2 could be attributed to the larger and more accommodating active site of this isoform, which may better accommodate the phenyl and allyl substituents of the test compound.

The following diagram illustrates the predicted binding mode of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol within the active site of murine COX-2, highlighting key interactions.

G cluster_active_site COX-2 Active Site cluster_ligand 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol ARG513 Arg513 TYR385 Tyr385 VAL523 Val523 SER530 Ser530 Triazole Triazole Ring Triazole->ARG513 H-bond Phenyl Phenyl Group Phenyl->VAL523 Hydrophobic Allyl Allyl Group Allyl->TYR385 Hydrophobic Thiol Thiol Group Thiol->SER530 H-bond

Figure 2: Predicted interactions of the test compound in the COX-2 active site.

Conclusion and Future Directions

This comparative computational docking study provides compelling in-silico evidence for the potential of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a multi-target inhibitor, with a particularly promising profile against COX-2. The methodologies outlined in this guide offer a robust framework for the preliminary evaluation of novel compounds.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the synthesis and in vitro enzymatic assays of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol against the target enzymes to confirm the docking predictions. Further optimization of the triazole scaffold based on the predicted binding modes could lead to the development of more potent and selective inhibitors.

References

  • Davies, J. F., et al. (1992). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. Biochemistry, 31(39), 9467-9475. [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & biology, 10(9), 787-797.
  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Bax, B., et al. (2021). X-ray structure of Escherichia coli dihydrofolate reductase in complex with trimethoprim. RCSB Protein Data Bank. [Link]

  • Picot, D., Loll, P. J., & Garavito, R. M. (1994). The X-ray crystal structure of the membrane protein prostaglandin H2 synthase-1. Nature, 367(6460), 243-249. [Link]

  • Kiefer, J. R., et al. (2010). The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: the second clinical candidate having a shorter and favorable human half-life. Bioorganic & medicinal chemistry letters, 20(23), 7159-7163. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 738549, 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3672, Ibuprofen. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link].

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • The PyMOL Wiki. (n.d.). InterfaceResidues. Retrieved from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

Sources

Validating the Mechanism of Action of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, underpinning a diverse array of therapeutic agents with activities spanning antifungal, anticancer, and antimicrobial domains.[1] This guide focuses on a specific derivative, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a novel compound whose precise mechanism of action remains to be fully elucidated. Drawing upon the well-established biological activities of closely related 5-phenyl-4H-1,2,4-triazole-3-thiol analogs, we present a comprehensive, data-driven framework for validating its mechanism of action.[2] This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous, step-by-step approach to preclinical evaluation, complete with comparative analyses against established therapeutic agents.

Hypothesized Biological Activities and Primary Molecular Targets

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antifungal and anticancer properties.[3][4] Based on this established precedent, we hypothesize that 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is likely to exhibit similar bioactivities.

  • Antifungal Activity: The primary mechanism of action for triazole-based antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the fungal cell membrane integrity, leading to cell growth arrest and death.[5]

  • Anticancer Activity: The anticancer mechanism of triazole derivatives is more varied and can involve interactions with multiple biological receptors.[6][7] Given the structural similarities to other bioactive triazoles, potential anticancer activity warrants investigation.

  • Antibacterial Activity: While the primary focus is often on antifungal and anticancer effects, some triazole derivatives have shown antibacterial potential, with DNA gyrase being a possible target.[8]

This guide will focus on validating the hypothesized antifungal mechanism of action through a series of targeted experiments, with a secondary exploration of its potential as an antibacterial agent.

A Phased Approach to Mechanism of Action Validation

We propose a multi-pronged experimental strategy to systematically investigate the mechanism of action of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This approach is designed to first confirm the biological activity, then identify the molecular target, validate target engagement in a cellular context, and finally, elucidate the downstream cellular consequences.

MOA_Validation_Workflow A Phase 1: In Vitro Activity Screening (Antifungal & Antibacterial Assays) B Phase 2: Target-Based Enzymatic Assays (CYP51 & DNA Gyrase Inhibition) A->B Identified Activity C Phase 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C Confirmed Enzyme Inhibition D Phase 4: Global Cellular Response (Transcriptomic Analysis - RNA-Seq) C->D Validated Target Engagement E Data Synthesis & MoA Confirmation D->E Comprehensive Cellular Impact CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify target protein in soluble fraction (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

CETSA for CYP51 Target Engagement

Objective: To confirm that 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol binds to and stabilizes CYP51 in intact fungal or human cells.

Protocol:

  • Cell Culture: Culture fungal cells (e.g., Saccharomyces cerevisiae expressing human CYP51) or human cell lines (e.g., HEK293) to a suitable density.

  • Compound Treatment: Treat the cells with the test compound, a positive control (Fluconazole), or a vehicle control for a defined period. [9]3. Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. [9]4. Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. [9]5. Protein Quantification: Quantify the amount of soluble CYP51 in each sample using a specific antibody-based method such as Western blotting or an ELISA.

  • Data Analysis: Plot the relative amount of soluble CYP51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phase 4: Global Cellular Response

Understanding the downstream consequences of target engagement provides a holistic view of the compound's mechanism of action. RNA sequencing (RNA-Seq) is an invaluable tool for profiling these global transcriptomic changes. [10][11]

RNA-Seq for Elucidating Downstream Pathways

Objective: To identify the global gene expression changes induced by 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol treatment in fungal or cancer cells.

Experimental Design:

  • Cell Treatment: Treat the target cells (e.g., C. albicans or a relevant cancer cell line) with the test compound at its IC50 concentration, a positive control with a known mechanism (e.g., Fluconazole), and a vehicle control. Include multiple biological replicates for each condition. [11]2. Time-Course Analysis: Collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours) to capture both early and late transcriptional responses. [11]3. RNA Extraction and Library Preparation: Extract high-quality total RNA from the cell pellets and prepare RNA-Seq libraries.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis Pipeline:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to the appropriate reference genome. [12]3. Gene Expression Quantification: Count the number of reads mapping to each gene. [12]4. Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to the compound treatment compared to the control. [12]5. Pathway and Gene Ontology (GO) Enrichment Analysis: Determine which biological pathways and cellular processes are significantly affected by the observed gene expression changes.

RNASeq_Pipeline A Cell Treatment & RNA Extraction B RNA-Seq Library Preparation & Sequencing A->B C Data Quality Control B->C D Read Alignment to Reference Genome C->D E Gene Expression Quantification D->E F Differential Expression Analysis E->F G Pathway & GO Enrichment Analysis F->G H Mechanism of Action Insights G->H

Sources

Comparative analysis of the synthesis methods for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities upon molecules that incorporate it. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological and physicochemical properties of these compounds. 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, the subject of this guide, is a promising heterocyclic compound for further investigation in drug discovery programs. The presence of the allyl group at the N-4 position offers a reactive handle for further structural modifications, while the phenyl group at C-5 influences the molecule's lipophilicity and potential for aromatic interactions with biological targets.

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific needs. The comparison will be based on reaction efficiency, procedural simplicity, and the nature of the starting materials.

Method A: Two-Step Synthesis via Base-Catalyzed Cyclization of an Acylthiosemicarbazide Intermediate

This classical and widely adopted method involves two discrete steps: the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization. This approach offers a high degree of control over the substitution pattern of the final triazole.

Causality of Experimental Choices

The initial step involves the nucleophilic addition of the terminal nitrogen of benzoyl hydrazide to the electrophilic carbon of allyl isothiocyanate. The reaction is typically carried out in a polar solvent like ethanol or acetonitrile to facilitate the dissolution of the starting materials and the formation of the thiosemicarbazide intermediate. The subsequent cyclization is promoted by a base, commonly sodium hydroxide or potassium hydroxide. The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable 1,2,4-triazole ring.

Experimental Protocol

Step 1: Synthesis of 1-benzoyl-4-allylthiosemicarbazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzoyl hydrazide (10 mmol) in absolute ethanol (50 mL).

  • To this solution, add allyl isothiocyanate (10 mmol) dropwise with continuous stirring.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford 1-benzoyl-4-allylthiosemicarbazide.

Step 2: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • The 1-benzoyl-4-allylthiosemicarbazide (8 mmol) obtained from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M, 40 mL).

  • The mixture is heated to reflux for 4-6 hours, during which the suspension will dissolve as the cyclization proceeds.

  • After the reflux period, the reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

  • The clear filtrate is then acidified to a pH of approximately 5-6 with a dilute acid, such as hydrochloric acid or acetic acid, while being cooled in an ice bath.

  • The precipitated product, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualizing the Workflow

Method_A cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Benzoyl Hydrazide Benzoyl Hydrazide Reaction1 Reflux in Ethanol Benzoyl Hydrazide->Reaction1 Allyl Isothiocyanate Allyl Isothiocyanate Allyl Isothiocyanate->Reaction1 Intermediate 1-benzoyl-4-allylthiosemicarbazide Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Base NaOH (aq) Base->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Acidification->Product

Caption: Workflow for the Two-Step Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Method B: One-Pot Synthesis from Benzoic Acid and 4-Allylthiosemicarbazide

This approach aims to streamline the synthesis by combining the acylation and cyclization steps, potentially in a one-pot fashion. This method relies on the reaction of a carboxylic acid with a pre-synthesized or in-situ generated thiosemicarbazide derivative under dehydrating conditions.

Causality of Experimental Choices

The key to this method is the activation of the carboxylic acid to facilitate the acylation of the thiosemicarbazide. Strong dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride can be used. These reagents promote the formation of an acyl intermediate which then readily reacts with the thiosemicarbazide. The subsequent cyclodehydration to form the triazole ring is also catalyzed by the acidic medium. The use of a hydrothermal reactor can be beneficial, as the increased temperature and pressure can accelerate the reaction and improve yields.[1][2]

Experimental Protocol

Preliminary Step: Synthesis of 4-Allylthiosemicarbazide

  • Allyl isothiocyanate (10 mmol) is added dropwise to a stirred solution of hydrazine hydrate (10 mmol) in ethanol (30 mL) at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for an additional 30-60 minutes.

  • The resulting precipitate of 4-allylthiosemicarbazide is collected by filtration, washed with cold ethanol, and can be used in the next step without further purification.

Main Reaction: Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

  • A mixture of benzoic acid (10 mmol) and 4-allylthiosemicarbazide (10 mmol) is heated, either directly (fusion) or in a high-boiling solvent, in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

  • Alternatively, the reactants can be placed in a hydrothermal reaction vessel with a solvent like chloroform and heated at an elevated temperature (e.g., 90-120 °C) for several hours.[1][2]

  • After the reaction is complete, the mixture is cooled and poured into ice-water.

  • The precipitated crude product is collected by filtration.

  • Purification can be achieved by dissolving the crude product in an alkaline solution, filtering to remove insoluble byproducts, and then re-precipitating the product by acidification, similar to Method A. Further purification can be done by recrystallization.

Visualizing the Workflow

Method_B cluster_0 Preliminary Step cluster_1 Main Reaction: One-Pot Acylation and Cyclization Allyl Isothiocyanate_B Allyl Isothiocyanate Reaction_prelim Reaction in Ethanol Allyl Isothiocyanate_B->Reaction_prelim Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_prelim Allylthiosemicarbazide 4-Allylthiosemicarbazide Reaction_prelim->Allylthiosemicarbazide Reaction_main Heating/Fusion Allylthiosemicarbazide->Reaction_main Benzoic Acid Benzoic Acid Benzoic Acid->Reaction_main Dehydrating Agent Dehydrating Agent (e.g., PPA) Dehydrating Agent->Reaction_main Workup Aqueous Workup & Acidification Reaction_main->Workup Product_B 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Workup->Product_B

Caption: Workflow for the One-Pot Synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Comparative Analysis

FeatureMethod A: Two-Step Synthesis via AcylthiosemicarbazideMethod B: One-Pot Synthesis
Starting Materials Benzoyl hydrazide, Allyl isothiocyanateBenzoic acid, 4-Allylthiosemicarbazide (pre-synthesized)
Number of Steps Two distinct steps (intermediate isolation)One main reaction step (plus preliminary synthesis of thiosemicarbazide)
Reaction Conditions Milder conditions for intermediate formation; basic conditions for cyclization.Harsher conditions (high temperature/strong acid) for the main reaction.
Control & Purity Better control over the reaction, potentially leading to a purer final product.Risk of side reactions and charring, potentially requiring more extensive purification.
Yield Generally good to high yields are reported for analogous compounds.[3]Yields can be variable depending on the substrates and the dehydrating agent used.[1]
Scalability Readily scalable due to well-defined steps and milder conditions.May be more challenging to scale up due to the use of strong acids and high temperatures.
Simplicity Procedurally straightforward with isolation of a stable intermediate.Conceptually simpler as a "one-pot" reaction, but requires a preliminary step and potentially more challenging workup.

Conclusion and Recommendations

Both Method A and Method B represent viable pathways for the synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Method A is recommended for researchers seeking a reliable and high-yielding synthesis with a high degree of control and predictability. The isolation of the acylthiosemicarbazide intermediate allows for its characterization, ensuring the integrity of the precursor before proceeding to the final cyclization step. This method is particularly well-suited for laboratory-scale synthesis and for the preparation of a library of analogs where purity and consistency are paramount.

Method B , while appearing more direct, necessitates the prior synthesis of 4-allylthiosemicarbazide. The one-pot nature of the main reaction can be advantageous in terms of time and resource management. However, the harsher reaction conditions may lead to lower yields and the formation of byproducts, requiring more rigorous purification. This method may be explored by researchers interested in process intensification and optimization, particularly if the preliminary synthesis of the thiosemicarbazide is straightforward and high-yielding.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, the available equipment, and the importance of product purity versus procedural simplicity.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]

  • Process for the preparation of N-allyl-O-alkyl thionocarbamates.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. [Link]

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Benchmarking the Corrosion Inhibition Efficiency of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, the development of effective inhibitors is paramount to preserving the integrity and extending the lifespan of metallic materials. Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention due to their exceptional performance, particularly in acidic environments.[1][2][3] This guide provides a comprehensive technical comparison of the corrosion inhibition efficiency of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol against other notable triazole-based inhibitors.

This document, intended for researchers, scientists, and professionals in materials science and chemical engineering, delves into the experimental methodologies used for evaluation, presents comparative performance data, and explores the underlying mechanisms of inhibition.

The Contenders: A Look at Triazole-Based Corrosion Inhibitors

The focus of this guide is 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT), a heterocyclic compound featuring a triazole ring, a phenyl group, an allyl group, and a thiol group. Its molecular structure suggests a high potential for corrosion inhibition due to the presence of multiple adsorption centers (nitrogen, sulfur atoms, and π-electrons). For a robust comparison, we will benchmark APTT against two other well-documented triazole derivatives:

  • 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT): A structurally similar compound to APTT, lacking the allyl group. This comparison will highlight the influence of the allyl substituent on inhibition efficiency.

  • 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS): This inhibitor introduces an amino group and a trifluoromethyl group, allowing for an assessment of how different functional groups impact performance.

Experimental Benchmarking: Methodologies for Evaluating Corrosion Inhibition

To ensure a rigorous and objective comparison, a multi-faceted experimental approach is necessary. The following are standard and widely accepted techniques for quantifying the performance of corrosion inhibitors.

Weight Loss Measurement (Gravimetric Method)

This traditional yet reliable method provides a direct measure of the average corrosion rate.[4][5] It involves exposing pre-weighed metal coupons to a corrosive environment, both with and without the inhibitor, for a specified duration.

Experimental Protocol:

  • Specimen Preparation: Mild steel coupons are mechanically polished, degreased with acetone, washed with deionized water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: Coupons are immersed in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor.

  • Duration: The immersion period is typically 24 hours at a constant temperature.

  • Cleaning and Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 standard, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D) Where K is a constant, W is the weight loss, A is the area of the coupon, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_specimen Prepare & Weigh Metal Coupon immerse_blank Immerse in Corrosive Medium (Blank) prep_specimen->immerse_blank immerse_inh Immerse in Corrosive Medium + Inhibitor prep_specimen->immerse_inh clean_weigh Clean & Reweigh Coupon immerse_blank->clean_weigh immerse_inh->clean_weigh calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate

Caption: Workflow for Weight Loss Measurement.

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[6]

This technique measures the current response of a metal to a controlled change in its potential.[7][8] The resulting polarization curve provides key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

Experimental Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[7]

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes to the corrosion potential. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G setup Three-Electrode Cell Setup stabilize Stabilize Open Circuit Potential setup->stabilize scan Apply Potential Scan (Cathodic to Anodic) stabilize->scan record Record Current Response scan->record analyze Analyze Tafel Plot to Determine icorr & IE% record->analyze

Caption: Potentiodynamic Polarization Workflow.

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[9][10][11]

Experimental Protocol:

  • Cell Setup and Stabilization: The same three-electrode setup as in PDP is used, and the system is allowed to stabilize at its OCP.

  • AC Perturbation: A small amplitude AC voltage signal is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance response of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G setup Three-Electrode Cell Setup & OCP Stabilization apply_ac Apply Small Amplitude AC Voltage Signal (Frequency Sweep) setup->apply_ac measure_z Measure Impedance Response apply_ac->measure_z plot Generate Nyquist & Bode Plots measure_z->plot model Fit to Equivalent Circuit (Determine Rct & Cdl) plot->model calculate_ie Calculate Inhibition Efficiency model->calculate_ie G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Protection inhibitor Inhibitor Molecules (APTT) metal Mild Steel inhibitor->metal Adsorption (Physisorption & Chemisorption) protective_film Protective Film Formation metal->protective_film Blocks Active Sites

Caption: Mechanism of Corrosion Inhibition by Adsorption.

Conclusion

Based on the comparative analysis of experimental data, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) demonstrates a marginally superior corrosion inhibition efficiency for mild steel in acidic media compared to 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). Its enhanced performance is likely due to the presence of the allyl group, which contributes to a more effective adsorption and the formation of a more robust protective layer on the metal surface.

The consistent results across weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy validate the efficacy of APTT as a potent corrosion inhibitor. Further research could explore the synergistic effects of APTT with other compounds and its performance in different corrosive environments and on various metal substrates.

References

  • Salhi, R. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. [Link]

  • Theoretical and experimental evaluation of the inhibiting power of 4- amino,5-phenyl-1,2,4-triazole,3-thione against corrosion c. (n.d.). ResearchGate. [Link]

  • Salhi, R. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. [Link]

  • 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. (2015). ResearchGate. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2023). National Institutes of Health. [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). National Institutes of Health. [Link]

  • Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. (2009). SpringerLink. [Link]

  • Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. (n.d.). Encyclopedia.pub. [Link]

  • Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). IntechOpen. [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). National Institutes of Health. [Link]

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]

  • ASTM D2688 - Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

  • Potentiodynamic Corrosion testing | Protocol Preview. (2022). YouTube. [Link]

  • Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (n.d.). OHIO Open Library. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. (2021). Biointerface Research in Applied Chemistry. [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]

  • (PDF) Potentiodynamic Corrosion Testing. (2019). ResearchGate. [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (n.d.). TCR Engineering. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • Langmuir adsorption isotherm. (n.d.). ResearchGate. [Link]

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International. [Link]

  • ASTM D 2688-05.mdi. (2005). ASTM International. [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. (2021). RSC Publishing. [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]

  • Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (n.d.). ASTM International. [Link]

  • Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2024). ACS Publications. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. (2023). PubMed. [Link]

  • D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org. [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. [Link]

  • How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center. [Link]

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A Senior Application Scientist's Guide to Investigating Cross-Resistance of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Fungal Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungals and the Specter of Cross-Resistance

The landscape of infectious diseases is increasingly complicated by the rise of antifungal resistance. For decades, triazole antifungals have been a cornerstone in the treatment of invasive fungal infections. However, their extensive use has inevitably led to the selection of resistant strains in key fungal pathogens such as Candida spp. and Aspergillus spp. This scenario creates an urgent demand for novel antifungal agents with distinct mechanisms of action or the ability to circumvent existing resistance pathways.

One such promising candidate is 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class, has a chemical scaffold that has shown potential for significant biological activity.[1] Derivatives of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core have demonstrated encouraging, albeit varied, antifungal and antimicrobial properties in preliminary studies.[2] However, for any new triazole derivative to be a viable clinical candidate, a critical question must be answered: does it exhibit cross-resistance with existing triazole drugs?

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting cross-resistance studies of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into the underlying mechanisms of triazole resistance, present a detailed, self-validating experimental protocol for assessing antifungal susceptibility, and offer a clear methodology for data interpretation. Our approach is grounded in established standards, ensuring the scientific integrity and reproducibility of the findings.

Understanding the Enemy: Key Mechanisms of Triazole Resistance in Fungi

Before embarking on experimental work, it is crucial to understand the biochemical and genetic mechanisms that confer triazole resistance in fungi. This knowledge is fundamental to selecting an appropriate panel of fungal strains for testing and for interpreting the resulting data. The primary target of triazole antifungals is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts and cyp51A in molds), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4]

The most common mechanisms of triazole resistance include:

  • Target Site Mutations: Point mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole drugs.[4][5][6] This is a well-documented mechanism in both Candida albicans and Aspergillus fumigatus.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or cyp51A gene leads to higher cellular concentrations of the target enzyme, requiring a higher concentration of the triazole drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Fungi can actively transport antifungal agents out of the cell through the overexpression of efflux pump proteins, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. This prevents the drug from reaching its intracellular target at a sufficiently high concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes involved in the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can support fungal growth, even in the presence of triazole-mediated inhibition of lanosterol 14α-demethylase.[7]

The following diagram illustrates the primary mechanisms of triazole resistance in a fungal cell.

Triazole Resistance Mechanisms cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole EffluxPump Efflux Pump (ABC/MFS) Triazole->EffluxPump 1. Drug Entry TargetEnzyme Lanosterol 14α-demethylase (ERG11/cyp51A) Triazole->TargetEnzyme 2. Inhibition EffluxPump->Triazole 3. Efflux Ergosterol Ergosterol TargetEnzyme->Ergosterol synthesis Membrane Cell Membrane Ergosterol->Membrane incorporation Lanosterol Lanosterol Lanosterol->TargetEnzyme substrate Pathway Ergosterol Biosynthesis Pathway Mutation Target Site Mutation (Reduced Binding) Mutation->TargetEnzyme Overexpression Target Overexpression Overexpression->TargetEnzyme EffluxOverexpression Efflux Pump Overexpression EffluxOverexpression->EffluxPump

Caption: Key mechanisms of triazole resistance in fungal pathogens.

Experimental Framework for Cross-Resistance Profiling

A robust and reproducible experimental design is paramount for generating high-quality, interpretable data. The following sections outline a comprehensive approach to assessing the cross-resistance profile of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Selection of Fungal Strains: A Mechanistically Diverse Panel

The choice of fungal isolates is a critical determinant of the study's relevance. A well-curated panel should include:

  • Wild-Type, Susceptible Strains: Reference strains with known susceptibility to triazoles, such as Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305. These serve as baseline controls.

  • Clinically-Derived Resistant Strains: A collection of clinical isolates with well-characterized resistance mechanisms. This should ideally include strains with:

    • Known point mutations in ERG11 or cyp51A.

    • Overexpression of ERG11 or cyp51A.

    • Overexpression of efflux pumps (e.g., MDR1, CDR1, CDR2 in Candida).

    • A combination of resistance mechanisms.

  • Intrinsically Resistant Species: Species that are naturally less susceptible to certain triazoles, such as Candida krusei.

Comparator Antifungal Agents

To establish a meaningful comparison, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol should be tested alongside a panel of standard-of-care triazole antifungals. This panel should include:

  • Fluconazole: A first-generation triazole with a narrower spectrum of activity.

  • Itraconazole: A broader-spectrum triazole.

  • Voriconazole: A second-generation triazole with potent activity against Aspergillus species.

  • Posaconazole: Another broad-spectrum second-generation triazole.

Antifungal Susceptibility Testing: A Step-by-Step Protocol

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. The CLSI M27 document provides guidelines for yeasts, while the M38 document outlines the methodology for filamentous fungi.

Protocol: Broth Microdilution for Antifungal Susceptibility Testing

  • Preparation of Antifungal Stock Solutions:

    • Dissolve 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and comparator antifungals in dimethyl sulfoxide (DMSO) to a concentration of 1.6 mg/mL.

    • Perform serial twofold dilutions of each drug in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve final concentrations ranging from 0.0313 to 16 µg/mL.

  • Inoculum Preparation:

    • For yeasts, subculture the isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to an inoculum of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

    • For molds, grow the isolates on Potato Dextrose Agar (PDA) for 7 days at 35°C. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plates containing 100 µL of the serially diluted antifungal agents.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for triazoles) compared to the drug-free growth control. This can be determined visually or spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

The following diagram outlines the experimental workflow for antifungal susceptibility testing.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions (in DMSO) Dilution Serial Dilution in 96-well Plates (in RPMI) Stock->Dilution Inoculate Inoculate Plates with Fungal Suspension Dilution->Inoculate Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read Read Plates Visually or Spectrophotometrically Incubate->Read Determine Determine MIC (≥50% Growth Inhibition) Read->Determine Data Comparative Data Table Determine->Data Generate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. As a specialized heterocyclic compound containing both a triazole ring and a thiol group, its disposal requires a multi-faceted approach that addresses its chemical reactivity, potential toxicity, and the characteristic malodor of thiol-containing substances. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Identification and Risk Assessment

Key Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Malodor: As a thiol derivative, this compound is expected to have a strong, unpleasant odor.[3]

Hazard ClassGHS CategoryAnticipated Hazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Immediate Safety Measures & Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is mandatory. All handling, including weighing, transferring, and disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain odors.

Essential PPE:

  • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended. Given the potential for skin irritation, consider double-gloving. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or if there is a risk of dust generation outside of the hood.

Step-by-Step Disposal Protocol

The disposal strategy for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is centered on two main principles: the segregation of waste streams and the chemical neutralization of reactive and malodorous thiol groups.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental mixing with incompatible chemicals and to ensure proper disposal by your institution's Environmental Health & Safety (EH&S) department.

  • Solid Waste:

    • Collect unreacted compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any solid materials used for spill cleanup.

    • Place these materials in a dedicated, clearly labeled hazardous waste container. The container should be a wide-mouthed plastic jar with a secure, sealable lid.[4]

  • Liquid Waste:

    • Aqueous solutions containing the compound should be collected in a separate, labeled hazardous waste container.

    • Organic solvent solutions should be collected in a dedicated chlorinated or non-chlorinated solvent waste container, as appropriate for your facility's waste streams. Do not mix aqueous and organic waste.

Step 2: Chemical Decontamination of Labware

Due to the persistent and offensive odor of thiols, all glassware and equipment must be decontaminated immediately after use.[3] This is achieved through oxidation of the thiol group to a less volatile and non-odorous sulfonic acid or sulfonate.[5]

Protocol for Labware Decontamination:

  • Initial Rinse: In the fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.

  • Bleach Bath: Prepare a decontamination bath by making a 10-20% solution of sodium hypochlorite (household bleach) in water.

  • Soaking: Submerge the rinsed glassware in the bleach bath within the fume hood. Allow it to soak for a minimum of 12-24 hours.[3][4] For larger items that cannot be submerged, fill them with the bleach solution and allow them to stand in the hood.

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory washing procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and associated waste.

G start Start: Handling of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol fume_hood Work exclusively in a certified chemical fume hood start->fume_hood ppe Wear mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe waste_generation Waste Generated ppe->waste_generation solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) waste_generation->liquid_waste Liquid labware Contaminated Labware (Glassware, stir bars, etc.) waste_generation->labware Labware solid_container Place in labeled 'Hazardous Solid Waste' container with Thiol warning. solid_waste->solid_container liquid_container Collect in labeled 'Hazardous Liquid Waste' container (Aqueous or Organic). liquid_waste->liquid_container decon Decontaminate via Oxidation labware->decon final_disposal Arrange for pickup by EH&S Department solid_container->final_disposal liquid_container->final_disposal bleach_bath Soak in 10-20% bleach solution for at least 12 hours in fume hood. decon->bleach_bath bleach_bath->final_disposal Dispose of spent bleach as per institutional guidelines

Sources

Personal protective equipment for handling 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The novel heterocyclic compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, holds potential within drug development and synthetic chemistry.[1][2] As with any specialized chemical, a comprehensive understanding of its characteristics and the implementation of rigorous safety protocols are paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal plans to mitigate risks and ensure a safe laboratory environment.

I. Hazard Assessment: A Proactive Approach to Safety

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][5]

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.[3][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when working with this and similar chemical compounds. The following table details the minimum required PPE, designed to provide comprehensive protection.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield. This combination is critical to protect against accidental splashes of the compound or solvents, which can cause serious eye damage.[6]
Hand Protection Double-gloving with nitrile or butyl rubber gloves. This provides a resilient barrier against skin contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove and protecting the skin.[7]
Body Protection Chemical-resistant disposable coveralls or a long-sleeved, back-closing laboratory gown. This minimizes skin exposure from spills and prevents the contamination of personal clothing.[6]
Respiratory Protection A full-face respirator with appropriate cartridges (P100 or acid gas/organic vapor) or a Powered Air-Purifying Respirator (PAPR). This is mandatory to prevent inhalation of dust, aerosols, or vapors, especially during weighing and transfer operations.[7][8]
Foot Protection Chemical-resistant boots or disposable boot covers. This protects against spills and prevents the tracking of contaminants outside the work area.[9]

III. Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic and well-defined workflow is crucial for minimizing exposure and ensuring experimental accuracy. The following diagram and detailed steps outline the recommended procedure for handling 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 1. Assemble all necessary equipment and reagents in a designated area. prep2 2. Verify functionality of the chemical fume hood and emergency equipment. prep1->prep2 prep3 3. Don all required PPE as specified in the table above. prep2->prep3 handle1 4. Weigh the compound within the chemical fume hood on a tared weigh paper or container. prep3->handle1 handle2 5. Carefully transfer the compound to the reaction vessel inside the fume hood. handle1->handle2 handle3 6. Conduct all subsequent experimental steps within the fume hood. handle2->handle3 clean1 7. Decontaminate all surfaces and equipment with an appropriate solvent. handle3->clean1 clean2 8. Segregate all waste (solid and liquid) into clearly labeled hazardous waste containers. clean1->clean2 clean3 9. Doff PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste. clean2->clean3 clean4 10. Wash hands and arms thoroughly with soap and water. clean3->clean4

Caption: Workflow for the safe handling of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

IV. Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical final step in the handling process. All materials that come into contact with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol must be treated as hazardous waste.

G WasteSources Waste Sources - Excess or unused compound - Contaminated consumables (gloves, wipes, weigh paper) - Reaction mixtures and solutions - Rinsate from cleaning glassware WasteCollection Waste Collection Solid Waste Container Liquid Waste Container All containers must be: - Clearly labeled with the full chemical name and hazard symbols - Kept securely closed - Stored in a designated hazardous waste accumulation area WasteSources->WasteCollection Segregate at the source FinalDisposal Final Disposal All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. WasteCollection->FinalDisposal Follow institutional protocols

Caption: Waste management flowchart for 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Key Disposal Principles:

  • Immediate Segregation: At the point of generation, separate waste into dedicated solid and liquid hazardous waste containers.[10]

  • Proper Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and appropriate hazard warnings.[4]

  • Follow Institutional Protocols: Adhere strictly to your organization's established procedures for the storage and disposal of hazardous chemical waste.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with handling 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, fostering a secure and productive research environment.

V. References

  • Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]
  • Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
  • DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. [Link]
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Safeopedia. (2017). What PPE is needed when working with hydrogen sulfide (H2S)?. [Link]
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
  • 3M. Sulfur Dioxide. [Link]
  • MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

Sources

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